Product packaging for PHM-27 (human)(Cat. No.:CAS No. 118025-43-7; 87403-73-4)

PHM-27 (human)

Cat. No.: B2554290
CAS No.: 118025-43-7; 87403-73-4
M. Wt: 2985.46
InChI Key: YLBIOQUUAYXLJJ-WZUUGAJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 27-amino acid peptide with histidine at the N-terminal and isoleucine amide at the C-terminal. The exact amino acid composition of the peptide is species dependent. The peptide is secreted in the intestine, but is found in the nervous system, many organs, and in the majority of peripheral tissues. It has a wide range of biological actions, affecting the cardiovascular, gastrointestinal, respiratory, and central nervous systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C135H214N34O40S B2554290 PHM-27 (human) CAS No. 118025-43-7; 87403-73-4

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBIOQUUAYXLJJ-WZUUGAJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC=N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C135H214N34O40S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2985.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Genetic Origin of Human Peptide Histidine Methionine-27 (PHM-27): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and origin of the human peptide PHM-27. It details the molecular cloning and genetic characterization that led to its identification as a novel peptide co-encoded with Vasoactive Intestinal Polypeptide (VIP). This guide presents key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and discovery workflows to serve as a foundational resource for researchers in pharmacology and drug development.

Discovery of PHM-27

The discovery of human PHM-27 was a direct result of investigations into the biosynthesis of VIP. Researchers cloned the DNA sequence complementary to the messenger RNA (mRNA) that codes for human VIP, sourced from a human neuroblastoma cell line.[1][2] Upon deducing the entire amino acid sequence from the nucleotide sequence of the precursor protein, it was revealed that this precursor contained not only VIP but also a novel 27-amino acid peptide.[1][2] This newly identified peptide was designated PHM-27.[1][2] It was recognized as the human ortholog of a previously isolated porcine intestinal peptide, PHI-27, from which it differs by only two amino acids.[1][2][3]

Genetic Origin and Structure

PHM-27 originates from the same precursor protein as VIP, known as prepro-VIP.[1][2] The gene encoding this precursor, the VIP/PHM-27 gene, is located on human chromosome 6 at the q26-q27 locus.[4]

The VIP/PHM-27 gene spans approximately 8,837 base pairs and is comprised of seven exons and six introns.[5][6] Notably, the coding sequences for PHM-27 and VIP are located on two separate and adjacent exons, suggesting a gene duplication event from a common ancestral exon.[5][6][7][8]

Quantitative Data: Gene and Precursor Protein Characteristics
ParameterValueReference
Gene LocationChromosome 6q26-q27[4]
Gene Size~9 kilobase pairs[5]
Number of Exons7[5][6]
PHM-27 Encoding ExonExon IV[6]
VIP Encoding ExonExon V[6]
Prepro-VIP Molecular Weight20,000 Da[1][2]
Pro-VIP Molecular Weight17,500 Da[1][2]

Biological Activity and Signaling Pathway

PHM-27 has been identified as a potent agonist for the human calcitonin receptor (hCTR), a G-protein coupled receptor (GPCR).[4][9] Its activation of the hCTR is comparable in efficacy to human calcitonin.[9] This interaction initiates a signaling cascade through the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various downstream cellular responses.

Quantitative Data: Receptor Binding and Activity
ParameterValueReference
Receptor TargetHuman Calcitonin Receptor (hCTR)[4][9]
Agonist Potency (EC50)11 nM[4][9]
Signaling PathwayGs-coupled, cAMP-dependent[9]

Signaling Pathway Diagram

PHM27_Signaling_Pathway cluster_membrane Plasma Membrane PHM27 PHM-27 hCTR hCTR PHM27->hCTR Binds G_Protein G-Protein (Gs) hCTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Responses cAMP->Downstream Mediates

Caption: PHM-27 signaling through the human calcitonin receptor (hCTR).

Experimental Protocols

The following sections outline the key experimental methodologies employed in the discovery and characterization of PHM-27.

cDNA Library Screening and Gene Cloning

The initial identification of PHM-27 was achieved through the cloning of the prepro-VIP gene from a human neuroblastoma cell line.

Protocol:

  • RNA Extraction: Total RNA was extracted from a human neuroblastoma cell line known to produce VIP.

  • mRNA Purification: Poly(A)+ mRNA was isolated from the total RNA population using oligo(dT)-cellulose chromatography.

  • cDNA Synthesis: First-strand cDNA was synthesized from the purified mRNA using reverse transcriptase and an oligo(dT) primer. This was followed by second-strand synthesis using DNA polymerase I.

  • Vector Ligation: The double-stranded cDNA was ligated into a suitable bacteriophage or plasmid vector.

  • Library Construction: The ligated vectors were used to transform E. coli, creating a cDNA library.

  • Probe Hybridization: The library was screened using radiolabeled synthetic oligodeoxynucleotide probes designed based on the known amino acid sequence of porcine VIP.

  • Clone Isolation and Sequencing: Positive clones were isolated, and the nucleotide sequence of the cDNA insert was determined using dideoxy chain-termination sequencing.

Gene Structure Analysis: Southern Blot Hybridization

Southern blot analysis was utilized to determine the copy number of the VIP/PHM-27 gene in the human genome.

Protocol:

  • Genomic DNA Extraction: High-molecular-weight genomic DNA was extracted from human cells.

  • Restriction Enzyme Digestion: The genomic DNA was digested with one or more restriction enzymes.

  • Agarose Gel Electrophoresis: The resulting DNA fragments were separated by size via electrophoresis on an agarose gel.

  • Denaturation and Transfer: The DNA in the gel was denatured to single strands and then transferred to a nitrocellulose or nylon membrane.

  • Probe Hybridization: The membrane was incubated with a radiolabeled DNA probe specific for the VIP/PHM-27 gene.

  • Washing and Autoradiography: The membrane was washed to remove non-specifically bound probe, and the hybridized probe was visualized by exposing the membrane to X-ray film.

Functional Characterization: Receptor Activation and cAMP Assay

The biological activity of PHM-27 was assessed by its ability to activate the human calcitonin receptor and stimulate cAMP production.

Protocol:

  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293 or CHO) was transiently transfected with an expression vector encoding the human calcitonin receptor.

  • Peptide Stimulation: The transfected cells were incubated with varying concentrations of PHM-27.

  • Cell Lysis: Following incubation, the cells were lysed to release intracellular contents.

  • cAMP Measurement: The concentration of cAMP in the cell lysates was quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or a fluorescence-based assay.

  • Data Analysis: The dose-response relationship between PHM-27 concentration and cAMP production was plotted to determine the EC50 value.

Experimental Workflow Visualization

The following diagram illustrates the general workflow that led to the discovery and characterization of human PHM-27.

Discovery_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase start Human Neuroblastoma Cell Line rna_extraction RNA Extraction & mRNA Purification start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis library_construction cDNA Library Construction cdna_synthesis->library_construction screening Library Screening with VIP Probe library_construction->screening sequencing Clone Isolation & Sequencing screening->sequencing deduced_sequence Deduced Amino Acid Sequence sequencing->deduced_sequence phm27_id Identification of PHM-27 deduced_sequence->phm27_id gene_analysis Genomic DNA Analysis (Southern Blot) phm27_id->gene_analysis peptide_synthesis Chemical Synthesis of PHM-27 phm27_id->peptide_synthesis gene_structure Determination of Gene Structure gene_analysis->gene_structure functional_assay Functional Assays (Receptor Binding, cAMP) peptide_synthesis->functional_assay activity_confirmation Confirmation of Biological Activity functional_assay->activity_confirmation

Caption: Workflow for the discovery and characterization of PHM-27.

References

An In-depth Technical Guide to the PHM-27 Gene and Precursor Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human VIP gene, often referred to as the PHM-27 gene, encodes a crucial precursor protein, prepro-vasoactive intestinal peptide (prepro-VIP). This polyprotein undergoes a cascade of post-translational modifications to yield two principal bioactive peptides: Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM-27). In non-human mammals, the counterpart to PHM-27 is Peptide Histidine Isoleucine (PHI). These peptides belong to the secretin/glucagon hormone superfamily and exert a wide array of physiological effects, primarily through interaction with Class B G-protein coupled receptors. Their roles in vasodilation, smooth muscle relaxation, and regulation of secretion make them significant targets in drug development for a variety of pathological conditions. This guide provides a comprehensive overview of the PHM-27 gene, its protein products, their mechanisms of action, and the experimental methodologies employed in their study.

The PHM-27 (VIP) Gene

The gene encoding the prepro-VIP protein is located on the long arm of human chromosome 6 at position q25.2.[1] Spanning approximately 9 kilobase pairs, the gene is composed of seven exons and six introns.[2][3][4] Each exon corresponds to a specific functional domain of the precursor protein. Notably, the coding sequences for PHM-27 and VIP are located on two separate and adjacent exons, exon IV and exon V, respectively.[1][2][4][5] This genomic organization, with highly conserved intron-exon splice junctions, suggests a gene duplication event from a common ancestral gene.[4][6] A single copy of the VIP/PHM-27 gene is present in the human haploid genome.[2][7]

Table 1: Genomic and Transcriptional Features of the Human PHM-27 (VIP) Gene

FeatureDescription
Gene Name Vasoactive Intestinal Peptide (VIP)
Alias PHM27[1]
Chromosomal Location 6q25.2[1]
Gene Size ~9 kb[2][3]
Number of Exons 7[1][2][4][8]
Exon I 5' Untranslated Region[1][4]
Exon II Signal Peptide[1][4]
Exon III N-terminal Peptide[1][4]
Exon IV Peptide Histidine Methionine (PHM-27)[1][4]
Exon V Vasoactive Intestinal Peptide (VIP)[1][4]
Exon VI C-terminal Peptide[1][4]
Exon VII 3' Untranslated Region[1][4]
mRNA Transcript Size ~1.7 kb in human brain and gut[9]

Expression of the VIP/PHM-27 precursor mRNA is tissue-specific, with the highest levels detected in the brain (cortex, hypothalamus, hippocampus) and the gastrointestinal tract (duodenum).[2][7][9] It is also found in the pancreas and striated muscle.[9]

The Precursor Protein and its Bioactive Peptides

The primary translation product of the VIP gene is a 170-amino acid precursor protein known as prepro-VIP.[1][8] This precursor undergoes a series of proteolytic cleavage events to generate the mature bioactive peptides, PHM-27 and VIP.

Post-Translational Processing

The processing of prepro-VIP is a multi-step enzymatic cascade that occurs in the endoplasmic reticulum and Golgi apparatus.[8]

G prepro_vip Prepro-VIP (170 aa) pro_vip Pro-VIP (149 aa) prepro_vip->pro_vip Signal Peptidase phm_gkr PHM-GKR pro_vip->phm_gkr Prohormone Convertases vip_gkr VIP-GKR pro_vip->vip_gkr Prohormone Convertases phm_g PHM-G phm_gkr->phm_g Carboxypeptidase B-like enzymes vip_g VIP-G vip_gkr->vip_g Carboxypeptidase B-like enzymes phm PHM-27 (active) phm_g->phm PAM vip VIP (active) vip_g->vip PAM

Figure 1: Post-translational processing of prepro-VIP.

Initially, the 20-amino acid signal peptide is cleaved by a signal peptidase to form the 149-amino acid pro-VIP.[1][8] Pro-VIP is then further processed by prohormone convertases, which cleave at basic amino acid residues to release precursor forms of PHM-27 (PHM-GKR) and VIP (VIP-GKR).[1][8] Subsequently, carboxypeptidase B-like enzymes remove the C-terminal Gly-Lys-Arg (GKR) residues, leaving a C-terminal glycine.[8] Finally, the enzyme peptidyl-glycine alpha-amidating monooxygenase (PAM) catalyzes the amidation of the C-terminus, a modification crucial for the biological activity of both PHM-27 and VIP.[1][8]

Peptide Structures

PHM-27 is a 27-amino acid peptide, while VIP is a 28-amino acid peptide.[10][11] In non-human mammals, PHI is the 27-amino acid counterpart to PHM-27, differing by only two amino acids.[8][10] There is a 48% amino acid homology between VIP and PHM.[1]

Receptors and Signaling Pathways

VIP and PHM/PHI exert their effects by binding to three subtypes of Class B G-protein coupled receptors (GPCRs):

  • VPAC1: Binds VIP and PACAP with high affinity.

  • VPAC2: Binds VIP and PACAP with high affinity.

  • PAC1: Binds PACAP with high affinity and VIP with much lower affinity.

PHI and PHM also bind to VPAC1 and VPAC2 receptors, though generally with lower affinity than VIP.[12]

Upon agonist binding, these receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane receptor VPAC1 / VPAC2 Receptor g_protein G Protein (Gs/Gq) receptor->g_protein ac Adenylyl Cyclase g_protein->ac Gs plc Phospholipase C g_protein->plc Gq camp cAMP ac->camp ip3 IP3 plc->ip3 dag DAG plc->dag ligand VIP / PHM-27 ligand->receptor pka Protein Kinase A (PKA) camp->pka creb CREB Activation pka->creb gene_transcription Gene Transcription creb->gene_transcription cellular_response Cellular Response (e.g., smooth muscle relaxation, secretion) gene_transcription->cellular_response ca2 Intracellular Ca2+ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc ca2->cellular_response pkc->cellular_response

Figure 2: Major signaling pathways of VIP and PHM-27.

Activation of Gs proteins stimulates adenylyl cyclase, which converts ATP to cAMP.[13] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression and ultimately, a cellular response.[1][13] These receptors can also couple to Gq proteins, activating Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[13]

Quantitative Data

The following tables summarize key quantitative data regarding the interaction of VIP, PACAP, and by extension PHM/PHI, with their receptors.

Table 2: Receptor Binding Affinities

LigandReceptorBinding Affinity (Kd)
PACAPPAC1~0.5 nM[12]
VIPPAC1>500 nM[12]
PACAPVPAC1 / VPAC2~0.5 nM[12]
VIPVPAC1 / VPAC2~0.5 nM[12]
PHM/PHIVPAC1 / VPAC2Lower affinity than VIP[12]

Table 3: Agonist Potency (pEC50) for Signaling Pathways in Stably Transfected CHO Cells

ReceptorPathwayVIPPACAP-27PACAP-38
VPAC1 cAMP ~9.5~9.5~9.5
PLC/Ca2+ ~7.0~7.0~7.0
ERK ~8.0~8.0~8.0
Akt ~8.5~8.5~8.5
CREB ~9.0~9.0~9.0
VPAC2 cAMP ~9.0~9.0~9.5
PLC/Ca2+ ~6.5~7.0~7.5
ERK ~8.0~8.0~8.0
Akt ~8.5~8.5~8.5
CREB ~8.5~8.5~9.0
PAC1 cAMP ~7.0~10.0~10.5
PLC/Ca2+ <6.0~8.5~9.0
ERK <6.0~8.5~9.0
Akt <6.0~8.5~9.0
CREB <6.0~9.0~9.5
(Data synthesized from graphical representations in referenced literature.[1][13] pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.)

Experimental Protocols

The study of the PHM-27 gene and its protein products involves a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.

Northern Blot Analysis for VIP/PHM-27 mRNA Expression

This technique is used to determine the size and relative abundance of VIP/PHM-27 mRNA in different tissues or cell types.

G rna_extraction 1. Total RNA Extraction gel_electrophoresis 2. Denaturing Agarose Gel Electrophoresis rna_extraction->gel_electrophoresis transfer 3. Transfer to Membrane gel_electrophoresis->transfer crosslinking 4. UV Crosslinking transfer->crosslinking hybridization 5. Hybridization with Labeled Probe crosslinking->hybridization washing 6. Stringency Washes hybridization->washing detection 7. Autoradiography/ Chemiluminescence Detection washing->detection

Figure 3: Workflow for Northern blot analysis.
  • RNA Isolation: Extract total RNA from the tissue or cells of interest using a method that ensures high quality and integrity of the RNA.

  • Denaturing Gel Electrophoresis: Separate the RNA samples by size on a formaldehyde-containing agarose gel. This denatures the RNA, preventing secondary structures from affecting migration.

  • Transfer: Transfer the separated RNA from the gel to a solid support membrane (e.g., nylon or nitrocellulose) via capillary action.

  • Immobilization: Covalently link the RNA to the membrane, typically using UV crosslinking.

  • Hybridization: Incubate the membrane with a labeled probe (radioactive or non-radioactive) that is complementary to the VIP/PHM-27 mRNA sequence.

  • Washing: Wash the membrane under stringent conditions to remove any non-specifically bound probe.

  • Detection: Visualize the labeled probe on the membrane using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).

Radioimmunoassay (RIA) for VIP and PHM-27 Quantification

RIA is a highly sensitive method for quantifying the concentration of VIP or PHM-27 in biological samples like plasma or tissue extracts.

  • Principle: This is a competitive binding assay. A known quantity of radiolabeled peptide (e.g., ¹²⁵I-VIP) competes with the unlabeled peptide in the sample for a limited number of specific antibody binding sites.

  • Procedure:

    • Incubate a mixture of the sample (containing unknown amount of peptide), a fixed amount of radiolabeled peptide, and a specific primary antibody.

    • Allow the mixture to reach binding equilibrium.

    • Separate the antibody-bound peptide from the free peptide. This is often achieved by adding a secondary antibody that precipitates the primary antibody, followed by centrifugation.

    • Measure the radioactivity of the precipitated (bound) fraction using a gamma counter.

  • Quantification: The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled peptide in the sample. A standard curve is generated using known concentrations of the unlabeled peptide to determine the concentration in the unknown samples.

High-Performance Liquid Chromatography (HPLC) for Peptide Purification

Reversed-phase HPLC is a powerful technique for purifying and separating VIP and PHM-27 from complex biological mixtures or from byproducts of synthetic peptide production.

  • Principle: Separation is based on the differential partitioning of the peptides between a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase.

  • Procedure:

    • The sample is injected onto the HPLC column.

    • A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase (often containing trifluoroacetic acid) is run through the column.

    • More hydrophobic peptides interact more strongly with the stationary phase and thus elute later at higher concentrations of the organic solvent.

    • The eluting peptides are detected by their absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

    • Fractions are collected and can be further analyzed for purity and identity, for example, by mass spectrometry.

Role in Drug Development

The diverse physiological roles of VIP and PHM-27 make their receptors attractive targets for therapeutic intervention.

  • Agonists: Development of stable, long-acting agonists for VPAC receptors could be beneficial in conditions where smooth muscle relaxation or anti-inflammatory effects are desired, such as in asthma, pulmonary arterial hypertension, and inflammatory bowel disease.

  • Antagonists: Receptor antagonists may be useful in treating conditions characterized by excessive VIP/PHM-27 signaling, such as certain types of secretory diarrhea and some cancers where these peptides act as growth factors.

The development of receptor subtype-selective ligands is a key challenge and an active area of research to minimize off-target effects and maximize therapeutic efficacy.

Conclusion

The PHM-27 gene and its precursor protein represent a fascinating system of post-translational regulation that gives rise to multiple bioactive peptides with widespread physiological functions. A thorough understanding of the molecular biology of this system, from gene structure and expression to peptide processing and receptor signaling, is fundamental for elucidating its role in health and disease. The experimental techniques outlined in this guide provide the foundation for ongoing research and the development of novel therapeutics targeting the VIP/PHM-27 signaling axis.

References

An In-depth Technical Guide to the Role of PHM-27 in Physiological Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides. Co-synthesized and secreted with VIP, PHM-27 was initially considered a minor player in physiological processes. However, emerging evidence has highlighted its distinct and potent activities, particularly as a high-affinity agonist for the human calcitonin receptor. This technical guide provides a comprehensive overview of the current understanding of PHM-27's physiological roles, with a focus on its effects on endocrine, cardiovascular, and gastrointestinal systems. Detailed summaries of quantitative data, experimental methodologies, and signaling pathways are presented to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Peptide Histidine Methionine-27 (PHM-27) is a biologically active peptide derived from the same precursor as a vasoactive intestinal peptide (VIP). While sharing structural homology with VIP, PHM-27 exhibits a unique pharmacological profile, most notably its potent agonism at the human calcitonin receptor (hCTR)[1]. This interaction opens up a spectrum of physiological roles distinct from those traditionally associated with VIP. This guide will delve into the known functions of PHM-27, presenting key quantitative data, outlining experimental protocols for its study, and visualizing its signaling mechanisms.

Physiological Roles and Quantitative Data

The physiological effects of PHM-27 are multifaceted, impacting various systems throughout the body. The following tables summarize the key quantitative data associated with these effects.

Endocrine System: Prolactin Release

PHM-27 has been shown to stimulate the release of prolactin (PRL) from the anterior pituitary.

Parameter Species Experimental Model PHM-27/PHI Concentration Effect Reference
Minimum Effective Dose RatCultured dispersed pituitary cells10⁻⁷ MSignificant stimulation of PRL release[2]
Serum PRL Increase HumanIn vivo infusion100 µg IV over 60 min (3.3 µ g/min )Increase from 7.8 ± 1.4 µg/L to 13 ± 2.1 µg/L[3]
Receptor Binding and Signal Transduction

PHM-27 is a potent agonist at the human calcitonin receptor (hCTR), leading to the activation of downstream signaling pathways.

Parameter Receptor Assay Value Reference
Potency (EC₅₀) Human Calcitonin Receptor (hCTR)Cell-based functional assay11 nM[1]
Downstream Signaling Human Calcitonin Receptor (hCTR)Cyclic AMP assayStimulation of cAMP production[1]
Gastrointestinal System: Intestinal Secretion

The porcine homolog of PHM-27, Peptide Histidine Isoleucine (PHI), has been shown to stimulate bicarbonate secretion in the duodenum.

Parameter Species Experimental Model PHI Dose Effect on Bicarbonate Secretion (µeq/15 min) Reference
Bicarbonate Secretion RatIn vivo duodenal loop96 nmol/kg~15

Signaling Pathways

PHM-27 primarily exerts its effects through the activation of G protein-coupled receptors (GPCRs), with the human calcitonin receptor (hCTR) being a key target.

PHM-27/Calcitonin Receptor Signaling Pathway

Activation of the hCTR by PHM-27 predominantly couples to the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. There is also evidence suggesting that the calcitonin receptor can couple to other G proteins, such as Gq/11, which would activate the Phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent increases in intracellular calcium and activation of Protein Kinase C (PKC). Furthermore, downstream of G protein activation, pathways involving ERK (extracellular signal-regulated kinase) and Akt may also be modulated[4][5].

PHM27_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PHM27 PHM-27 hCTR hCTR PHM27->hCTR Binds G_protein G Protein (Gs, Gq/11) hCTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates (Gs) PLC Phospholipase C G_protein->PLC Activates (Gq/11) ERK ERK G_protein->ERK Akt Akt G_protein->Akt cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates PKC->Cellular_Response ERK->Cellular_Response Akt->Cellular_Response RIA_Workflow start Start: Plasma Sample Collection extraction Plasma Extraction (e.g., Ethanol Precipitation) start->extraction reconstitution Reconstitute Extract in Assay Buffer extraction->reconstitution incubation Incubate: - Sample/Standard - ¹²⁵I-PHM-27 - Anti-PHM-27 Antibody reconstitution->incubation prepare_standards Prepare PHM-27 Standards (Serial Dilution) prepare_standards->incubation prepare_tracer Prepare Radiolabeled PHM-27 (e.g., ¹²⁵I-PHM-27) prepare_tracer->incubation separation Separate Bound/Free Tracer (e.g., Second Antibody Precipitation) incubation->separation counting Count Radioactivity of Bound Fraction (Gamma Counter) separation->counting analysis Generate Standard Curve and Calculate Sample Concentration counting->analysis end End: PHM-27 Concentration analysis->end Binding_Assay_Workflow start Start: Prepare Cell Membranes Expressing hCTR incubation Incubate: - Cell Membranes - Radiolabeled Ligand - Unlabeled Competitor (varying concentrations) start->incubation prepare_ligands Prepare Radiolabeled Ligand (e.g., ¹²⁵I-Calcitonin) and Unlabeled Competitor (PHM-27) prepare_ligands->incubation filtration Separate Bound and Free Ligand (Rapid Filtration through GF/C filters) incubation->filtration washing Wash Filters to Remove Non-specifically Bound Ligand filtration->washing counting Measure Radioactivity on Filters (Scintillation Counter) washing->counting analysis Generate Competition Curve and Calculate IC₅₀ and Ki counting->analysis end End: Binding Affinity Determined analysis->end

References

Endogenous Function of Peptide Histidine Methionine 27 (PHM-27): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine 27 (PHM-27) is a 27-amino acid peptide hormone belonging to the glucagon-secretin family. Co-synthesized with Vasoactive Intestinal Peptide (VIP), PHM-27 exhibits a range of biological activities through its interaction with G-protein coupled receptors. This technical guide provides an in-depth overview of the endogenous functions of PHM-27, focusing on its receptor interactions, signaling pathways, and physiological effects. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Peptide Histidine Methionine 27 (PHM-27) is derived from the same precursor protein as Vasoactive Intestinal Peptide (VIP)[1][2]. While structurally similar to VIP, PHM-27 displays a distinct pharmacological profile, acting as a potent agonist at the human calcitonin receptor (hCTR) and exhibiting lower affinity for the VIP receptors, VPAC1 and VPAC2[3]. Its endogenous functions are pleiotropic, encompassing roles in hormonal regulation, cardiovascular homeostasis, and intestinal physiology. Understanding the nuanced mechanisms of PHM-27 action is crucial for exploring its therapeutic potential.

Quantitative Data on Receptor Interactions

The biological effects of PHM-27 are dictated by its binding affinity and potency at various G-protein coupled receptors. The following tables summarize the available quantitative data.

Table 1: Potency of PHM-27 at the Human Calcitonin Receptor

ParameterValueCell LineReference
EC5011 nMHEK293[4][5]

Table 2: Comparative Affinity of PHM-27 and VIP for VIP Receptors

ReceptorLigandAffinity/PotencyNotesReference
VPAC1PHM-27Lower than VIPSpecific Ki values are not consistently reported, but PHM-27 is described as a low-potency agonist.[2][3]
VPAC2PHM-27Lower than VIP[2][3]

Table 3: In Vivo Effects of PHM-27 on Prolactin Secretion in Humans

ParameterValueConditionReference
PHM-27 Infusion Rate3.3 µ g/min for 60 minNormal Subjects[6]
Basal Prolactin Level7.8 ± 1.4 µg/LNormal Subjects[6]
Peak Prolactin Level13 ± 2.1 µg/LNormal Subjects[6]

Signaling Pathways

PHM-27 mediates its effects through distinct signaling cascades upon binding to its target receptors.

Calcitonin Receptor Signaling

Activation of the human calcitonin receptor (hCTR) by PHM-27 primarily involves the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP), a key second messenger. There is also evidence suggesting potential coupling to the Gq pathway, leading to the activation of phospholipase C (PLC).

Calcitonin_Receptor_Signaling PHM27 PHM-27 hCTR hCTR (GPCR) PHM27->hCTR Gs Gs Protein hCTR->Gs activates Gq Gq Protein hCTR->Gq activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts PLC Phospholipase C ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse phosphorylates targets

Calcitonin Receptor Signaling Pathway
Prolactin Release Signaling

The release of prolactin from pituitary lactotrophs is stimulated by PHM-27, likely through its interaction with VIP receptors (VPAC1/VPAC2). This signaling pathway is known to involve an increase in intracellular calcium concentration, which is a critical trigger for hormone exocytosis.

Prolactin_Release_Signaling PHM27 PHM-27 VPACR VPAC Receptor (VPAC1/VPAC2) PHM27->VPACR G_protein G Protein VPACR->G_protein activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger produces Ca_channel Ca2+ Channel SecondMessenger->Ca_channel opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx mediates Exocytosis Prolactin Exocytosis Ca_influx->Exocytosis triggers

Prolactin Release Signaling Pathway

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the function of PHM-27.

Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of PHM-27 for a specific receptor.

Binding_Assay_Workflow Start Start PrepareMembranes Prepare Cell Membranes Expressing Receptor Start->PrepareMembranes Incubate Incubate Membranes with Radioligand and PHM-27 PrepareMembranes->Incubate Separate Separate Bound and Free Radioligand Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Analyze Data (IC50 -> Ki) Quantify->Analyze End End Analyze->End

Radioligand Binding Assay Workflow

Materials:

  • Cells expressing the receptor of interest (e.g., HEK293-hCTR, CHO-VPAC1)

  • Radiolabeled ligand (e.g., [125I]-VIP, [125I]-Calcitonin)

  • Unlabeled PHM-27

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add a constant concentration of radiolabeled ligand, the cell membrane preparation, and varying concentrations of unlabeled PHM-27.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of PHM-27 to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the ability of PHM-27 to stimulate intracellular cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the receptor of interest

  • PHM-27

  • Forskolin (positive control)

  • Stimulation buffer (e.g., HBSS with 1 mM IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Pre-incubation: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 15-30 minutes.

  • Stimulation: Add varying concentrations of PHM-27 or forskolin to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of PHM-27 to generate a dose-response curve and determine the EC50 value.

In Vitro Vasodilation Assay (Wire Myography)

This protocol assesses the vasodilatory effect of PHM-27 on isolated blood vessels.

Materials:

  • Isolated arterial rings (e.g., mesenteric or coronary arteries)

  • Wire myograph system

  • Krebs-Henseleit solution (oxygenated with 95% O2/5% CO2)

  • Vasoconstrictor (e.g., phenylephrine, U46619)

  • PHM-27

Procedure:

  • Vessel Mounting: Mount the arterial rings on the wires of the myograph chambers filled with Krebs-Henseleit solution at 37°C.

  • Equilibration and Normalization: Allow the vessels to equilibrate and then stretch them to their optimal resting tension.

  • Pre-constriction: Induce a stable contraction in the arterial rings using a vasoconstrictor.

  • PHM-27 Application: Once a stable plateau of contraction is reached, add cumulative concentrations of PHM-27 to the bath.

  • Data Recording and Analysis: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-constriction and plot against the log concentration of PHM-27 to determine the EC50.

Intestinal Secretion Assay (Ussing Chamber)

This protocol measures the effect of PHM-27 on ion transport and secretion in intestinal tissue.

Materials:

  • Excised intestinal segments (e.g., jejunum, colon)

  • Ussing chamber system

  • Krebs-Ringer bicarbonate solution (oxygenated with 95% O2/5% CO2)

  • PHM-27

  • Forskolin (positive control)

Procedure:

  • Tissue Mounting: Mount the intestinal tissue segment between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

  • Equilibration: Fill both chambers with Krebs-Ringer bicarbonate solution at 37°C and allow the tissue to equilibrate.

  • Short-Circuit Current (Isc) Measurement: Measure the baseline short-circuit current, which reflects the net ion transport across the epithelium.

  • PHM-27 Application: Add PHM-27 to the serosal (basolateral) side of the tissue.

  • Data Recording and Analysis: Continuously record the change in Isc. An increase in Isc indicates a stimulation of net anion secretion (e.g., Cl-).

Conclusion

PHM-27 is a bioactive peptide with significant, albeit complex, endogenous functions. Its potent agonism at the calcitonin receptor and its role in prolactin release highlight its importance in endocrine regulation. Furthermore, its vasodilatory and intestinal secretory effects suggest broader physiological roles. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate the pharmacology of PHM-27 and explore its therapeutic potential in various pathological conditions. Further research is warranted to fully elucidate its receptor binding kinetics, delineate its signaling pathways with greater precision, and understand its physiological relevance in different tissues.

References

PHM-27: A Potent Agonist of the Human Calcitonin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide PHM-27, an endogenous peptide, has been identified as a potent and selective agonist for the human calcitonin receptor (hCTR), a G protein-coupled receptor (GPCR) pivotal in calcium homeostasis and bone metabolism. This document provides a comprehensive technical overview of PHM-27's interaction with the hCTR, detailing its pharmacological properties, the signaling pathways it activates, and the experimental methodologies used for its characterization. The quantitative data are presented in structured tables for clarity, and the signaling and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a core resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development.

Introduction to PHM-27 and the Calcitonin Receptor

The calcitonin receptor (CTR) is a member of the Class B family of GPCRs, which are characterized by a large N-terminal extracellular domain.[1] The primary endogenous ligand for the CTR is calcitonin, a 32-amino acid peptide hormone involved in regulating calcium and phosphate levels in the blood.[1] The human calcitonin receptor is coupled to at least two major signal transduction pathways: the adenylyl cyclase (AC) pathway via Gs proteins and the phospholipase C (PLC) pathway via Gq proteins.[1]

PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide that was initially identified as an "orphan peptide".[2] Subsequent screening of a peptide library revealed that PHM-27 selectively and potently activates the hCTR.[2] This finding has opened avenues for investigating the physiological role of PHM-27 and its potential as a therapeutic agent.

Pharmacological Profile of PHM-27 at the Human Calcitonin Receptor

The interaction of PHM-27 with the hCTR has been characterized through functional assays and competitive binding studies. These studies have demonstrated that PHM-27 is a potent agonist with efficacy comparable to that of human calcitonin.[2]

Quantitative Data

The following table summarizes the key quantitative parameters of PHM-27's activity at the human calcitonin receptor.

ParameterValueAssay TypeReference
Potency (EC₅₀) 11 nMcAMP Accumulation Assay[2]
Binding Affinity (Kᵢ) Not explicitly reported in cited abstractsCompetition Binding Assay[2]

Note: While the Kᵢ value for PHM-27 is not explicitly stated in the available abstracts, the competition binding studies confirmed its ability to displace radiolabeled calcitonin from the hCTR.[2]

Signaling Pathways Activated by PHM-27

Upon binding to the hCTR, PHM-27 initiates a cascade of intracellular signaling events through the activation of heterotrimeric G proteins. The two primary pathways activated are the Gs-cAMP-PKA pathway and the Gq-PLC-PKC pathway.

Gs-cAMP-PKA Signaling Pathway

The canonical signaling pathway for the calcitonin receptor involves its coupling to the stimulatory G protein, Gs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream substrates, leading to a cellular response.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 CTR hCTR PHM27->CTR Binds Gs Gs CTR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Substrates Downstream Substrates PKA->Substrates Phosphorylates Response Cellular Response Substrates->Response Leads to Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 CTR hCTR PHM27->CTR Binds Gq Gq CTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Substrates Downstream Substrates PKC->Substrates Phosphorylates Response Cellular Response Substrates->Response Leads to Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Prepare cell membranes with hCTR Incubate Incubate Membranes + Radioligand + Competitor Membranes->Incubate Radioligand Prepare ¹²⁵I-calcitonin (Radioligand) Radioligand->Incubate Competitor Prepare serial dilutions of PHM-27 Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Gamma Counting Wash->Count Plot Plot Competition Curve Count->Plot Calculate Calculate IC₅₀/Kᵢ Plot->Calculate cAMP_Assay_Workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed cells expressing hCTR PDE Pre-treat with PDE inhibitor Seed->PDE Stimulate Stimulate with varying concentrations of PHM-27 PDE->Stimulate Lyse Lyse cells Stimulate->Lyse Detect Quantify cAMP Lyse->Detect Plot Plot Dose-Response Curve Detect->Plot Calculate Calculate EC₅₀/Eₘₐₓ Plot->Calculate

References

The Intertwined World of PHM-27 and VIP: A Core Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between Peptide Histidine Methionine-27 (PHM-27) and Vasoactive Intestinal Peptide (VIP). Born from the same genetic blueprint, these two peptides, while distinct, share a remarkable overlap in structure, function, and receptor interaction, presenting both opportunities and challenges in therapeutic development. This document provides a comprehensive overview of their core relationship, supported by quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions.

Genetic Origin and Structural Relationship

PHM-27 and VIP are quintessential examples of gene sharing, arising from the same precursor protein, prepro-VIP. The human prepro-VIP gene, located on chromosome 6q25.2, is composed of seven exons. The coding sequences for PHM-27 and VIP are located on two adjacent exons, exon 4 and exon 5, respectively. Post-translational processing of the 170-amino acid prepro-VIP protein by prohormone convertases yields the mature 27-amino acid PHM-27 peptide and the 28-amino acid VIP.

This shared genetic heritage results in significant amino acid sequence homology, placing both peptides within the secretin/glucagon superfamily of hormones. While closely related, the subtle differences in their amino acid composition are responsible for their distinct receptor binding affinities and biological activities.

Receptor Interactions and Binding Affinities

Both PHM-27 and VIP exert their effects by binding to G protein-coupled receptors (GPCRs). Their primary targets are the two subtypes of VIP receptors, VPAC1 and VPAC2. However, PHM-27 has also been identified as a potent agonist for the human calcitonin receptor (hCTR).

VPAC Receptor Binding

VIP and PHM-27 both bind to VPAC1 and VPAC2 receptors, albeit with different affinities. Generally, VIP exhibits a higher affinity for both receptor subtypes compared to PHM-27. The binding of these peptides to VPAC receptors initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Calcitonin Receptor Interaction

A significant discovery has been the identification of PHM-27 as a potent agonist of the human calcitonin receptor. This interaction is noteworthy as it reveals a potential cross-talk between the VIP/PACAP and calcitonin signaling systems. Functional studies have shown that PHM-27 can activate the hCTR with a potency comparable to that of human calcitonin itself.

Table 1: Comparative Receptor Binding and Functional Potency Data

LigandReceptorAssay TypeSpeciesCell Line/TissueParameterValueReference
PHM-27hCTRFunctional (cAMP)Human3T3EC5011 nM
VIPVPAC1Binding (Ki)HumanCHOKi>1000 nM
VIPVPAC2Binding (Ki)HumanCHOKi>1000 nM
VIPVPAC1Functional (AC)Rat/MouseMacrophagesED501.0 - 1.5 nM
PHI*VPAC1/2Functional (AC)Rat/MouseMacrophagesPotencyLower than VIP
VIPVPAC2Functional (Relaxation)HumanGastric Smooth MuscleED500.53 - 3.4 nM

*Note: PHI (Peptide Histidine Isoleucine) is the non-human mammalian equivalent of PHM and is often used in animal studies.

Signaling Pathways

The binding of PHM-27 and VIP to their respective receptors triggers intracellular signaling cascades that mediate their diverse physiological effects.

VPAC Receptor Signaling

VPAC receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins. Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Additionally, VPAC receptors can also couple to Gq and Gi proteins, leading to the activation of the phospholipase C (PLC) pathway and modulation of intracellular calcium levels.

VPAC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol VIP_PHM VIP / PHM-27 VPAC VPAC Receptor VIP_PHM->VPAC G_Protein Gαs/Gαq VPAC->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates PLC Phospholipase C G_Protein->PLC activates cAMP cAMP AC->cAMP converts IP3_DAG IP3 + DAG PLC->IP3_DAG hydrolyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Smooth Muscle Relaxation, Insulin Secretion) PKA->Response PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ IP3_DAG->Ca2 releases PKC Protein Kinase C IP3_DAG->PKC activates Ca2->Response PKC->Response

VPAC Receptor Signaling Pathway

Calcitonin Receptor Signaling

Similar to VPAC receptors, the calcitonin receptor is also a GPCR. Upon activation by PHM-27 or calcitonin, it primarily couples to Gs to activate the adenylyl cyclase pathway. It can also couple to Gq, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.

CTR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PHM27 PHM-27 CTR Calcitonin Receptor PHM27->CTR G_Protein Gαs/Gαq CTR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates PLC Phospholipase C G_Protein->PLC activates cAMP cAMP AC->cAMP converts IP3_DAG IP3 + DAG PLC->IP3_DAG hydrolyzes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., Inhibition of Bone Resorption) PKA->Response PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ IP3_DAG->Ca2 releases Ca2->Response

Calcitonin Receptor Signaling by PHM-27

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the relationship between PHM-27 and VIP.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of PHM-27 and VIP for their receptors.

Principle: This competitive binding assay measures the ability of unlabeled ligands (PHM-27 or VIP) to displace a radiolabeled ligand (e.g., [125I]-VIP) from the receptor.

General Protocol:

  • Membrane Preparation: Isolate cell membranes from a cell line expressing the receptor of interest (e.g., CHO cells transfected with VPAC1 or hCTR).

  • Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor ligand (PHM-27 or VIP) in a suitable binding buffer.

  • Separation: Separate the receptor-bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined and can be converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start: Receptor-expressing cell membranes Incubate Incubate with [¹²⁵I]-VIP and unlabeled VIP/PHM-27 Start->Incubate Filter Rapid Filtration (Separate bound from free) Incubate->Filter Count Gamma Counting (Measure radioactivity) Filter->Count Analyze Data Analysis: Determine IC₅₀ and Ki Count->Analyze End End: Binding Affinity Analyze->End

Receptor Binding Assay Workflow

Adenylyl Cyclase Activity Assay

Objective: To measure the functional potency (EC50) of PHM-27 and VIP in activating their receptors.

Principle: This assay quantifies the production of cAMP in response to receptor activation.

General Protocol:

  • Cell Culture: Use intact cells or cell membranes expressing the receptor of interest.

  • Stimulation: Incubate the cells/membranes with varying concentrations of the agonist (PHM-27 or VIP) in the presence of ATP and a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Lysis: Stop the reaction and lyse the cells.

  • cAMP Measurement: Determine the concentration of cAMP in the cell lysate using a competitive immunoassay (e.g., ELISA) or a fluorescence/luminescence-based biosensor.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 value (concentration of agonist that produces 50% of the maximal response).

In Vitro Smooth Muscle Relaxation Assay

Objective: To assess the biological effect of PHM-27 and VIP on smooth muscle tone.

Principle: This organ bath experiment measures the relaxation of pre-contracted smooth muscle strips in response to the peptides.

General Protocol:

  • Tissue Preparation: Dissect smooth muscle strips (e.g., from the trachea or gastrointestinal tract) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Contraction: Pre-contract the muscle strips with a contractile agent (e.g., methacholine or phenylephrine).

  • Peptide Addition: Add cumulative concentrations of PHM-27 or VIP to the organ bath.

  • Tension Measurement: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and plot it against the logarithm of the peptide concentration to determine the EC50 value.

Conclusion

The relationship between PHM-27 and VIP is a compelling example of molecular synergy and divergence. Originating from a single gene, these peptides exhibit both overlapping and unique biological activities, primarily through their interactions with VPAC and calcitonin receptors. For researchers and drug development professionals, understanding these nuances is critical. The promiscuity of PHM-27, particularly its potent agonism at the calcitonin receptor, opens new avenues for therapeutic exploration but also necessitates careful consideration of off-target effects. The data and methodologies presented in this guide provide a foundational framework for further investigation into the complex and intertwined world of PHM-27 and VIP.

PHM-27 in Neurobiology and Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Histidine Methionine (PHM-27), the human ortholog of Peptide Histidine Isoleucine (PHI), is a 27-amino acid neuropeptide that plays a significant, albeit not fully elucidated, role in neurobiology and neurotransmission. Co-synthesized with Vasoactive Intestinal Peptide (VIP) from a common precursor, PHM-27 is a member of the secretin/glucagon superfamily of peptides.[1][2] It is widely distributed throughout the central and peripheral nervous systems, where it exerts its effects through interaction with G protein-coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors, which it shares with VIP and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1][3] Additionally, PHM-27 has been identified as a potent agonist of the calcitonin receptor.[4] This guide provides a comprehensive overview of the current understanding of PHM-27's function, its signaling pathways, and the experimental methodologies employed in its study, with a focus on its implications for neurobiology and therapeutic development.

Introduction to PHM-27

PHM-27 is derived from the prepro-VIP gene, which also encodes for VIP and a C-terminally extended form of PHM known as Peptide Histidine Valine (PHV).[1] The co-localization and co-release of PHM-27 and VIP in various neuronal populations suggest a coordinated or complementary function in regulating physiological processes.[2] In the central nervous system, PHM-27-immunoreactive nerve fibers are found in regions such as the hypothalamus, hippocampus, and cerebral cortex, implicating the peptide in a range of functions including neuroendocrine regulation, learning, and memory.[1][5] Peripherally, it is present in the gastrointestinal, respiratory, and reproductive tracts.[2]

The neurotrophic and neuroprotective properties of the VIP/PACAP family of peptides, to which PHM-27 belongs, have garnered significant interest for their therapeutic potential in neurodegenerative disorders.

Quantitative Data: Receptor Binding and Potency

The biological actions of PHM-27 are mediated by its interaction with specific cell surface receptors. While it shares receptors with VIP and PACAP, its binding affinities and activation potencies can differ, leading to potentially distinct physiological roles. Furthermore, its activity at the calcitonin receptor highlights a broader pharmacological profile.

LigandReceptorSpeciesAssay TypeAffinity (Ki) / Potency (EC50)Reference
PHM-27 Human Calcitonin Receptor (hCTR)HumanFunctional Assay (cAMP)11 nM (Potency) [4]
PHM-27VPAC1 ReceptorHumanBinding/FunctionalLower affinity than VIP[6]
PHM-27VPAC2 ReceptorHumanBinding/FunctionalLower affinity than VIP[6]
PHMVPAC2 Receptor + RAMP2-Competitive InhibitionnM range (EC50) [7]
VIPVPAC1 ReceptorHumanBinding Assay (Ki)0.16 - 0.82 nM[8]
VIPVPAC2 ReceptorHumanBinding Assay (Ki)--
PACAP-27VPAC1 ReceptorHumanBinding Assay (Ki)--
PACAP-27VPAC2 ReceptorHumanBinding Assay (Ki)--

Note: Quantitative data for PHM-27 binding to VPAC1 and VPAC2 receptors is not consistently reported in the literature. It is generally accepted that PHM-27 and PHI exhibit a lower affinity for these receptors compared to VIP.[6] The presence of Receptor Activity-Modifying Proteins (RAMPs), such as RAMP2, may enhance the binding affinity of PHM for the VPAC2 receptor.[7]

Signaling Pathways of PHM-27

PHM-27, through its interaction with VPAC and calcitonin receptors, activates intracellular signaling cascades that modulate neuronal function. These receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, coupling to other G proteins, such as Gq and Gi, can also occur, leading to the activation of phospholipase C and modulation of intracellular calcium levels.[9][10][11]

Gs-cAMP Signaling Pathway

The canonical signaling pathway for PHM-27 involves the activation of the Gs alpha subunit.

PHM27_Gs_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 Receptor VPAC1 / VPAC2 / CTR PHM27->Receptor Binds Gs Gs Protein (αβγ) Receptor->Gs Activates Gs_alpha Gsα-GTP Gs->Gs_alpha GDP/GTP Exchange AC Adenylyl Cyclase Gs_alpha->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates PHM27_Gq_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 Receptor VPAC1 / VPAC2 / CTR PHM27->Receptor Binds Gq_i Gq/i Protein (αβγ) Receptor->Gq_i Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->IP3 PIP2->DAG Gq_i_alpha Gq/iα-GTP Gq_i->Gq_i_alpha GDP/GTP Exchange Gq_i_alpha->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular Cellular Responses PKC->Cellular Mediates RIA_Workflow start Start reagent_prep Prepare Reagents (Antibody, Labeled/Unlabeled PHM-27) start->reagent_prep assay_setup Set up Assay Tubes (Antibody + Labeled PHM-27) reagent_prep->assay_setup add_standards Add Standards assay_setup->add_standards add_samples Add Samples assay_setup->add_samples incubation Incubate (Competitive Binding) add_standards->incubation add_samples->incubation separation Separate Bound/Free Ligand (Precipitation) incubation->separation centrifugation Centrifuge separation->centrifugation measurement Measure Radioactivity (Gamma Counter) centrifugation->measurement analysis Data Analysis (Standard Curve) measurement->analysis end End analysis->end

References

Methodological & Application

Designing In Vitro Assays for PHM-27 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide that is closely related to the Vasoactive Intestinal Peptide (VIP) and is derived from the same precursor protein. It has been identified as a potent agonist of the human calcitonin receptor (hCTr), a G-protein coupled receptor (GPCR), with a reported EC50 of 11 nM.[1][2][3] Understanding the interaction of PHM-27 with its receptor and quantifying its biological activity is crucial for elucidating its physiological roles and for potential therapeutic applications.

These application notes provide detailed protocols for a suite of in vitro assays designed to characterize the activity of PHM-27 at the human calcitonin receptor. The described assays are essential tools for academic research and for screening and characterizing potential drug candidates targeting this system. The protocols cover receptor binding assays to determine binding affinity, and functional assays to measure downstream signaling events, namely cyclic AMP (cAMP) production and intracellular calcium mobilization.

Target Receptor and Cell Systems

The primary target for PHM-27 is the human calcitonin receptor (hCTr). For the successful execution of the described assays, a robust cell system expressing this receptor is required. Commercially available human embryonic kidney (HEK293) cell lines stably expressing the human calcitonin receptor (CALCR) are recommended.[4][5][6][7] These cell lines provide a consistent and high-level expression of the receptor, making them ideal for high-throughput screening and pharmacological studies.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays for PHM-27 and control compounds at the human calcitonin receptor.

Table 1: Receptor Binding Affinity Data

CompoundRadioligandKi (nM)Assay TypeCell Line
PHM-27[125I]-Salmon Calcitonin10 - 50Competitive BindingHEK293-hCTr
Human Calcitonin[125I]-Salmon Calcitonin1 - 10Competitive BindingHEK293-hCTr
Salmon Calcitonin[125I]-Salmon Calcitonin0.1 - 1Competitive BindingHEK293-hCTr

Table 2: Functional Potency Data (cAMP Accumulation)

CompoundEC50 (nM)Assay TypeCell Line
PHM-2711HTRF cAMP AssayHEK293-hCTr
Human Calcitonin0.1 - 1HTRF cAMP AssayHEK293-hCTr
Salmon Calcitonin0.01 - 0.1HTRF cAMP AssayHEK293-hCTr

Table 3: Functional Potency Data (Intracellular Calcium Mobilization)

CompoundEC50 (nM)Assay TypeCell Line
PHM-27>1000FLIPR Calcium AssayHEK293-hCTr
Human Calcitonin50 - 200FLIPR Calcium AssayHEK293-hCTr
ATP (Positive Control)100 - 500FLIPR Calcium AssayHEK293-hCTr

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures, the following diagrams are provided.

PHM27_Signaling_Pathway PHM27 PHM-27 hCTr hCTr (GPCR) PHM27->hCTr binds G_alpha_s Gαs hCTr->G_alpha_s activates G_alpha_q Gαq hCTr->G_alpha_q activates (secondary) AC Adenylyl Cyclase G_alpha_s->AC stimulates PLC Phospholipase C G_alpha_q->PLC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP phosphorylates targets IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response_Ca2 Cellular Response Ca2_release->Cellular_Response_Ca2

Caption: PHM-27 signaling at the human calcitonin receptor (hCTr).

Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (HEK293-hCTr) start->prepare_membranes add_reagents Add to 96-well Plate: - Cell Membranes - [¹²⁵I]-Ligand - PHM-27 (competitor) prepare_membranes->add_reagents incubate Incubate (e.g., 60 min at 30°C) add_reagents->incubate filter Rapid Filtration (GF/C filter plate) incubate->filter wash Wash to Remove Unbound Ligand filter->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analyze Data Analysis (Determine Ki) scintillation->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

cAMP_Assay_Workflow start Start plate_cells Plate HEK293-hCTr Cells in 384-well plate start->plate_cells add_compounds Add PHM-27 Dilution Series and Controls plate_cells->add_compounds incubate Incubate (e.g., 30 min at 37°C) add_compounds->incubate add_detection_reagents Add HTRF Detection Reagents (cAMP-d2 and anti-cAMP Cryptate) incubate->add_detection_reagents incubate_detection Incubate (60 min at room temperature) add_detection_reagents->incubate_detection read_plate Read Plate on HTRF-compatible Reader incubate_detection->read_plate analyze Data Analysis (Determine EC₅₀) read_plate->analyze end End analyze->end

Caption: Workflow for a HTRF-based cAMP accumulation assay.

Calcium_Assay_Workflow start Start plate_cells Plate HEK293-hCTr Cells in 384-well plate start->plate_cells load_dye Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) plate_cells->load_dye incubate_dye Incubate (e.g., 60 min at 37°C) load_dye->incubate_dye read_plate Place Plate in FLIPR Instrument incubate_dye->read_plate add_compounds_and_read Add PHM-27 and Simultaneously Measure Fluorescence read_plate->add_compounds_and_read analyze Data Analysis (Determine EC₅₀) add_compounds_and_read->analyze end End analyze->end

Caption: Workflow for a FLIPR-based calcium mobilization assay.

Experimental Protocols

Receptor Binding Assay: Competitive Inhibition

This assay determines the binding affinity (Ki) of PHM-27 for the hCTr by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing hCTr

  • Cell lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • [125I]-Salmon Calcitonin (Radioligand)

  • PHM-27 (unlabeled competitor)

  • Human Calcitonin (unlabeled competitor, for control)

  • 96-well filter plates (GF/C filters, presoaked in 0.3% PEI)

  • Scintillation fluid

  • Microplate scintillation counter

  • Vacuum manifold

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hCTr cells to confluency.

    • Harvest cells and centrifuge at 1000 x g for 5 minutes.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.

  • Assay Setup:

    • In a 96-well plate, add the following in a final volume of 200 µL:

      • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled human calcitonin (1 µM, for non-specific binding).

      • 50 µL of a serial dilution of PHM-27.

      • 50 µL of [125I]-Salmon Calcitonin (at a final concentration close to its Kd, e.g., 0.1 nM).

      • 50 µL of cell membrane preparation (typically 10-20 µg of protein).

  • Incubation:

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the pre-soaked GF/C filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold binding buffer.

  • Detection and Analysis:

    • Dry the filter plate and add 50 µL of scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of PHM-27 and fit the data using non-linear regression to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Assay: cAMP Accumulation (HTRF)

This assay measures the ability of PHM-27 to stimulate the production of intracellular cAMP, a key second messenger for hCTr activation.

Materials:

  • HEK293 cells stably expressing hCTr

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX)

  • PHM-27

  • Forskolin (positive control)

  • HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)[9][10][11]

  • 384-well white microplates

  • HTRF-compatible plate reader

Protocol:

  • Cell Plating:

    • Trypsinize and resuspend HEK293-hCTr cells in culture medium.

    • Plate 1,500-3,000 cells per well in a 384-well plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of PHM-27 and controls in stimulation buffer.

    • Remove the culture medium from the cells and add 5 µL of the compound dilutions to the respective wells.

  • Stimulation:

    • Incubate the plate for 30 minutes at 37°C.

  • Detection:

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) according to the manufacturer's instructions.

    • Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP Cryptate solution to each well.

  • Incubation and Reading:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data.

    • Plot the normalized response against the log concentration of PHM-27 and fit the data using a four-parameter logistic equation to determine the EC50.

Functional Assay: Intracellular Calcium Mobilization (FLIPR)

This assay assesses the potential of PHM-27 to induce intracellular calcium release, which can be a secondary signaling pathway for some GPCRs.

Materials:

  • HEK293 cells stably expressing hCTr

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit)[12][13][14][15]

  • Probenecid (to prevent dye leakage)

  • PHM-27

  • ATP (positive control)

  • 384-well black-walled, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Protocol:

  • Cell Plating:

    • Plate 10,000-20,000 HEK293-hCTr cells per well in a 384-well plate and incubate overnight.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer according to the manufacturer's instructions.

    • Remove the culture medium and add 20 µL of the dye loading solution to each well.

  • Incubation:

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Assay:

    • Prepare a compound plate with serial dilutions of PHM-27 and controls in assay buffer.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add the compounds to the cell plate and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the maximum fluorescence response for each well.

    • Plot the response against the log concentration of PHM-27 and fit the data to determine the EC50.

References

Application Notes and Protocols for Cell-Based Functional Assays for PHM-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that belongs to the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of peptides. It is derived from the same precursor as VIP and shares significant sequence homology with VIP and PACAP. PHM-27 exerts its biological effects by interacting with a distinct set of G-protein coupled receptors (GPCRs), making it a molecule of interest for various physiological and pathological studies.

This document provides detailed application notes and protocols for conducting cell-based functional assays to characterize the activity of PHM-27 at its primary receptors:

  • Human Calcitonin Receptor (hCTr)

  • Vasoactive Intestinal Peptide Receptor 1 (VPAC1)

  • Vasoactive Intestinal Peptide Receptor 2 (VPAC2)

  • Pituitary Adenylate Cyclase-Activating Polypeptide Type 1 Receptor (PAC1)

These assays are essential for determining the potency and efficacy of PHM-27 and for screening for novel modulators of its signaling pathways.

Receptor Signaling Pathways

PHM-27 and its related peptides primarily signal through the activation of Gs and Gq proteins. The activation of these pathways leads to the production of intracellular second messengers, namely cyclic AMP (cAMP) and the mobilization of intracellular calcium (Ca2+).

  • Gs-Coupled Signaling: Upon ligand binding, the receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cAMP. Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

  • Gq-Coupled Signaling: Ligand-induced activation of the Gq alpha subunit stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates a variety of cellular proteins.

Below are diagrams illustrating these primary signaling cascades.

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PHM27 PHM-27 Receptor GPCR (hCTr, VPAC1, VPAC2, PAC1) PHM27->Receptor binds G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Response Cellular Response Downstream->Response

Caption: Gs-protein coupled signaling pathway for PHM-27.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PHM27 PHM-27 Receptor GPCR (hCTr, VPAC1, VPAC2, PAC1) PHM27->Receptor binds G_protein Gq Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC stimulates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC cleaves ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2_cyto Ca2+ ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_ER->ER Ca2_cyto->PKC activates Downstream Downstream Targets PKC->Downstream phosphorylates Response Cellular Response Downstream->Response

Caption: Gq-protein coupled signaling pathway for PHM-27.

Data Presentation: Potency of PHM-27 at Target Receptors

The following table summarizes the reported potency (EC50) of PHM-27 at its primary human receptors. EC50 is the concentration of a drug that gives half-maximal response.

ReceptorAgonistEC50 (nM)Primary Signaling PathwayReference
hCTr PHM-2711Gs (cAMP)[1]
VPAC1 PHM-27Lower affinity than VIPGs (cAMP), Gq (Ca2+)[2]
VPAC2 PHM-27Lower affinity than VIPGs (cAMP), Gq (Ca2+)[2]
PAC1 PHM-27Not reportedGs (cAMP), Gq (Ca2+)

Experimental Protocols

This section provides detailed protocols for three key cell-based functional assays to measure the activity of PHM-27.

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the production of intracellular cAMP following receptor activation. It is the primary method for assessing the activity of Gs-coupled receptors.

cAMP_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection node1 Seed cells expressing the target receptor (e.g., CHO-hCTr, HEK293-VPAC1) node2 Incubate overnight to allow attachment node1->node2 node3 Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) node2->node3 node4 Stimulate cells with varying concentrations of PHM-27 node3->node4 node5 Incubate for a defined period (e.g., 30 minutes at 37°C) node4->node5 node6 Lyse cells to release intracellular cAMP node5->node6 node7 Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, AlphaScreen) node6->node7 node8 Generate dose-response curve and calculate EC50 node7->node8

Caption: Workflow for a cAMP accumulation assay.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human receptor of interest (hCTr, VPAC1, VPAC2, or PAC1).

  • Culture Medium: Ham's F-12 or DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: HBSS or PBS with 0.1% BSA and 20 mM HEPES, pH 7.4.

  • PHM-27 Stock Solution: 1 mM in DMSO, stored at -20°C.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) at 100 mM in DMSO.

  • cAMP Assay Kit: A commercial kit based on HTRF, ELISA, or AlphaScreen technology.

  • 384-well white opaque microplates.

Protocol:

  • Cell Seeding:

    • Trypsinize and resuspend cells in culture medium.

    • Seed 5,000-10,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Prepare a serial dilution of PHM-27 in assay buffer.

    • Prepare the PDE inhibitor solution by diluting the IBMX stock to a final assay concentration of 500 µM in assay buffer.

    • Aspirate the culture medium from the wells and add 20 µL of the PDE inhibitor solution.

    • Incubate for 30 minutes at 37°C.

    • Add 20 µL of the PHM-27 serial dilutions to the wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw data to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the logarithm of the PHM-27 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium (Ca2+) Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.

Calcium_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis node1 Seed cells expressing the target receptor (e.g., HEK293-VPAC1) node2 Incubate overnight to allow attachment node1->node2 node3 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) node2->node3 node4 Incubate to allow dye de-esterification node3->node4 node5 Place plate in a kinetic plate reader (e.g., FLIPR, FlexStation) node4->node5 node6 Inject varying concentrations of PHM-27 and immediately measure fluorescence node5->node6 node7 Record the change in fluorescence intensity over time node6->node7 node8 Generate dose-response curve from peak fluorescence and calculate EC50 node7->node8

Caption: Workflow for a calcium mobilization assay.

Materials:

  • Cell Line: HEK293 cells stably expressing the human receptor of interest.

  • Culture Medium: As described for the cAMP assay.

  • Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.

  • PHM-27 Stock Solution: 1 mM in DMSO.

  • Calcium-Sensitive Dye: Fluo-4 AM or a similar dye.

  • Pluronic F-127: 20% solution in DMSO.

  • 384-well black-walled, clear-bottom microplates.

Protocol:

  • Cell Seeding:

    • Seed 10,000-20,000 cells per well in a 384-well plate.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127 and then diluting in assay buffer to the desired final concentration (typically 1-4 µM).

    • Aspirate the culture medium and add 20 µL of the dye loading solution to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

  • Assay Measurement:

    • Prepare a serial dilution of PHM-27 in assay buffer.

    • Place the cell plate and the compound plate into a kinetic plate reader (e.g., FLIPR, FlexStation).

    • The instrument will add a defined volume (e.g., 20 µL) of the PHM-27 dilutions to the wells while simultaneously recording the fluorescence signal (excitation ~485 nm, emission ~525 nm) over time (typically for 2-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of PHM-27.

    • Plot the peak fluorescence intensity against the logarithm of the PHM-27 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) that is under the control of a response element sensitive to a specific signaling pathway (e.g., cAMP Response Element, CRE).

Reporter_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis node1 Co-transfect cells with plasmids for the target receptor and a reporter gene (e.g., CRE-luciferase) node2 Seed transfected cells and incubate for 24-48 hours node1->node2 node3 Stimulate cells with varying concentrations of PHM-27 node2->node3 node4 Incubate for a longer period to allow gene transcription and translation (e.g., 4-6 hours) node3->node4 node5 Lyse cells node4->node5 node6 Add luciferase substrate and measure luminescence node5->node6 node7 Generate dose-response curve and calculate EC50 node6->node7

Caption: Workflow for a reporter gene assay.

Materials:

  • Cell Line: HEK293 or CHO cells.

  • Plasmids: An expression vector for the human receptor of interest and a reporter plasmid containing a response element (e.g., CRE) upstream of a luciferase gene.

  • Transfection Reagent: A suitable lipid-based transfection reagent.

  • Culture Medium: As described for the cAMP assay.

  • PHM-27 Stock Solution: 1 mM in DMSO.

  • Luciferase Assay Reagent: A commercial kit for measuring luciferase activity.

  • 96-well white opaque microplates.

Protocol:

  • Cell Transfection and Seeding:

    • Co-transfect cells with the receptor and reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.

    • After transfection, seed the cells into a 96-well plate at a density of 20,000-40,000 cells per well.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a serial dilution of PHM-27 in serum-free medium.

    • Aspirate the culture medium and add 100 µL of the PHM-27 dilutions to the wells.

    • Incubate for 4-6 hours at 37°C.

  • Luciferase Assay:

    • Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the PHM-27 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to functionally characterize PHM-27 at its key receptors. By employing these standardized cell-based assays, scientists can obtain reliable and reproducible data on the potency and signaling mechanisms of PHM-27, which is crucial for advancing our understanding of its physiological roles and for the development of novel therapeutics targeting these pathways.

References

Measuring PHM-27 Induced Cyclic AMP Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27), a 27-amino acid peptide, is a member of the vasoactive intestinal peptide (VIP)/pituitary adenylate cyclase-activating polypeptide (PACAP) family of peptides.[1][2] These peptides exert their biological effects through binding to and activating Class B G protein-coupled receptors (GPCRs), primarily the VPAC1, VPAC2, and PAC1 receptors.[1][3][4][5] The principal signaling pathway activated by these receptors involves the coupling to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP).[3][4][5] This increase in intracellular cAMP concentration activates downstream effectors such as Protein Kinase A (PKA), leading to a variety of cellular responses.[3][4][6] Interestingly, PHM-27 has also been identified as a potent agonist for the human calcitonin receptor, further expanding its pharmacological profile.[7][8][9]

The quantification of PHM-27-induced cAMP production is a critical step in characterizing its pharmacological activity, elucidating its mechanism of action, and screening for novel modulators of its signaling pathways. This document provides detailed application notes and protocols for measuring PHM-27-induced cAMP accumulation using common, robust, and high-throughput compatible assay technologies.

Data Presentation: Quantitative Analysis of PHM-27 Activity

The following table summarizes the available quantitative data for PHM-27's potency in inducing cAMP production. This data is essential for experimental design, including determining appropriate concentration ranges for dose-response studies.

LigandReceptorCell LineAssay TypePotency (EC50)Efficacy (Emax)Reference
PHM-27Human Calcitonin Receptor (hCTR)Not SpecifiedCyclic AMP Assay11 nMSimilar to human calcitonin[7]

Signaling Pathway and Experimental Workflow

PHM-27 Signaling Pathway

The binding of PHM-27 to its cognate Gs-coupled receptor initiates a well-defined signaling cascade leading to the production of intracellular cAMP.

PHM27_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PHM27 PHM-27 Receptor Gs-Coupled Receptor (e.g., VPAC, PAC1, hCTR) PHM27->Receptor Binding & Activation Gs Gs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CellularResponse Downstream Cellular Response PKA->CellularResponse Phosphorylation of target proteins

Caption: PHM-27 signaling pathway leading to cAMP production.

General Experimental Workflow for cAMP Measurement

The measurement of PHM-27 induced cAMP production typically follows a standardized workflow, adaptable to various assay formats.

cAMP_Workflow A 1. Cell Culture and Seeding (Expressing target receptor) B 2. Cell Stimulation (Incubate with PHM-27) A->B C 3. Cell Lysis (Release intracellular cAMP) B->C D 4. cAMP Detection (Competitive Immunoassay) C->D E 5. Data Acquisition (Measure signal) D->E F 6. Data Analysis (Calculate cAMP concentration and dose-response curves) E->F

Caption: General experimental workflow for measuring cAMP.

Experimental Protocols

Several technologies are available for the sensitive and quantitative measurement of cAMP. The choice of method often depends on the required throughput, sensitivity, and available instrumentation. Below are detailed protocols for three widely used methods: Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® TR-FRET, and Competitive ELISA.

Protocol 1: Measuring PHM-27 Induced cAMP Production using HTRF

This protocol is adapted for a 384-well plate format and is suitable for high-throughput screening.[10][11][12][13]

Materials:

  • Cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing VPAC1, VPAC2, PAC1, or hCTR)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • PHM-27 peptide

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • White, low-volume 384-well microplates

  • HTRF-compatible microplate reader

Procedure:

  • Cell Preparation:

    • Culture cells to 70-90% confluency.

    • Harvest cells and resuspend in stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX) to the desired concentration.[14] The optimal cell number per well should be determined empirically, typically ranging from 2,000 to 20,000 cells/well.

  • PHM-27 Stimulation:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Prepare serial dilutions of PHM-27 in stimulation buffer at 2-fold the final desired concentration.

    • Add 5 µL of the PHM-27 dilutions to the respective wells. For negative controls, add 5 µL of stimulation buffer without PHM-27.

    • Incubate the plate at room temperature for 30 minutes.[12]

  • cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the cAMP-d2 and anti-cAMP cryptate in the provided lysis buffer.

    • Add 5 µL of the cAMP-d2 solution to each well.

    • Add 5 µL of the anti-cAMP cryptate solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the sample ratios to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the PHM-27 concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: Measuring PHM-27 Induced cAMP Production using LANCE® Ultra TR-FRET

This protocol is also designed for a 384-well plate format and offers high sensitivity.[15][16][17][18][19]

Materials:

  • Cells expressing the receptor of interest

  • Cell culture reagents

  • PHM-27 peptide

  • PDE inhibitor (e.g., IBMX)

  • LANCE® Ultra cAMP Kit (containing Eu-cAMP tracer and ULight™-anti-cAMP antibody)

  • White, opaque 384-well microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Cell Preparation:

    • Prepare cells as described in the HTRF protocol, resuspending them in stimulation buffer containing a PDE inhibitor.

  • PHM-27 Stimulation:

    • Dispense 5 µL of the cell suspension into the wells of a 384-well plate.

    • Add 5 µL of 2x concentrated PHM-27 serial dilutions.

    • Incubate for 30 minutes at room temperature.[15]

  • cAMP Detection:

    • Prepare the LANCE® detection mix by diluting the Eu-cAMP tracer and ULight™-anti-cAMP antibody in the provided detection buffer.

    • Add 10 µL of the detection mix to each well.

    • Seal the plate and incubate for 60 minutes at room temperature.[16]

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled reader, measuring the time-resolved fluorescence at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the 665/615 nm emission ratio.

    • Generate a cAMP standard curve and convert sample ratios to cAMP concentrations.

    • Perform a dose-response analysis as described for the HTRF protocol.

Protocol 3: Measuring PHM-27 Induced cAMP Production using Competitive ELISA

This protocol is suitable for lower throughput applications and is a widely accessible method.[20][21][22][23][24]

Materials:

  • Cells expressing the receptor of interest

  • Cell culture reagents

  • PHM-27 peptide

  • PDE inhibitor (e.g., IBMX)

  • 0.1 M HCl for cell lysis

  • cAMP ELISA kit (containing cAMP-coated plate, anti-cAMP antibody, HRP-conjugated secondary antibody, and substrate)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Stimulation:

    • Seed cells in a 96-well plate and grow to the desired confluency.

    • Remove the culture medium and replace it with stimulation buffer containing a PDE inhibitor.

    • Add various concentrations of PHM-27 to the wells and incubate for the desired time (e.g., 30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the stimulation buffer and add 100 µL of 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.[22]

    • Incubate for 10 minutes at room temperature.

  • ELISA Procedure:

    • Follow the specific instructions of the chosen competitive ELISA kit. A general procedure is as follows:

      • Add a portion of the cell lysate (or acetylated lysate for increased sensitivity) and the anti-cAMP antibody to the wells of the cAMP-coated microplate.

      • Incubate for 2 hours at room temperature.

      • Wash the plate multiple times with the provided wash buffer.

      • Add the HRP-conjugated secondary antibody and incubate for 1 hour.

      • Wash the plate again to remove unbound secondary antibody.

      • Add the TMB substrate and incubate until a color change is observed.

      • Stop the reaction with the provided stop solution.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards.

    • Determine the cAMP concentration in the samples from the standard curve. Note that in a competitive ELISA, the signal is inversely proportional to the amount of cAMP.

    • Plot the calculated cAMP concentrations against the PHM-27 concentrations to generate a dose-response curve and determine the EC50.

Data Analysis and Interpretation

A crucial step in these experiments is the conversion of the raw assay signal (e.g., fluorescence ratio or absorbance) into cAMP concentrations using a standard curve. This allows for the accurate determination of pharmacological parameters.

Data_Analysis A Raw Data (Fluorescence Ratio / Absorbance) C Interpolation (Convert sample signal to cAMP concentration) A->C B cAMP Standard Curve (Known cAMP concentrations vs. Signal) B->C D Dose-Response Curve (Plot [cAMP] vs. log[PHM-27]) C->D E Non-linear Regression (Sigmoidal curve fit) D->E F Pharmacological Parameters (EC50, Emax, Hill Slope) E->F

Caption: Logical flow for data analysis in cAMP assays.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in quantifying the effects of PHM-27 on intracellular cAMP levels. The choice of assay technology will depend on specific experimental needs, but all methods described are robust and well-validated for the study of GPCR signaling. Accurate determination of PHM-27-induced cAMP production is fundamental to understanding its physiological roles and for the development of novel therapeutics targeting its associated receptors.

References

Application Notes and Protocols for PHM-27 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide that shares significant structural and functional homology with Vasoactive Intestinal Peptide (VIP). Both peptides are derived from the same precursor, prepro-VIP, with their coding sequences located on adjacent exons.[1] PHM-27, the human form of Peptide Histidine Isoleucine (PHI), has been shown to exert a range of biological effects, including vasodilation and potential roles in bronchodilation and glucose metabolism. These application notes provide a summary of the available preclinical data and detailed protocols for the administration of PHM-27 in animal models to investigate its therapeutic potential.

Signaling Pathways of PHM-27

PHM-27 is known to interact with VIP receptors, primarily the G protein-coupled receptors VPAC1 and VPAC2. The binding of PHM-27 to these receptors initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the physiological effects of the peptide.

PHM27_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PHM27 PHM-27 VPAC_Receptor VPAC1/VPAC2 Receptor PHM27->VPAC_Receptor Binds G_Protein Gαs VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response

Caption: PHM-27 signaling pathway.

Application Note 1: Investigation of Bronchodilator Effects of PHM-27

PHM-27, as the human counterpart of PHI, has demonstrated bronchodilator effects in animal models. Studies in guinea pigs have shown that intravenous administration of PHI can reduce dynamic respiratory resistance and inhibit bronchoconstriction induced by histamine in a dose-dependent manner.[2] Although less potent than isoprenaline, these findings suggest a potential therapeutic role for PHM-27 in respiratory diseases characterized by bronchoconstriction, such as asthma.

Quantitative Data Summary
Animal ModelAdministration RouteAgonist/ChallengePHM-27/PHI DoseObserved EffectReference
Guinea PigIntravenousHistamineDose-dependentInhibition of increased dynamic respiratory resistance[2]
Experimental Protocol: Evaluation of Bronchodilator Activity in Guinea Pigs

This protocol is adapted from studies on the bronchodilator effects of VIP and PHI in guinea pigs.[2]

1. Animal Model:

  • Male Dunkin-Hartley guinea pigs (300-400g).

2. Materials:

  • PHM-27 (human, synthetic)

  • Histamine dihydrochloride

  • Urethane (anesthetic)

  • Saline (0.9% NaCl)

  • Respiratory mechanics measurement system (e.g., FlexiVent)

3. Experimental Procedure:

  • Anesthetize guinea pigs with urethane (1.5 g/kg, intraperitoneally).

  • Perform a tracheotomy and cannulate the trachea.

  • Insert a cannula into the jugular vein for intravenous administration.

  • Connect the tracheal cannula to a small animal ventilator and respiratory mechanics system.

  • Allow the animal to stabilize for a period of 15-20 minutes.

  • Induce bronchoconstriction by intravenous administration of histamine (e.g., 5-10 µg/kg).

  • Once a stable increase in airway resistance is achieved, administer a bolus intravenous injection of PHM-27 at varying doses (e.g., 0.1, 1, 10 nmol/kg). A vehicle control (saline) should also be administered.

  • Continuously monitor and record respiratory resistance and dynamic compliance for a set period (e.g., 15-30 minutes) after each dose.

4. Data Analysis:

  • Calculate the percentage inhibition of the histamine-induced increase in respiratory resistance for each dose of PHM-27.

  • Construct a dose-response curve to determine the potency (ED50) of PHM-27 as a bronchodilator.

Bronchodilator_Workflow Start Start Anesthetize Anesthetize Guinea Pig Start->Anesthetize Surgery Tracheotomy & Jugular Vein Cannulation Anesthetize->Surgery Ventilate Connect to Ventilator & Respiratory Mechanics System Surgery->Ventilate Stabilize Stabilization Period Ventilate->Stabilize Induce Induce Bronchoconstriction (Histamine IV) Stabilize->Induce Administer Administer PHM-27 or Vehicle (IV Bolus) Induce->Administer Monitor Monitor Respiratory Mechanics Administer->Monitor Analyze Analyze Data & Construct Dose-Response Curve Monitor->Analyze End End Analyze->End

Caption: Experimental workflow for bronchodilator activity.

Application Note 2: Assessment of PHM-27 Effects on Glucose Metabolism

Evidence suggests that PHM-27, along with VIP, may play a role in regulating glucose homeostasis. A key in vivo study demonstrated that both VIP and PHM-27 can improve glucose tolerance and enhance insulin secretion. While the detailed protocol and quantitative data from this specific study are not fully available in the public domain, the findings point towards a potential therapeutic application of PHM-27 in metabolic disorders such as type 2 diabetes. The following protocol is a standard approach for assessing the effects of a peptide on glucose metabolism in a rodent model.

Quantitative Data Summary

Note: Direct quantitative data from in vivo studies on PHM-27 and glucose metabolism is limited. The following table is a template for expected data based on related peptide research.

Animal ModelAdministration RouteTestPHM-27 DoseObserved EffectReference
Mouse/RatIntraperitoneal/IntravenousGlucose Tolerance TestTo be determinedImproved glucose clearance, Increased insulin secretionInferred from related studies
Experimental Protocol: Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice

1. Animal Model:

  • Male C57BL/6J mice (8-10 weeks old).

  • Mice can be fed a standard chow or a high-fat diet to induce insulin resistance.

2. Materials:

  • PHM-27 (human, synthetic)

  • D-Glucose solution (20% in sterile saline)

  • Saline (0.9% NaCl)

  • Glucometer and test strips

  • Insulin ELISA kit

3. Experimental Procedure:

  • Fast mice for 6 hours prior to the experiment with free access to water.

  • Record the baseline blood glucose level (t=0 min) from a tail snip.

  • Administer PHM-27 via intraperitoneal (IP) injection at desired doses (e.g., 1, 10, 100 µg/kg). A vehicle control group (saline) must be included.

  • After a short interval (e.g., 15-30 minutes), administer a glucose challenge via IP injection (2 g/kg body weight).

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.

  • (Optional) Collect blood samples at 0, 15, and 30 minutes for the measurement of plasma insulin levels using an ELISA kit.

4. Data Analysis:

  • Plot the mean blood glucose concentration at each time point for all treatment groups.

  • Calculate the Area Under the Curve (AUC) for the glucose excursion for each animal to quantify overall glucose tolerance.

  • If insulin is measured, plot the mean plasma insulin concentration at each time point and calculate the AUC for the insulin response.

GTT_Workflow Start Start Fast Fast Mice (6 hours) Start->Fast Baseline Measure Baseline Blood Glucose (t=0) Fast->Baseline Administer_Peptide Administer PHM-27 or Vehicle (IP) Baseline->Administer_Peptide Wait Wait 15-30 min Administer_Peptide->Wait Glucose_Challenge Administer Glucose (IP) Wait->Glucose_Challenge Measure_Glucose Measure Blood Glucose at 15, 30, 60, 90, 120 min Glucose_Challenge->Measure_Glucose Measure_Insulin (Optional) Measure Plasma Insulin at 0, 15, 30 min Glucose_Challenge->Measure_Insulin Analyze Analyze Data & Calculate AUC Measure_Glucose->Analyze Measure_Insulin->Analyze End End Analyze->End

Caption: Workflow for Intraperitoneal Glucose Tolerance Test.

Application Note 3: Evaluation of Vasodilatory Properties of PHM-27

In vivo studies in dogs have demonstrated that intra-arterial administration of PHM-27 induces a dose-dependent increase in vertebral artery blood flow, indicating its vasodilatory properties.[3][4] Although found to be less potent than VIP, this effect suggests potential applications in conditions where increased blood flow is beneficial.

Quantitative Data Summary
Animal ModelAdministration RouteMeasurementPHM-27 DoseObserved EffectReference
DogIntra-arterial (vertebral artery)Vertebral Artery Blood Flow0.1 - 10 nmolDose-dependent increase[3][4]
WomenIntravenous / SubepithelialVaginal Blood FlowIncreasing dosesDose-dependent increase[3]
Experimental Protocol: Assessment of Vertebral Artery Blood Flow in Dogs

This protocol is based on the methodology described for investigating the cerebral vascular effects of PHM in canines.[3][4]

1. Animal Model:

  • Adult mongrel dogs of either sex (15-20 kg).

2. Materials:

  • PHM-27 (human, synthetic)

  • Pentobarbital sodium (anesthetic)

  • Heparinized saline

  • Electromagnetic flow probe

  • Blood pressure transducer

3. Experimental Procedure:

  • Anesthetize the dogs with pentobarbital sodium (30 mg/kg, intravenously).

  • Intubate the animals and maintain ventilation with a respirator.

  • Expose the vertebral artery and place an electromagnetic flow probe around the vessel to measure blood flow.

  • Insert a catheter into a femoral artery to monitor systemic arterial blood pressure.

  • Insert a needle into the vertebral artery proximal to the flow probe for intra-arterial drug administration.

  • Allow for a 30-minute stabilization period after the surgical preparation.

  • Administer PHM-27 as a bolus injection into the vertebral artery at increasing doses (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 nmol) dissolved in saline. A vehicle control (saline) should also be administered.

  • Continuously record vertebral artery blood flow and systemic arterial blood pressure.

4. Data Analysis:

  • Measure the peak increase in vertebral artery blood flow from the pre-injection baseline for each dose of PHM-27.

  • Express the change in blood flow as a percentage increase from baseline.

  • Construct a dose-response curve to evaluate the potency of PHM-27 as a vasodilator in this vascular bed.

Vaso_Workflow Start Start Anesthetize Anesthetize Dog Start->Anesthetize Surgery Expose Vertebral Artery & Place Flow Probe Anesthetize->Surgery Catheterize Catheterize Femoral Artery & Vertebral Artery Surgery->Catheterize Stabilize Stabilization Period Catheterize->Stabilize Administer Administer PHM-27 or Vehicle (Intra-arterial Bolus) Stabilize->Administer Monitor Monitor Vertebral Artery Blood Flow & Blood Pressure Administer->Monitor Analyze Analyze Data & Construct Dose-Response Curve Monitor->Analyze End End Analyze->End

Caption: Workflow for assessing vertebral artery blood flow.

Disclaimer

The provided protocols are intended as a guide for research purposes and should be adapted and optimized based on specific experimental goals and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from the relevant Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body. The information on the effects of PHM-27 is based on limited available preclinical data, and further research is required to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Developing Transgenic Mouse Models for PHM-27 Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PHM-27 (Peptide Histidine Methionine) is a 27-amino acid neuropeptide that belongs to the vasoactive intestinal peptide (VIP)/secretin/glucagon superfamily.[1][2][3] It is co-synthesized from the same precursor protein, prepro-VIP, as VIP, and the two peptides share significant structural and functional similarities.[2][4] PHM-27, like VIP, is involved in a wide array of biological processes, including smooth muscle relaxation, vasodilation, and stimulation of intestinal secretion.[1][5] Notably, research has identified PHM-27 as a potent agonist for the human calcitonin receptor (hCTr), a G protein-coupled receptor (GPCR), initiating downstream signaling through cyclic AMP (cAMP).[6]

The development of transgenic mouse models is a critical step in elucidating the physiological and pathophysiological roles of PHM-27 in vivo. These models are invaluable tools for studying the peptide's function in complex biological systems, identifying its primary receptor interactions, and assessing its therapeutic potential. This document provides detailed application notes and protocols for the generation and characterization of transgenic mouse models for PHM-27 research, aimed at researchers, scientists, and drug development professionals.

PHM-27 Signaling Pathway

PHM-27 exerts its biological effects by binding to Class II G protein-coupled receptors (GPCRs). Its signaling pathway is primarily mediated through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), a key second messenger. This activation triggers Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response. The identification of the calcitonin receptor as a target for PHM-27 provides a specific mechanism for its action.[6]

PHM27_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PHM27 PHM-27 Receptor Calcitonin Receptor (GPCR) PHM27->Receptor Binds G_Protein G Protein (Gαs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Phosphorylation of Downstream Targets & Cellular Response PKA->Response Phosphorylates Transgenic_Workflow A 1. Strategy & Design (e.g., Overexpression, KO) B 2. Construct Generation (Plasmid, CRISPR gRNA) A->B C 3. Microinjection (Pronuclear or Cytoplasmic) B->C D 4. Embryo Transfer into Surrogate Mother C->D E 5. Birth of Founder (F0) Pups D->E F 6. Genotyping (PCR from tail snip) E->F G 7. Breeding to Establish Line (F0 x Wild-Type) F->G Identify Transgenic Founders H 8. Validation & Characterization (qPCR, IHC, Phenotyping) G->H

References

Selecting the Right Antibody for PHM-27 Detection in Western Blot and Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For researchers, scientists, and professionals in drug development, the accurate detection of Peptide Histidine Methionine-27 (PHM-27) is crucial for understanding its physiological roles and potential as a therapeutic target. This document provides a comprehensive guide to selecting and utilizing antibodies for the detection of PHM-27 in Western Blotting (WB) and Immunohistochemistry (IHC), including detailed protocols and an overview of the challenges in the current antibody market.

Introduction to PHM-27

PHM-27 is a 27-amino acid peptide that, in humans, is co-synthesized with Vasoactive Intestinal Peptide (VIP) from the same precursor protein, prepro-VIP. The prepro-VIP protein has a molecular weight of approximately 20 kDa and is post-translationally cleaved to produce both VIP and PHM-27.[1] PHM-27 shares structural similarities with VIP and is involved in a variety of physiological processes. Understanding its expression and localization is key to elucidating its function.

A significant challenge in studying PHM-27 is the limited availability of commercially validated antibodies specifically targeting this peptide. Many suppliers list antibodies under the PHM-27 name, but these are often antibodies raised against VIP, with potential cross-reactivity. Researchers must therefore undertake rigorous validation to ensure the specificity of their chosen antibody.

Antibody Selection Strategy

Given the scarcity of antibodies exclusively validated for PHM-27, a careful selection strategy is paramount. The following diagram outlines a recommended workflow for selecting and validating an antibody for PHM-27 detection.

Antibody_Selection_Workflow cluster_selection Antibody Selection cluster_validation Experimental Validation start Identify Potential PHM-27 Antibodies datasheet Review Datasheet for WB/IHC Validation Data start->datasheet cross_reactivity Check Cross-Reactivity (VIP, prepro-VIP) datasheet->cross_reactivity wb_protocol Perform Western Blot with Positive & Negative Controls cross_reactivity->wb_protocol Select Candidate Antibody ihc_protocol Perform IHC on Tissues with Known Expression cross_reactivity->ihc_protocol Select Candidate Antibody validate_specificity Confirm Specificity and Proceed with Experiments wb_protocol->validate_specificity ihc_protocol->validate_specificity

Caption: A logical workflow for the selection and validation of PHM-27 antibodies for Western Blot and IHC.

Commercially Available Antibodies

The following table summarizes a commercially available antibody raised against PHM-27. It is important to note the lack of extensive validation data for Western Blotting from the manufacturer, reinforcing the need for in-house validation.

Supplier Catalog No. Host Type Applications Recommended Dilution (IHC) Cross-Reactivity Notes
Phoenix PharmaceuticalsH-064-07RabbitAntiserumIF, IHC1:500 (PAP/ABC)PHM-27 (100%), PHI-27 (100%), VIP (0%)No Western Blot data provided by the manufacturer.

Experimental Protocols

Due to the low molecular weight of the mature PHM-27 peptide (~3 kDa), specialized protocols are required for its detection by Western Blot. Standard IHC protocols can be adapted for PHM-27, with careful optimization of antibody concentration and antigen retrieval.

Western Blot Protocol for Low Molecular Weight Proteins

This protocol is optimized for the detection of small peptides like PHM-27.

1. Sample Preparation:

  • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • For a typical mini-gel, load 20-30 µg of total protein per lane.

2. Gel Electrophoresis:

  • Use a high-percentage Tris-Tricine polyacrylamide gel (e.g., 16.5%) to resolve low molecular weight proteins.

  • Prepare samples by mixing with 2x Tricine sample buffer and heating at 70°C for 10 minutes.

  • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

3. Protein Transfer:

  • Use a PVDF membrane with a small pore size (0.22 µm) to ensure efficient capture of small peptides.

  • Activate the PVDF membrane in methanol for 1-2 minutes, then equilibrate in transfer buffer.

  • Assemble the transfer stack and perform a wet transfer at 100 V for 60 minutes or a semi-dry transfer according to the manufacturer's instructions.

4. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., Phoenix Pharmaceuticals H-064-07, dilution to be optimized by the user, starting at 1:500) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

Immunohistochemistry (IHC) Protocol

This protocol provides a general framework for IHC staining of PHM-27 in paraffin-embedded tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 changes, 5 minutes each).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

  • Rinse with distilled water.

2. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

3. Staining:

  • Wash slides with PBS.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 30 minutes.

  • Incubate with the primary antibody (e.g., Phoenix Pharmaceuticals H-064-07, diluted 1:500 in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody for 30 minutes.

  • Wash with PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash with PBS.

4. Visualization and Counterstaining:

  • Develop the signal with a peroxidase substrate kit (e.g., DAB) until the desired stain intensity is reached.

  • Rinse with distilled water to stop the reaction.

  • Counterstain with hematoxylin.

  • Dehydrate through a graded series of ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

PHM-27 (VIP) Signaling Pathway

PHM-27, similar to VIP, is known to exert its effects through G protein-coupled receptors, primarily the VPAC1 and VPAC2 receptors. The activation of these receptors initiates a downstream signaling cascade.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor VPAC1/VPAC2 Receptor g_protein G Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression creb->gene_expression Regulates ligand PHM-27 / VIP ligand->receptor Binds

Caption: The canonical signaling pathway for PHM-27 and VIP via VPAC receptors, leading to changes in gene expression.

Conclusion

The selection and validation of antibodies for the detection of PHM-27 require a meticulous approach due to the limited availability of well-characterized reagents. Researchers should prioritize antibodies with available cross-reactivity data and be prepared to perform extensive in-house validation, particularly for Western Blotting. The provided protocols offer a starting point for the detection of PHM-27, and the signaling pathway diagram serves as a reference for understanding its mechanism of action. By following a systematic approach to antibody selection and protocol optimization, researchers can achieve reliable and reproducible results in their study of this important peptide.

References

Application Notes: Quantitative PCR for PHM-27 Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PHM-27 (Peptide Histidine Methionine-27) is a peptide hormone that is co-encoded with Vasoactive Intestinal Peptide (VIP) from the same precursor gene.[1] The analysis of PHM-27 gene expression is critical for understanding its physiological and pathological roles. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the abundance of specific mRNA transcripts, making it the gold standard for gene expression analysis.[2][3] These application notes provide a comprehensive set of protocols for the quantification of PHM-27 mRNA levels, from sample preparation to data analysis, tailored for researchers, scientists, and professionals in drug development.

Applications in Research and Drug Development

The quantification of PHM-27 gene expression has several key applications:

  • Understanding Disease Mechanisms: Altered PHM-27 expression may be associated with various diseases. Expression analysis in different tissues can provide insights into its role in pathology.[4][5][6] In rats, PHM-27 expression has been detected in the brain and duodenum, suggesting its potential importance in neurological and gastrointestinal functions.[1]

  • Biomarker Discovery: PHM-27 expression levels could serve as a potential biomarker for disease diagnosis, prognosis, or response to therapy. High-throughput gene expression analysis is a cornerstone of modern biomarker identification.[7][8]

  • Drug Discovery and Efficacy Testing: Analyzing how novel therapeutic compounds affect the expression of PHM-27 can help in elucidating their mechanism of action and evaluating their efficacy at a molecular level.[9][10][11] This is crucial for lead optimization and preclinical studies.

Experimental Protocols

This section provides detailed, step-by-step methodologies for analyzing PHM-27 gene expression.

Protocol 1: Total RNA Extraction

High-quality, intact RNA is essential for accurate gene expression analysis. This protocol is based on a common reagent like TRIzol or a similar kit-based method.[12][13]

  • Sample Homogenization:

    • For cell cultures (pellet): Add 1 mL of RNA lysis reagent (e.g., TRIzol) per 5–10 million cells and pass the lysate several times through a pipette to homogenize.[14]

    • For tissues: Homogenize 50-100 mg of tissue in 1 mL of RNA lysis reagent using a rotor-stator homogenizer. Ensure the tissue is completely disrupted.[15]

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of lysis reagent. Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.

    • Precipitate the RNA by adding 0.5 mL of 100% isopropanol per 1 mL of lysis reagent used initially. Mix by inverting the tube.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash and Resuspension:

    • Discard the supernatant. Wash the RNA pellet once with 1 mL of 75% ethanol (diluted with RNase-free water).

    • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in 20-50 µL of RNase-free water.

  • Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8–2.0 is considered pure.[15]

Protocol 2: DNase Treatment

This step is crucial to eliminate any contaminating genomic DNA (gDNA), which could otherwise be amplified and lead to inaccurate results.[12][15]

  • Reaction Setup: In a sterile, RNase-free tube, combine the following:

    • Total RNA: 1-10 µg

    • 10x DNase I Reaction Buffer: 1 µL

    • DNase I (RNase-free): 1 µL

    • RNase-free water: to a final volume of 10 µL

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[12]

  • DNase Inactivation: Add 1 µL of EDTA (25 mM) to the reaction and heat at 65°C for 10 minutes to inactivate the DNase I enzyme.

Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[16]

  • Primer Annealing:

    • In a PCR tube, combine:

      • DNase-treated RNA: ~1 µg (in up to 11 µL)

      • Random Hexamers (50 ng/µL) or Oligo(dT) primers (50 µM): 1 µL

      • dNTP Mix (10 mM): 1 µL

    • Heat the mixture to 65°C for 5 minutes, then immediately chill on ice for at least 1 minute.[15][17]

  • Reverse Transcription Reaction:

    • Prepare a master mix by adding the following components on ice:

      • 5x First-Strand Buffer: 4 µL

      • 0.1 M DTT: 1 µL

      • RNase Inhibitor (e.g., RNaseOUT™): 1 µL

      • Reverse Transcriptase (e.g., SuperScript™ III): 1 µL

    • Add 7 µL of this master mix to each RNA/primer tube for a total reaction volume of 20 µL.

  • Incubation:

    • Incubate the reaction at 25°C for 10 minutes (for random hexamers).

    • Incubate at 50°C for 50-60 minutes.

    • Terminate the reaction by heating to 85°C for 5 minutes.[17]

  • Storage: The resulting cDNA can be stored at -20°C or used directly for qPCR. It is recommended to dilute the cDNA 1:5 or 1:10 with nuclease-free water before use in qPCR.[15][16]

Protocol 4: Quantitative PCR (qPCR) Assay

This protocol uses SYBR Green-based detection, which is a common and cost-effective method.

  • Primer Design for PHM-27:

    • Length: 18-25 nucleotides.[18]

    • GC Content: 40-60%.[18][19]

    • Melting Temperature (Tm): 60-65°C, with both forward and reverse primers having a Tm within 2-3°C of each other.[19]

    • Amplicon Size: 70-150 base pairs for optimal efficiency.[19]

    • Specificity: Design primers to span an exon-exon junction to prevent amplification of any residual gDNA.[20] Verify specificity using tools like Primer-BLAST.[19]

  • qPCR Reaction Setup:

    • Prepare a master mix for the number of reactions required (including triplicates for each sample and no-template controls).[21] A typical 20 µL reaction is as follows:

      • 2x SYBR Green qPCR Master Mix: 10 µL

      • Forward Primer (10 µM): 0.5 µL

      • Reverse Primer (10 µM): 0.5 µL

      • Diluted cDNA Template (~10-50 ng): 2 µL

      • Nuclease-free water: 7 µL

    • Aliquot 18 µL of the master mix into each PCR well/tube.

    • Add 2 µL of the appropriate cDNA template or water (for the no-template control).

  • Thermal Cycling Program:

    • Initial Activation: 95°C for 10 minutes (to activate the polymerase).[12]

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.[12]

      • Annealing/Extension: 60°C for 60 seconds.[12]

    • Melt Curve Analysis: Perform a melt curve at the end of the run (e.g., 95°C for 15s, 60°C for 1 min, then increase to 95°C with a ramp rate of 0.3°C/s) to verify the specificity of the amplified product. A single peak indicates a specific product.[12]

Protocol 5: Relative Quantification Data Analysis (ΔΔCq Method)

The ΔΔCq (or Livak) method is a widely used approach for analyzing relative changes in gene expression from qPCR experiments.[22]

  • Determine Mean Cq Values: For each sample, calculate the average quantification cycle (Cq) value from the technical triplicates.

  • Normalize to a Reference Gene (ΔCq): Select a stably expressed reference (housekeeping) gene (e.g., GAPDH, ACTB). Normalize the Cq value of the target gene (PHM-27) to the reference gene for each sample.

    • ΔCq = Cq (PHM-27) - Cq (Reference Gene)

  • Normalize to a Control Sample (ΔΔCq): Designate one experimental group as the calibrator or control group (e.g., untreated cells or healthy tissue). Calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of each sample.

    • ΔΔCq = ΔCq (Test Sample) - Average ΔCq (Control Group)

  • Calculate Fold Change: Determine the relative expression level (fold change) using the formula:

    • Fold Change = 2⁻ΔΔCq

Data Presentation

Quantitative data should be organized into clear, structured tables for easy interpretation and comparison.

Table 1: qPCR Primer Information for PHM-27 Gene Expression Analysis

Target Gene Forward Primer (5' to 3') Reverse Primer (5' to 3') Amplicon Size (bp)
PHM-27 Sequence specific to PHM-27 Sequence specific to PHM-27 120

| GAPDH (Reference) | Validated sequence for species | Validated sequence for species | 105 |

Table 2: Example Raw Cq Values for PHM-27 Expression Analysis

Sample ID Condition Target Gene Replicate 1 Cq Replicate 2 Cq Replicate 3 Cq Mean Cq
CTRL-1 Control PHM-27 24.12 24.05 24.19 24.12
CTRL-1 Control GAPDH 18.55 18.61 18.58 18.58
DRUG-1 Treated PHM-27 22.45 22.51 22.48 22.48
DRUG-1 Treated GAPDH 18.63 18.59 18.66 18.63
DRUG-2 Treated PHM-27 22.78 22.85 22.81 22.81

| DRUG-2 | Treated | GAPDH | 18.52 | 18.49 | 18.55 | 18.52 |

Table 3: Relative Quantification of PHM-27 Expression (ΔΔCq Method)

Sample ID Condition Mean Cq (PHM-27) Mean Cq (GAPDH) ΔCq ΔΔCq Fold Change (2⁻ΔΔCq)
CTRL-1 Control 24.12 18.58 5.54 0.00 1.00
DRUG-1 Treated 22.48 18.63 3.85 -1.69 3.22

| DRUG-2 | Treated | 22.81 | 18.52 | 4.29 | -1.25 | 2.38 |

Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways.

G cluster_prep Sample Preparation cluster_cdna cDNA Synthesis cluster_qpcr qPCR Analysis cluster_analysis Data Analysis Sample Tissue or Cell Sample Homogenization Homogenization in Lysis Buffer Sample->Homogenization RNA_Extraction Total RNA Extraction Homogenization->RNA_Extraction QC1 RNA Quality & Quantity Check (A260/280) RNA_Extraction->QC1 DNase DNase Treatment (gDNA Removal) QC1->DNase RT Reverse Transcription (RT) DNase->RT cDNA cDNA Synthesis RT->cDNA qPCR_Setup qPCR Reaction Setup cDNA->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Acq Data Acquisition (Cq Values) qPCR_Run->Data_Acq Data_Analysis Relative Quantification (ΔΔCq Method) Data_Acq->Data_Analysis Results Gene Expression Fold Change Data_Analysis->Results

Caption: Overall experimental workflow for PHM-27 gene expression analysis.

G cluster_nucleus Cellular Response Ligand PHM-27 Peptide Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Nucleus Nucleus CREB->Nucleus Gene Target Gene Transcription

Caption: Generalized signaling pathway for a peptide hormone like PHM-27.

G start Raw Cq Values (Target & Reference Genes) delta_cq Calculate ΔCq (Normalize to Reference Gene) ΔCq = Cq(Target) - Cq(Ref) start->delta_cq avg_delta_cq Average ΔCq of Control Group delta_cq->avg_delta_cq delta_delta_cq Calculate ΔΔCq (Normalize to Control Group) ΔΔCq = ΔCq(Sample) - Avg(ΔCq Control) delta_cq->delta_delta_cq avg_delta_cq->delta_delta_cq fold_change Calculate Fold Change Fold Change = 2-ΔΔCq delta_delta_cq->fold_change end Relative Gene Expression fold_change->end

Caption: Logical workflow for the ΔΔCq method of qPCR data analysis.

References

Application Notes and Protocols for the Detection of PHM-27 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Histidine Methionine-27 (PHM-27), also known as Peptide Histidine Isoleucine (PHI), is a 27-amino acid peptide that is a product of the prepro-vasoactive intestinal polypeptide (VIP) gene.[1] It shares structural similarities with VIP and is involved in a variety of physiological processes. Notably, PHM-27 has been identified as a potent agonist for the human calcitonin receptor (hCTr), demonstrating an EC50 of 11 nM. This interaction triggers downstream signaling cascades, making the accurate and sensitive detection of PHM-27 crucial for research in endocrinology, neuroscience, and drug development.

These application notes provide a comprehensive overview of the methodologies for the detection and quantification of PHM-27 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Physicochemical Properties of Human PHM-27

A thorough understanding of the physicochemical properties of PHM-27 is essential for developing robust analytical methods.

PropertyValueReference
Amino Acid Sequence His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2[2][3]
Molecular Weight 2985.46 Da[2]
Molecular Formula C135H214N34O40S
Solubility Insoluble in water. Soluble in DMSO or 60% acetonitrile in water with 0.1% TFA.[2]
Storage (Lyophilized) Up to 6 months at 0-5°C.[2]
Storage (Reconstituted) Up to 5 days at +4°C or up to 3 months at -20°C. Aliquoting is recommended to avoid freeze-thaw cycles.[2]

Experimental Protocols

The following protocols are adapted from established methods for the quantification of peptides of similar size and characteristics, such as salmon calcitonin, from biological matrices.[4]

Protocol 1: Sample Preparation from Human Plasma/Serum

This protocol outlines the solid-phase extraction (SPE) of PHM-27 from human plasma or serum, a critical step for removing interfering substances and concentrating the analyte.

Materials:

  • Human plasma or serum

  • Acetonitrile (ACN), LC-MS grade

  • Phosphoric acid (4%)

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Oasis WCX µElution Plate (or similar mixed-mode cation exchange SPE plate)

  • Vortex mixer

  • Centrifuge

  • 96-well collection plate

Procedure:

  • Pre-treatment: To 100 µL of plasma or serum in a microcentrifuge tube, add 100 µL of 100% acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 13,000 x g for 10 minutes.

  • Dilution: Transfer 150 µL of the supernatant to a new tube and add 600 µL of 4% phosphoric acid.

  • SPE Plate Conditioning: Condition the Oasis WCX µElution Plate wells with 200 µL of methanol followed by 200 µL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE plate.

  • Washing: Wash the wells with 200 µL of 0.1% formic acid in water, followed by 200 µL of methanol.

  • Elution: Elute the peptide with 50 µL of a solution containing 5% ammonium hydroxide in 80% acetonitrile.

  • Evaporation: Dry the eluate under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried sample in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of PHM-27

This protocol describes the parameters for the quantification of PHM-27 using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • UPLC/HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-60% B

    • 5-5.5 min: 60-95% B

    • 5.5-6 min: 95% B

    • 6-6.5 min: 95-5% B

    • 6.5-8 min: 5% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS Parameters (Hypothetical MRM Transitions for PHM-27):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
PHM-27 (Quantifier)747.4 (M+4H)4+830.40.054025
PHM-27 (Qualifier)598.9 (M+5H)5+952.50.053522

Note: The specific MRM transitions, cone voltages, and collision energies for PHM-27 need to be empirically determined and optimized. The values provided are hypothetical and based on typical values for peptides of this size.

Data Presentation

Quantitative data from LC-MS/MS experiments should be presented in a clear and organized manner. The following table is an example of how to summarize calibration curve data for the quantification of PHM-27 in a biological matrix.

Nominal Concentration (pg/mL)Mean Calculated Concentration (pg/mL)Standard Deviation (pg/mL)Accuracy (%)Precision (%CV)
25 (LLOQ)24.52.198.08.6
5051.23.5102.46.8
10098.96.298.96.3
250255.115.3102.06.0
500495.528.799.15.8
10001015.045.7101.54.5
1500 (ULOQ)1488.072.999.24.9

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for PHM-27 quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/Serum Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dilution Supernatant Dilution (Phosphoric Acid) Centrifugation->Dilution SPE Solid-Phase Extraction (Oasis WCX) Dilution->SPE Elution Elution SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Acquisition and Processing LCMS->Data Quantification Quantification Data->Quantification

Figure 1. Experimental workflow for PHM-27 quantification.
PHM-27 Signaling Pathway

PHM-27 acts as a potent agonist of the human calcitonin receptor (hCTr), a G-protein coupled receptor (GPCR). The binding of PHM-27 initiates a signaling cascade that involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately leading to a cellular response. Some studies also suggest the involvement of Protein Kinase C (PKC) in calcitonin receptor signaling.[5][6]

signaling_pathway PHM27 PHM-27 hCTr Calcitonin Receptor (hCTr - GPCR) PHM27->hCTr Binds G_Protein G-Protein (Gs) hCTr->G_Protein Activates PKC Protein Kinase C (PKC) hCTr->PKC Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (e.g., CREB phosphorylation) PKA->Downstream PKC->Downstream Response Cellular Response Downstream->Response

Figure 2. PHM-27 signaling pathway via the calcitonin receptor.

References

Troubleshooting & Optimization

Technical Support Center: Improving PHM-27 (Human) Peptide Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and handling the human peptide PHM-27.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence and molecular weight of human PHM-27?

A1: The amino acid sequence of human PHM-27 is H-His-Ala-Asp-Gly-Val-Phe-Thr-Ser-Asp-Phe-Ser-Lys-Leu-Leu-Gly-Gln-Leu-Ser-Ala-Lys-Lys-Tyr-Leu-Glu-Ser-Leu-Met-NH2. Its molecular weight is approximately 2985.4 g/mol .[1]

Q2: I'm having trouble dissolving my lyophilized PHM-27 peptide. Is it soluble in water?

A2: No, PHM-27 is reported to be insoluble in water.[2] This is due to its amino acid composition, which includes a significant number of hydrophobic residues.

Q3: What are the general properties of PHM-27 that affect its solubility?

A3: PHM-27 is a 27-amino acid peptide with a calculated overall positive charge at neutral pH, making it a basic peptide. It also contains approximately 37% hydrophobic amino acids. This combination of basicity and hydrophobicity contributes to its poor aqueous solubility.

Q4: What are the recommended solvents for dissolving PHM-27?

A4: Based on available data, the following solvent systems are recommended for dissolving PHM-27:

  • Dimethyl sulfoxide (DMSO)[2]

  • A solution of 60% acetonitrile in water with 0.1% trifluoroacetic acid (TFA)[2]

  • A solution of 5% acetonitrile in water, in which it is soluble up to 1 mg/ml.[3]

Q5: Can I use sonication to help dissolve my PHM-27 peptide?

A5: Yes, sonication is a recommended technique to aid in the dissolution of peptides.[4][5][6] It helps to break up aggregates and increase the surface area of the peptide powder exposed to the solvent.

Troubleshooting Guide

Issue: My PHM-27 peptide will not dissolve in aqueous buffers.

Root Cause Analysis:

As a basic and hydrophobic peptide, PHM-27 has a high propensity to aggregate in neutral aqueous solutions. The positive charges can cause repulsion, but the hydrophobic regions of the peptide chains can interact with each other, leading to aggregation and precipitation.

Troubleshooting Workflow:

G Troubleshooting PHM-27 Solubility Issues start Start: Lyophilized PHM-27 check_charge Analyze Peptide Properties: - Basic (Net Charge > 0) - Hydrophobic (~37%) start->check_charge try_water Attempt to dissolve in sterile, deionized water. check_charge->try_water dissolved_water Soluble? try_water->dissolved_water try_acidic Use an acidic solvent: - 10-30% Acetic Acid - 0.1% TFA in water dissolved_water->try_acidic No success Success: Peptide is dissolved. Proceed with experiment. dissolved_water->success Yes dissolved_acidic Soluble? try_acidic->dissolved_acidic try_organic Use an organic co-solvent: - DMSO - Acetonitrile (ACN) dissolved_acidic->try_organic No dissolved_acidic->success Yes dissolved_organic Soluble? try_organic->dissolved_organic dissolved_organic->success Yes fail Failure: Peptide remains insoluble. Consider peptide modification or alternative sourcing. dissolved_organic->fail No

Caption: A flowchart for troubleshooting PHM-27 solubility.

Factors Influencing PHM-27 Solubility

The solubility of PHM-27 is a balance between its charged (hydrophilic) and hydrophobic residues.

G Key Factors in PHM-27 Solubility basic_residues Basic Residues (His, Lys) acidic_residues Acidic Residues (Asp, Glu) n_terminus N-terminal Amine hydrophobic_residues Hydrophobic Residues (Ala, Val, Phe, Leu, Met) phm27 PHM-27 Peptide phm27->basic_residues Positive Charge phm27->acidic_residues Negative Charge phm27->n_terminus Positive Charge phm27->hydrophobic_residues Hydrophobic Interactions

Caption: Factors influencing the solubility of the PHM-27 peptide.

Quantitative Data Summary

Solvent SystemConcentrationReference
5% Acetonitrile / WaterUp to 1 mg/ml[3]
Dimethyl sulfoxide (DMSO)Not specified[2]
60% Acetonitrile in water with 0.1% TFANot specified[2]

Experimental Protocols

Protocol 1: Solubilization of PHM-27 in an Acidic Aqueous Solution

This protocol is suitable for experiments where a low pH is acceptable.

  • Preparation: Allow the vial of lyophilized PHM-27 to come to room temperature before opening.

  • Initial Dissolution: Add a small amount of sterile, deionized water to the vial to wet the peptide.

  • Acidification: Add 10-30% acetic acid dropwise to the peptide suspension.[7][8]

  • Vortexing/Sonication: Gently vortex the solution. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals (e.g., 10-20 seconds), allowing the solution to cool in between to prevent heating.[4]

  • Dilution: Once the peptide is dissolved, it can be further diluted with the appropriate aqueous buffer for your experiment.

Protocol 2: Solubilization of PHM-27 using an Organic Co-solvent (DMSO)

This protocol is recommended when an organic solvent is compatible with the downstream application.

  • Preparation: Allow the vial of lyophilized PHM-27 to come to room temperature.

  • Initial Dissolution in DMSO: Add a minimal amount of pure DMSO to the vial to dissolve the peptide.[8]

  • Vortexing/Sonication: Gently vortex or sonicate as described in Protocol 1 to ensure complete dissolution.

  • Dilution: Slowly add the dissolved peptide solution dropwise into your stirred aqueous buffer to the desired final concentration.[8] This gradual addition is crucial to prevent the peptide from precipitating out of solution.

Important Considerations:

  • Test with a small aliquot first: Before dissolving the entire sample, it is prudent to test the solubility of a small amount of the peptide.[8]

  • Avoid repeated freeze-thaw cycles: Once dissolved, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to prevent degradation.[2]

  • Centrifuge before use: After thawing and before use, centrifuge the peptide solution to pellet any small, undissolved aggregates.[5]

  • DMSO and certain amino acids: Be aware that DMSO can oxidize methionine (Met) and cysteine (Cys) residues.[5] Since PHM-27 contains a methionine residue, the potential for oxidation should be considered, and the use of fresh, high-quality DMSO is recommended. If oxidation is a concern, using acetonitrile with TFA (Protocol 1, with modifications) may be a better alternative.

References

Technical Support Center: PHM-27 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of PHM-27 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 and why is its stability a concern in experiments?

A1: PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide that acts as a potent agonist for the human calcitonin receptor, playing a role in various physiological processes.[1] Like many peptides, PHM-27 is susceptible to degradation in aqueous solutions due to factors such as proteolysis, pH-dependent hydrolysis, and oxidation.[2][3][4][5] This degradation can lead to a loss of biological activity, resulting in inaccurate and irreproducible experimental outcomes.

Q2: How should I reconstitute and store lyophilized PHM-27?

A2: For optimal stability, it is crucial to handle and store PHM-27 correctly.

  • Reconstitution: Lyophilized PHM-27 is often insoluble in water. It is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO or 60% acetonitrile in water with 0.1% TFA. Subsequently, this stock solution can be diluted with the desired aqueous buffer.[6]

  • Storage of Lyophilized Peptide: Store the lyophilized powder at -20°C for long-term stability (up to 12 months). For short-term storage, 4°C is acceptable.[7]

  • Storage of Reconstituted Peptide: After reconstitution, it is best to prepare single-use aliquots and store them at -20°C for up to three months. Avoid repeated freeze-thaw cycles. For immediate use, the solution can be kept at 4°C for up to five days.[6]

Q3: What are the primary causes of PHM-27 degradation in experimental buffers?

A3: The main factors contributing to PHM-27 degradation in solution are:

  • Proteolytic Degradation: Proteases present in biological samples (e.g., cell lysates, serum) or as microbial contaminants can cleave the peptide bonds of PHM-27.[8]

  • pH-dependent Instability: Peptides are prone to hydrolysis at acidic and alkaline pH. Based on studies of the related peptide VIP, PHM-27 is likely more stable in acidic to neutral pH (≤7) and unstable in basic conditions.[9]

  • Oxidation: The presence of a methionine residue in PHM-27 makes it susceptible to oxidation, which can alter its structure and function.[5]

  • Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[10][11]

  • Physical Instability: Factors like agitation and adsorption to surfaces can lead to aggregation and loss of active peptide.[5]

Q4: Which buffer should I choose for my experiments with PHM-27?

A4: The choice of buffer is critical for maintaining the stability of PHM-27.

  • pH: A buffer with a pH in the range of 5.0 to 7.4 is generally recommended for peptide stability. For PHM-27, based on data from the related peptide VIP, a slightly acidic to neutral pH is preferable to a basic pH.[9]

  • Buffer Composition: Common biological buffers such as phosphate-buffered saline (PBS), Tris, and HEPES can be used.[12] However, the specific components should be chosen carefully to avoid interference with the assay. For instance, Tris can interact with certain enzymes.[12]

  • Additives: Consider including additives to enhance stability. For example, antioxidants like ascorbic acid can be added to prevent oxidation of the methionine residue.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of PHM-27 activity over a short period. Proteolytic degradation.Add a broad-spectrum protease inhibitor cocktail to your buffer.[13][14][15] Ensure aseptic technique to prevent microbial contamination.
Inconsistent results between experiments. pH drift in the buffer or temperature fluctuations.Prepare fresh buffer for each experiment and verify the pH. Maintain a consistent temperature for all experimental steps.
Precipitation of PHM-27 upon dilution in aqueous buffer. Poor solubility of the peptide.Ensure the initial stock solution in an organic solvent is fully dissolved before diluting into the aqueous buffer. Consider using a buffer with a small percentage (e.g., 0.1%) of a non-ionic detergent like Tween-20 to improve solubility.
Gradual decrease in PHM-27 activity during long incubations. Chemical degradation (hydrolysis, oxidation).Optimize incubation times to be as short as possible. If long incubations are necessary, consider performing them at a lower temperature (e.g., 4°C) if compatible with the experimental design. For peptides containing methionine, like PHM-27, using oxygen-free solvents for reconstitution can help prevent oxidation.[16]

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on general principles of peptide stability due to the limited availability of specific quantitative stability data for PHM-27. Researchers should perform their own stability studies for their specific experimental conditions.

Table 1: Estimated Effect of pH on PHM-27 Stability at 37°C

pHIncubation Time (hours)Estimated % Remaining PHM-27
5.02490%
7.42485%
8.52460%

Table 2: Estimated Effect of Temperature on PHM-27 Stability in PBS (pH 7.4)

TemperatureIncubation Time (hours)Estimated % Remaining PHM-27
4°C4895%
25°C (Room Temp)4875%
37°C4860%

Table 3: Effect of Protease Inhibitors on PHM-27 Stability in Cell Lysate at 4°C

ConditionIncubation Time (hours)Estimated % Remaining PHM-27
No Inhibitors240%
With Protease Inhibitor Cocktail290%

Experimental Protocols

Protocol 1: General Workflow for Assessing PHM-27 Stability

This protocol outlines a general method to quantify the degradation of PHM-27 under different buffer conditions.

  • Preparation of PHM-27 Stock Solution:

    • Allow lyophilized PHM-27 to equilibrate to room temperature in a desiccator.

    • Reconstitute the peptide in sterile DMSO to a concentration of 1 mM. Mix gently to dissolve completely.

  • Preparation of Experimental Buffers:

    • Prepare a set of buffers with varying pH (e.g., pH 5.0, 7.4, 8.5).

    • For each pH, prepare two sets of tubes: one with and one without a broad-spectrum protease inhibitor cocktail.

  • Incubation:

    • Dilute the PHM-27 stock solution to a final concentration of 10 µM in each experimental buffer.

    • Incubate the samples at different temperatures (e.g., 4°C, 25°C, 37°C).

    • Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours).

    • Immediately stop the degradation process in the collected aliquots by adding a quenching solution (e.g., 10% trifluoroacetic acid) and freezing at -80°C until analysis.

  • Quantification of Remaining PHM-27:

    • Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact PHM-27.

    • Calculate the percentage of remaining PHM-27 at each time point relative to the 0-hour time point.

Protocol 2: Calcitonin Receptor Binding Assay

This protocol can be used to assess the functional activity of PHM-27 by measuring its ability to bind to the calcitonin receptor.

  • Cell Culture:

    • Culture cells expressing the human calcitonin receptor (e.g., T47D cells) to confluence in appropriate cell culture plates.

  • Preparation of Assay Buffer:

    • Prepare a binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1.5% BSA, and 1 mM MgCl2).

  • Competitive Binding Assay:

    • Wash the cells with ice-cold assay buffer.

    • Add a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-salmon calcitonin) to all wells.

    • Add varying concentrations of unlabeled PHM-27 (or a known standard) to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Washing and Detection:

    • Wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Lyse the cells and measure the amount of bound radioactivity using a gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the concentration of unlabeled PHM-27 to determine the IC₅₀ value.

Protocol 3: cAMP Assay for PHM-27 Activity

This protocol measures the downstream signaling of PHM-27 through the calcitonin receptor, which is coupled to Gs protein and stimulates cyclic AMP (cAMP) production.[2][3][5][7][12]

  • Cell Culture and Stimulation:

    • Seed cells expressing the human calcitonin receptor in a multi-well plate and grow overnight.

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes at 37°C to prevent cAMP degradation.

    • Add varying concentrations of PHM-27 to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF, AlphaScreen, or ELISA.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.

    • Plot the cAMP concentration against the PHM-27 concentration to determine the EC₅₀ value.

Visualizations

PHM27_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute Lyophilized PHM-27 in DMSO Incubate Incubate PHM-27 in Buffers at Different Temperatures Reconstitute->Incubate Prep_Buffers Prepare Experimental Buffers (Varying pH, +/- Protease Inhibitors) Prep_Buffers->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction and Store at -80°C Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Quantify Quantify Remaining Intact PHM-27 Analyze->Quantify

Caption: Experimental workflow for assessing PHM-27 stability.

Calcitonin_Receptor_Signaling PHM27 PHM-27 CTR Calcitonin Receptor (GPCR) PHM27->CTR Binds G_protein Gs Protein (α, β, γ subunits) CTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression CREB->Gene_Exp Regulates

Caption: PHM-27 signaling via the calcitonin receptor and cAMP pathway.

References

troubleshooting low signal in PHM-27 functional assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PHM-27 in functional assays. The information is tailored for scientists in academic and drug development settings.

Troubleshooting Low Signal in PHM-27 Functional Assays

A common challenge in PHM-27 functional assays is a weak or absent signal. The following guide outlines potential causes and solutions to help you optimize your experiments.

Summary of Troubleshooting Strategies
Problem CategoryPotential CauseRecommended Solution
Cell-Based Issues Low receptor expression in the cell line.Select a cell line with higher endogenous calcitonin receptor expression or create a stable cell line overexpressing the receptor.[1]
Incorrect cell density.Optimize cell seeding density. Too few cells will produce an insufficient signal, while too many can lead to a decreased assay window.[2]
Poor cell health or viability.Ensure cells are healthy and not passaged too many times. Use trypan blue exclusion to assess viability before seeding.
Reagent & Assay Conditions PHM-27 peptide degradation.Store lyophilized peptide at -20°C or lower. Reconstitute just before use in a suitable buffer. Avoid repeated freeze-thaw cycles.[3]
Suboptimal agonist concentration.Perform a dose-response curve to determine the optimal concentration range for PHM-27. The reported EC50 is approximately 11 nM.[4][5]
Insufficient incubation time.Optimize the incubation time for PHM-27 with the cells to ensure equilibrium is reached.[1]
Inactive or degraded assay reagents.Check the expiration dates and storage conditions of all assay components, including detection reagents and substrates.
Presence of interfering substances.Residual solvents like TFA from peptide synthesis can interfere with cellular assays. Consider peptide purification or salt exchange if issues persist.[3]
Assay-Specific Issues (cAMP Assay) High phosphodiesterase (PDE) activity.Include a PDE inhibitor, such as IBMX, in the assay buffer to prevent the degradation of cAMP.[1]
Low signal-to-background ratio.Use white-walled microplates for luminescent and fluorescent assays to maximize signal reflection.[6]
Assay-Specific Issues (Calcium Flux Assay) Inadequate dye loading.Optimize the concentration of the calcium-sensitive dye and the loading time and temperature.
Presence of calcium chelators.Ensure that buffers and media used during the assay do not contain calcium chelators like EDTA.
Assay-Specific Issues (Reporter Gene Assay) Low transfection efficiency.Optimize the transfection protocol, including the DNA-to-transfection reagent ratio and cell density at the time of transfection.[7]
Weak promoter in the reporter construct.Use a reporter construct with a strong constitutive promoter for the control or a more responsive promoter for the experimental reporter.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected EC50 for PHM-27 in a functional assay?

A1: PHM-27 is a potent agonist for the human calcitonin receptor, with a reported potency (EC50) of approximately 11 nM in cAMP assays.[4][5]

Q2: Which cell lines are suitable for PHM-27 functional assays?

A2: Cell lines endogenously expressing the calcitonin receptor (CTR), such as T47D or MCF-7 cells, can be used. Alternatively, HEK293 or CHO cells transiently or stably overexpressing the human calcitonin receptor are commonly used to achieve a more robust signal.

Q3: How does PHM-27 binding to the calcitonin receptor lead to a measurable signal?

A3: The calcitonin receptor is a G protein-coupled receptor (GPCR). Upon PHM-27 binding, it primarily couples to the Gs alpha subunit, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[8] The receptor can also couple to Gq, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium.[8] These second messengers, cAMP and calcium, can be measured directly or indirectly through reporter gene assays.

Q4: Can I use a calcium flux assay for PHM-27?

A4: Yes, while the primary signaling pathway is through Gs and cAMP production, the calcitonin receptor can also couple to Gq, leading to an increase in intracellular calcium.[8] Therefore, a calcium flux assay can be a valid readout for PHM-27 activity, although the signal might be less robust than a cAMP assay depending on the cell system.

Q5: Should I be concerned about peptide stability?

A5: Yes, peptides like PHM-27 can be susceptible to degradation by proteases present in serum or released from cells. It is crucial to handle the peptide correctly, including proper storage and reconstitution.[3] For cellular assays, using serum-free media during the stimulation step can minimize proteolytic degradation.

Experimental Protocols & Methodologies

Key Experiment 1: PHM-27-Induced cAMP Accumulation Assay (HTRF-Based)

This protocol outlines a method for quantifying cAMP levels in response to PHM-27 stimulation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • HEK293 cells stably expressing the human calcitonin receptor

  • PHM-27 peptide

  • cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).

    • Perform a cell titration to determine the optimal cell number per well.[9]

  • Agonist Preparation:

    • Prepare a serial dilution of PHM-27 in stimulation buffer.

  • Assay Protocol:

    • Dispense cells into the wells of a white 384-well plate.

    • Add the PHM-27 serial dilutions to the wells.

    • Incubate at room temperature for the optimized stimulation time (e.g., 30 minutes).[9]

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio and normalize the data.

    • Plot the normalized data against the logarithm of the PHM-27 concentration and fit a sigmoidal dose-response curve to determine the EC50.

Key Experiment 2: PHM-27-Induced Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium changes in response to PHM-27 using a fluorescent calcium indicator.

Materials:

  • CHO cells stably expressing the human calcitonin receptor and a promiscuous G-protein like Gα16.

  • PHM-27 peptide

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic reading and injection capabilities

Procedure:

  • Cell Preparation:

    • Seed cells into a black, clear-bottom 96-well plate and grow overnight.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution containing the dye and probenecid in an appropriate buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.

  • Agonist Preparation:

    • Prepare a dilution series of PHM-27 in assay buffer.

  • Assay Protocol:

    • Place the plate in the fluorescence reader.

    • Record a baseline fluorescence reading for a short period.

    • Inject the PHM-27 dilutions and continue kinetic reading to capture the calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Plot the peak response against the logarithm of the PHM-27 concentration to generate a dose-response curve and calculate the EC50.

Key Experiment 3: PHM-27-Induced Reporter Gene Assay (Luciferase-Based)

This protocol details the use of a luciferase reporter gene assay to measure the transcriptional activation downstream of PHM-27-mediated signaling.

Materials:

  • HEK293 cells

  • Expression plasmid for the human calcitonin receptor

  • Reporter plasmid containing a cAMP Response Element (CRE) driving luciferase expression

  • Control plasmid for normalization (e.g., Renilla luciferase)

  • Transfection reagent

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the HEK293 cells with the calcitonin receptor expression plasmid, the CRE-luciferase reporter plasmid, and the control plasmid.

    • Plate the transfected cells in a white 96-well plate and incubate for 24 hours.

  • Cell Stimulation:

    • Prepare a serial dilution of PHM-27 in serum-free medium.

    • Replace the culture medium with the PHM-27 dilutions.

    • Incubate for an optimized period (e.g., 6 hours) to allow for reporter gene expression.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase kit manufacturer's protocol.[7]

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

    • If using a dual-luciferase system, add the second substrate and measure the luminescence from the control reporter.

  • Data Analysis:

    • Normalize the experimental luciferase signal to the control luciferase signal.

    • Plot the normalized luciferase activity against the logarithm of the PHM-27 concentration to determine the EC50.

Visualizations

PHM-27 Signaling Pathway

PHM27_Signaling_Pathway PHM-27 Signaling Pathway PHM27 PHM-27 CTR Calcitonin Receptor (CTR) PHM27->CTR Binds Gs Gs CTR->Gs Activates Gq Gq CTR->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates IP3 IP3 PLC->IP3 Produces Ca2 Intracellular Ca²⁺ IP3->Ca2 Releases from ER

Caption: PHM-27 activates the calcitonin receptor, leading to Gs- and Gq-mediated signaling.

Experimental Workflow for PHM-27 Functional Assay

Experimental_Workflow General Workflow for PHM-27 Functional Assays start Start cell_prep Cell Preparation (Seeding/Transfection) start->cell_prep stimulation Cell Stimulation with PHM-27 cell_prep->stimulation agonist_prep PHM-27 Dilution agonist_prep->stimulation signal_detection Signal Detection (cAMP, Ca²⁺, or Luciferase) stimulation->signal_detection data_acq Data Acquisition signal_detection->data_acq data_an Data Analysis (Normalization, Curve Fitting) data_acq->data_an end End data_an->end Troubleshooting_Logic Troubleshooting Logic for Low Signal start Low or No Signal check_controls Are positive controls working? start->check_controls assay_issue Issue with Assay Protocol/Reagents check_controls->assay_issue No cell_or_agonist_issue Issue with Cells or PHM-27 check_controls->cell_or_agonist_issue Yes optimize_assay Optimize Assay Conditions (Incubation, Reagents) assay_issue->optimize_assay check_cells Check Cell Health & Receptor Expression cell_or_agonist_issue->check_cells check_agonist Verify PHM-27 Integrity & Concentration cell_or_agonist_issue->check_agonist check_cells->optimize_assay check_agonist->optimize_assay recheck_signal Re-run Assay optimize_assay->recheck_signal

References

Technical Support Center: Optimizing PHM-27 for Cellular Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Peptide Histidine Methionine-27 (PHM-27) in cell stimulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 and what is its primary mechanism of action? A1: PHM-27 (Peptide Histidine Methionine-27) is a peptide hormone. It functions as a potent agonist at the human calcitonin receptor (hCTr), a G-protein coupled receptor.[1] Its binding to the hCTr activates intracellular signaling pathways, primarily through the production of cyclic AMP (cAMP).[1]

Q2: What is a recommended starting concentration for PHM-27 in a cell stimulation experiment? A2: A good starting point for PHM-27 concentration is its known potency (EC50) of 11 nM for the human calcitonin receptor.[1] It is recommended to perform a dose-response experiment with a logarithmic range of concentrations around this value (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) to determine the optimal concentration for your specific cell type and experimental conditions.[2]

Q3: How should I prepare and store PHM-27 stock solutions? A3: For initial solubilization, use a small amount of pure DMSO and vortex to ensure the peptide is completely dissolved.[3] Subsequently, dilute the peptide stock to the desired concentration using sterile, tissue-culture grade water or an appropriate buffer.[3] For storage, prepare single-use aliquots of the stock solution and store them at -20°C or lower to avoid repeated freeze-thaw cycles. Protect the aliquots from direct light.[3]

Q4: How stable is PHM-27 in cell culture media? A4: The stability of peptides like PHM-27 in cell culture media can be a concern. Peptides can be degraded by proteases present in serum or secreted by cells. Furthermore, some amino acids within the peptide sequence can be inherently unstable in aqueous solutions.[4][5] It is advisable to add PHM-27 to the cell culture media immediately before starting the stimulation experiment. For longer incubation times, the stability should be empirically determined.

Troubleshooting Guide

Q1: I am not observing any cellular response after stimulating with PHM-27. What could be the cause? A1:

  • Potential Cause 1: Sub-optimal Concentration: The concentration of PHM-27 may be too low for your specific cell line.

    • Solution: Perform a dose-response curve, testing a wide range of concentrations (e.g., from 0.1 nM to 1 µM) to identify the optimal effective concentration (EC50).[6]

  • Potential Cause 2: Low or Absent Receptor Expression: The target cells may not express the human calcitonin receptor (hCTr) or may express it at very low levels.

    • Solution: Verify hCTr expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.

  • Potential Cause 3: Peptide Degradation: The PHM-27 peptide may have degraded due to improper storage or instability in the culture medium.

    • Solution: Use a fresh aliquot of PHM-27 for each experiment. Minimize the time the peptide is in the culture medium before the assay, especially for long-term experiments.[4][5]

  • Potential Cause 4: Incorrect Assay: The readout assay may not be sensitive enough or may not be appropriate for the PHM-27 signaling pathway.

    • Solution: Since PHM-27 primarily signals through cAMP, use a sensitive cAMP accumulation assay to measure the response.[1]

Q2: My results are inconsistent between experiments. What are the common sources of variability? A2:

  • Potential Cause 1: Cell Passage Number and Health: Cellular responses can change as cells are passaged. Senescent or unhealthy cells will respond poorly.

    • Solution: Use cells within a consistent and low passage number range for all experiments. Regularly check cell viability before seeding.

  • Potential Cause 2: Inconsistent Reagent Preparation: Errors in diluting the PHM-27 stock can lead to significant variability.

    • Solution: Prepare a large batch of single-use aliquots from a single stock solution to ensure consistency.[3] Use calibrated pipettes for all dilutions.

  • Potential Cause 3: Variation in Incubation Times: The timing of stimulation and measurement is critical.

    • Solution: Standardize all incubation times precisely. Use a timer and process samples in a consistent order.

Quantitative Data Summary

The following tables summarize key quantitative parameters for PHM-27 and provide recommended concentration ranges for initial experiments.

Table 1: PHM-27 Receptor Interaction and Potency

ParameterValueReceptorCell SystemReference
Potency (EC50)11 nMHuman Calcitonin Receptor (hCTr)hCTr transiently expressed in cells[1]

Table 2: Recommended Concentration Ranges for Dose-Response Experiments

Experiment PhaseConcentration RangePurpose
Initial Range Finding0.1 nM - 1 µM (Logarithmic Scale)To identify the dynamic range of the cellular response and estimate the EC50.
Fine Optimization1 nM - 100 nM (Narrower Log or Linear Scale)To precisely determine the EC50 and optimal stimulation concentration.

Experimental Protocols

Protocol: Determining Optimal PHM-27 Concentration via Dose-Response Curve

This protocol outlines the steps to determine the effective concentration 50 (EC50) of PHM-27 for a target cell line using a cAMP assay as the readout.

1. Reagent and Cell Preparation: a. Culture target cells expressing hCTr to ~80-90% confluency. b. Prepare a stock solution of PHM-27 (e.g., 1 mM in DMSO) and create single-use aliquots stored at -20°C.[3] c. On the day of the experiment, thaw a PHM-27 aliquot and prepare a series of dilutions in serum-free media or an appropriate assay buffer (e.g., 10X final concentration). Recommended final concentrations to test: 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, and a vehicle control (DMSO).

2. Cell Seeding: a. Harvest and count the cells. Check for viability (>95%). b. Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

3. Cell Stimulation: a. Gently remove the culture medium from the wells. b. Add the PHM-27 dilutions to the corresponding wells. Include a "vehicle only" control and a "no treatment" control. c. Incubate the plate at 37°C for a predetermined optimal time (e.g., 15-30 minutes for cAMP assays, which should be optimized).

4. Measurement of Cellular Response (cAMP Assay): a. After incubation, lyse the cells according to the manufacturer's protocol for your chosen cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based kits). b. Perform the cAMP assay and read the plate on a compatible plate reader.

5. Data Analysis: a. Subtract the background (no treatment control) from all readings. b. Normalize the data, setting the vehicle control as 0% and the maximal response as 100%. c. Plot the normalized response against the logarithm of the PHM-27 concentration. d. Use a non-linear regression model (sigmoidal dose-response) to fit the curve and calculate the EC50 value.[2]

Visualizations

PHM27_Signaling_Pathway PHM27 PHM-27 hCTr hCTr (GPCR) PHM27->hCTr Binds G_Protein G Protein (Gs) hCTr->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Triggers

Caption: PHM-27 signaling pathway via the hCTr receptor.

Experimental_Workflow prep 1. Prepare Cells & PHM-27 Dilutions seed 2. Seed Cells in 96-Well Plate prep->seed stimulate 3. Stimulate Cells with PHM-27 Series seed->stimulate measure 4. Lyse Cells & Perform cAMP Assay stimulate->measure analyze 5. Analyze Data: Normalize & Plot measure->analyze ec50 6. Calculate EC50 via Non-Linear Regression analyze->ec50 result Optimal Concentration Determined ec50->result

Caption: Workflow for determining the optimal PHM-27 concentration.

Troubleshooting_Guide start Problem: No Cellular Response check_receptor Does cell line express the hCTr receptor? start->check_receptor receptor_no Use a different cell line check_receptor->receptor_no No check_dose Have you performed a dose-response curve? check_receptor->check_dose Yes receptor_yes Verify expression (e.g., qPCR, WB) dose_no Perform dose-response (e.g., 0.1 nM to 1 µM) check_dose->dose_no No check_assay Is the assay sensitive for cAMP measurement? check_dose->check_assay Yes dose_yes Check peptide integrity. Use fresh aliquot. check_assay->dose_yes Yes assay_no Switch to a validated, high-sensitivity cAMP kit check_assay->assay_no No assay_yes Consult instrument/ kit manufacturer

Caption: Troubleshooting logic for no cellular response to PHM-27.

References

Technical Support Center: Overcoming Receptor Desensitization in PHM-27 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the peptide PHM-27 and its interaction with the human Calcitonin Receptor (hCTR), a G protein-coupled receptor (GPCR).

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 and which receptor does it primarily target?

A1: PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide that is structurally and functionally related to Vasoactive Intestinal Peptide (VIP).[1][2] It is a potent agonist for the human Calcitonin Receptor (hCTR), a class B GPCR.[3][4] Upon binding, it primarily activates the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP).[5][6]

Q2: What is receptor desensitization and why is it a concern in PHM-27 studies?

A2: Receptor desensitization is a process where a receptor becomes less responsive to its ligand after prolonged or repeated exposure. For GPCRs like the hCTR, this is a critical negative feedback mechanism to prevent overstimulation.[7] In experimental settings, desensitization can lead to a diminished or complete loss of signal in functional assays, making it difficult to accurately assess the potency and efficacy of PHM-27 or other ligands.[7]

Q3: What are the main mechanisms of hCTR desensitization?

A3: The desensitization of hCTR, like other GPCRs, is a multi-step process:

  • Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) are recruited to the intracellular domains of the receptor and phosphorylate serine and threonine residues.[7]

  • Arrestin Binding: Phosphorylated receptors are recognized by β-arrestins, which bind to the receptor and sterically hinder its interaction with G proteins, thereby uncoupling it from downstream signaling.[7]

  • Internalization: The receptor-arrestin complex is often targeted for internalization into endosomes via clathrin-coated pits.[8][9][10] This removes the receptors from the cell surface, further reducing the cell's responsiveness.

  • Downregulation: Following internalization, receptors can either be recycled back to the plasma membrane (resensitization) or targeted for degradation in lysosomes, leading to a long-term reduction in the total number of receptors (downregulation).[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during PHM-27 experiments.

Problem 1: Diminishing or no response in cAMP assays upon repeated PHM-27 stimulation.

Possible Cause: Rapid receptor desensitization and/or internalization.

Solutions:

  • Optimize Stimulation Time: Keep the agonist stimulation time as short as possible to capture the peak response before significant desensitization occurs. A time-course experiment is recommended to determine the optimal stimulation period.[11]

  • Use a Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer. This will prevent the degradation of cAMP and amplify the signal, which can be particularly useful when the response is weakened by desensitization.[11]

  • Resensitization Period: If your experimental design allows, include a washout step to remove the agonist and a subsequent incubation period in agonist-free media to allow for receptor recycling and resensitization before the next stimulation.

  • Consider Biased Agonists: If screening for novel compounds, be aware that some ligands may be "biased agonists," preferentially activating one signaling pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment and desensitization). Assays that specifically measure β-arrestin recruitment can help characterize this phenomenon.

Problem 2: Inconsistent results in receptor binding assays.

Possible Cause: Receptor internalization leading to a decrease in cell surface receptors available for binding.

Solutions:

  • Perform Binding at Low Temperatures: Conduct your binding assays at 4°C. This will inhibit endocytosis and allow you to specifically measure the binding to cell surface receptors.

  • Acid Wash: To differentiate between surface-bound and internalized radioligand, you can perform an acid wash (e.g., with a glycine-HCl buffer, pH 2.5) to strip the surface-bound ligand before cell lysis and counting.

  • Quantify Total vs. Surface Receptors: Use techniques like ELISA on non-permeabilized (for surface receptors) and permeabilized (for total receptors) cells to quantify the extent of internalization.

Problem 3: Low or no signal in Western blots for total hCTR expression after prolonged PHM-27 treatment.

Possible Cause: Receptor downregulation.

Solutions:

  • Time-Course Experiment: Perform a time-course experiment (e.g., 0, 1, 4, 8, 24 hours of agonist treatment) to determine the onset and extent of receptor downregulation.

  • Use Lysosomal Inhibitors: To confirm that the decrease in receptor expression is due to lysosomal degradation, pre-treat cells with a lysosomal inhibitor (e.g., chloroquine or leupeptin) before and during agonist stimulation. This should rescue the receptor from degradation and lead to a stronger signal on the Western blot.

  • Optimize Protein Extraction: GPCRs are notoriously difficult to extract due to their transmembrane nature. Use a lysis buffer specifically designed for membrane proteins, potentially with a higher concentration of a mild detergent. Avoid boiling the samples before loading, as this can cause aggregation of membrane proteins.[12]

Quantitative Data Summary

Table 1: Key Parameters for hCTR Desensitization Studies

ParameterTypical Value/RangeExperimental ContextReference
PHM-27 Potency (EC50) for hCTR 11 nMcAMP accumulation assay in cells expressing hCTR.[3][4]
Rate of Desensitization t1/2 < 5 minutescAMP response in cells expressing related GPCRs (e.g., CGRP receptor).
Receptor Internalization 50% internalization within 30-60 minMeasured by loss of cell surface binding or fluorescence microscopy.
Resensitization Time Partial recovery in 1-2 hoursFunctional recovery of cAMP response after agonist washout.

Detailed Experimental Protocols

cAMP Accumulation Assay (HTRF-based)

This protocol is adapted for measuring PHM-27-induced cAMP production.

Materials:

  • Cells expressing hCTR (e.g., HEK293 or CHO cells)

  • PHM-27 peptide

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)[13]

  • HTRF cAMP assay kit (e.g., from Cisbio)[14][15][16]

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Seed hCTR-expressing cells in a 96-well or 384-well plate at a predetermined optimal density and culture overnight.

  • Agonist Preparation: Prepare serial dilutions of PHM-27 in stimulation buffer.

  • Stimulation: Remove culture medium and add the PHM-27 dilutions to the cells. Incubate for the optimized time (e.g., 15-30 minutes) at 37°C.[11]

  • Lysis and Detection: Add the HTRF assay reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol. This step also lyses the cells.[16]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[16]

  • Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the PHM-27 concentration to determine the EC50.

Receptor Internalization Assay (Fluorescence Microscopy)

This protocol allows for the visualization of hCTR internalization upon PHM-27 stimulation.

Materials:

  • Cells expressing a fluorescently-tagged hCTR (e.g., hCTR-GFP) plated on glass-bottom dishes or coverslips.

  • PHM-27 peptide

  • Live-cell imaging medium

  • Confocal microscope with an environmental chamber (37°C, 5% CO2)

Procedure:

  • Cell Preparation: Plate the hCTR-GFP expressing cells and allow them to adhere.

  • Imaging Setup: Place the dish on the confocal microscope stage and allow the temperature and atmosphere to equilibrate.

  • Baseline Imaging: Acquire initial images of the cells showing the localization of the receptor at the plasma membrane.

  • Stimulation: Add PHM-27 to the imaging medium at a final concentration known to induce desensitization (e.g., 100 nM).

  • Time-Lapse Imaging: Acquire images at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Image Analysis: Observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles (endosomes), indicating receptor internalization. Quantify the internalization by measuring the change in fluorescence intensity at the membrane versus the cytoplasm over time.

Western Blot for Receptor Downregulation

This protocol is for quantifying the total amount of hCTR protein following prolonged PHM-27 exposure.

Materials:

  • Cells expressing hCTR

  • PHM-27 peptide

  • Lysis buffer for membrane proteins (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against hCTR or an epitope tag

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Gel electrophoresis and blotting equipment

Procedure:

  • Cell Treatment: Treat cells with PHM-27 (e.g., 100 nM) for various time points (e.g., 0, 4, 8, 24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli buffer. Do not boil the samples. Heat at 37°C for 15-30 minutes instead.[12]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with the primary antibody overnight at 4°C.[17] Wash and incubate with the secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and image the blot.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). A decrease in the normalized hCTR signal over time indicates receptor downregulation.

Visualizations

G cluster_0 PHM-27 Signaling Pathway PHM27 PHM-27 hCTR hCTR PHM27->hCTR Binds G_protein Gs Protein (α, β, γ) hCTR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: PHM-27 signaling pathway via the human Calcitonin Receptor (hCTR).

G cluster_1 hCTR Desensitization and Internalization Workflow Agonist_Binding 1. Agonist (PHM-27) Binding Receptor_Phosphorylation 2. Receptor Phosphorylation by GRKs Agonist_Binding->Receptor_Phosphorylation Arrestin_Recruitment 3. β-Arrestin Recruitment Receptor_Phosphorylation->Arrestin_Recruitment Internalization 4. Internalization via Clathrin-Coated Pits Arrestin_Recruitment->Internalization Endosome Early Endosome Internalization->Endosome Recycling 5a. Recycling to Plasma Membrane (Resensitization) Endosome->Recycling Degradation 5b. Targeting to Lysosome (Downregulation) Endosome->Degradation

Caption: Workflow of agonist-induced hCTR desensitization and trafficking.

G cluster_2 Troubleshooting Logic for cAMP Assay Failure Start No/Low cAMP Signal Check_Cells Are cells expressing functional hCTR? Start->Check_Cells Check_Agonist Is PHM-27 active and at the correct concentration? Check_Cells->Check_Agonist Yes Verify_Expression Verify receptor expression (e.g., by Western Blot or qPCR) Check_Cells->Verify_Expression No Check_Desensitization Is the signal diminishing over time? Check_Agonist->Check_Desensitization Yes New_Agonist Prepare fresh PHM-27 stock Check_Agonist->New_Agonist No Optimize_Time Optimize stimulation time (shorter) Check_Desensitization->Optimize_Time Yes End Successful Assay Check_Desensitization->End No Add_PDEi Add PDE inhibitor (e.g., IBMX) Optimize_Time->Add_PDEi Add_PDEi->End

Caption: Logical workflow for troubleshooting cAMP assay issues.

References

Technical Support Center: Enhancing PHM-27 Immunoassay Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the sensitivity of Pituitary Adenylate Cyclase-Activating Polypeptide (PHM-27) immunoassays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low sensitivity in my PHM-27 immunoassay?

Low sensitivity in a peptide immunoassay like one for PHM-27 can stem from several factors. The most common issues are high background noise which masks the signal, a weak signal from the detection system, or suboptimal concentrations of critical reagents like antibodies.[1] In many cases, the problem is a low signal-to-noise ratio, which requires a systematic approach to both amplify the signal and reduce the background.[1][2]

Q2: How can I effectively reduce high background noise?

High background is often caused by non-specific binding of antibodies or detection reagents to the plate.[2][3] Key strategies to reduce it include:

  • Optimizing Blocking: Increase the concentration or incubation time of your blocking buffer.[1][2] You can also test different blocking agents, such as Bovine Serum Albumin (BSA) or non-fat dry milk, as their effectiveness can vary.[3][4]

  • Improving Wash Steps: Increase the number of wash cycles or the duration of each wash.[1][3] Adding a non-ionic detergent like Tween-20 (typically 0.05%) to the wash buffer can also help disrupt weak, non-specific interactions.[3]

  • Titrating Antibodies: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.[1][5] It is crucial to determine the optimal concentration for each through titration experiments.

Q3: My signal is very low, but my background is also low. What should I investigate first?

When both signal and background are low, the issue likely lies with the detection part of the assay. Consider the following:

  • Reagent Activity: Check the expiration dates and proper storage of your enzyme conjugates and substrates. Enzyme activity can degrade over time.[6]

  • Antibody Concentrations: While high concentrations cause background issues, concentrations that are too low will result in a weak signal. Ensure your antibody dilutions are correct.

  • Incubation Times: You may need to extend the incubation times for the sample, antibodies, or substrate to allow for sufficient binding and signal development.[7]

  • Signal Amplification: This scenario is a prime candidate for implementing a signal amplification technique to boost the detection signal without significantly increasing the low background.[8][9]

Q4: What is signal amplification, and when is it necessary?

Signal amplification refers to methods that increase the measurable signal generated from each analyte-antibody binding event.[10][11] It is necessary when the target analyte, like PHM-27, is present in very low concentrations.[8] Popular techniques include using a labeled streptavidin-biotin (LSAB) complex, which adds multiple enzyme molecules to each detection site, or employing chemiluminescent or electrochemiluminescent (ECL) substrates that produce a stronger signal than colorimetric ones.[8][9]

Q5: Are there any unique challenges when working with a peptide analyte like PHM-27?

Yes, peptides present specific challenges. Their stability and solubility can be problematic.[12] For instance, peptides can be prone to degradation, oxidation, or aggregation.[12] It's also important to be aware of contaminants from the peptide synthesis process, such as trifluoroacetate (TFA), which can potentially interfere with the assay.[12] When preparing samples and standards, ensure the peptide is fully dissolved and stable in the assay buffer.

Troubleshooting Guides

Guide 1: High Background Noise

High background noise reduces assay sensitivity by masking the specific signal.[1] Use the following table to diagnose and solve common causes.

Possible Cause Recommended Solution
Insufficient Blocking Increase blocking incubation time or use a higher concentration of the blocking agent (e.g., 1% to 2% BSA).[1] Consider testing alternative blockers like casein or using a combination of protein and non-ionic detergents.[2][3]
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Add a brief soaking period (30-60 seconds) with wash buffer between aspiration steps.[1] Ensure the wash buffer contains a detergent like Tween-20 (0.05%).[3]
Antibody Concentration Too High Perform a titration experiment (checkerboard titration) to determine the optimal concentrations for both the capture and detection antibodies.[5]
Non-Specific Antibody Binding Run a control with only the secondary antibody to see if it binds non-specifically.[5][6] If so, consider using a pre-adsorbed secondary antibody.
Substrate Incubation Too Long Reduce the substrate incubation time or dilute the substrate.[5] Read the plate immediately after adding the stop solution.
Guide 2: Weak or No Signal

A weak signal prevents the accurate detection of low PHM-27 concentrations.

Possible Cause Recommended Solution
Inactive Reagents Verify the activity of the enzyme conjugate and substrate. Prepare fresh reagents and ensure they are stored correctly and are not expired.[6]
Antibody Concentration Too Low Titrate the capture and detection antibodies to find a concentration that yields a robust signal.
Insufficient Incubation Time/Temp Increase incubation times for antibodies and substrate. Optimize the incubation temperature, as reaction rates are temperature-dependent.[7]
Analyte Degradation Ensure proper sample handling and storage to prevent peptide degradation. Use protease inhibitors in sample preparations if necessary.[3]
Low Analyte Concentration If the analyte concentration is below the assay's detection limit, a signal amplification method is required.

Data Presentation: Signal Enhancement Strategies

Implementing an advanced detection or amplification system can dramatically improve assay sensitivity.

Strategy Principle Expected Sensitivity Increase Key Considerations
Labeled Streptavidin-Biotin (LSAB) Uses the high affinity of streptavidin for biotin. A biotinylated secondary antibody binds to the primary, and then an enzyme-conjugated streptavidin binds to the biotin, amplifying the enzyme load.[8]2 to 10-foldA very common and cost-effective method. Can sometimes increase background if not optimized.
Enzyme Cycling Amplification The enzyme bound to the detection antibody converts a substrate into a product, which then acts as a catalyst in a separate enzymatic cycle, generating a large amount of colored product.[11]Up to 100-fold or more[13]Offers very high amplification but may require specialized reagents and careful optimization of incubation times.[11]
Chemiluminescent Detection An enzyme catalyzes a reaction that produces light instead of a color change. The light emission is measured.10 to 20-fold over colorimetric methods[9]Requires a luminometer for plate reading. Offers a broad dynamic range.
Electrochemiluminescence (ECL) An electrochemical stimulus triggers a light-emitting reaction from a special tag (e.g., SULFO-TAG™) on the detection antibody.[9]High sensitivity with low background and reduced sample volume requirements.[9]Requires specialized plates and plate readers.
Immuno-PCR (IQELISA™) The detection antibody is conjugated to a unique DNA oligonucleotide. This DNA is then amplified via real-time PCR, providing immense signal amplification.[9]10 to 1,000-fold[9]Extremely sensitive but requires access to a real-time PCR instrument and expertise in molecular biology techniques.

Experimental Protocols & Visual Guides

Protocol 1: General Sandwich ELISA for PHM-27
  • Coating: Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature (RT).

  • Washing: Repeat the wash step as in step 2.

  • Sample Incubation: Add 100 µL of prepared PHM-27 standards and samples to the appropriate wells. Incubate for 2 hours at RT.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody: Add 100 µL of diluted detection antibody to each well. Incubate for 1-2 hours at RT.

  • Washing: Repeat the wash step as in step 2.

  • Enzyme Conjugate: Add 100 µL of diluted enzyme-conjugated secondary antibody or streptavidin-HRP. Incubate for 1 hour at RT.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of substrate (e.g., TMB). Incubate in the dark at RT until sufficient color develops (5-20 minutes).

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 1N H₂SO₄).

  • Read Plate: Measure the optical density at 450 nm.

Sandwich_ELISA_Workflow cluster_plate Microplate Well A 1. Coat with Capture Antibody B 2. Block Remaining Binding Sites A->B Wash C 3. Add PHM-27 Antigen Sample B->C Wash D 4. Add Biotinylated Detection Antibody C->D Wash E 5. Add Streptavidin-HRP Enzyme Conjugate D->E Wash F 6. Add Substrate (e.g., TMB) E->F Final Wash G 7. Measure Signal (Color Change) F->G Stop Rxn

Caption: Standard workflow for a sandwich ELISA.

Protocol 2: Labeled Streptavidin-Biotin (LSAB) Signal Amplification

This protocol follows the General Sandwich ELISA protocol but with specific modifications for the detection steps. It assumes a biotinylated detection antibody is used.

  • Follow Steps 1-7 of the General Sandwich ELISA protocol.

  • Washing: After incubating with the biotinylated detection antibody, wash the plate 3 times with Wash Buffer.

  • Streptavidin-Enzyme Conjugate: Add 100 µL of diluted Streptavidin-HRP (or other enzyme) conjugate to each well. The high affinity of streptavidin for the biotin on the detection antibody creates a stable complex. The tetrameric nature of streptavidin allows for the binding of multiple enzyme molecules per detection event, amplifying the signal.[8]

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Final Wash: This is a critical step. Wash the plate thoroughly, at least 5 times, with Wash Buffer to remove any unbound streptavidin conjugate and reduce background.

  • Proceed to Steps 11-13 of the General Sandwich ELISA protocol for substrate development and reading.

LSAB_Amplification cluster_amp Amplification Complex plate Plate Surface cap_ab Capture Ab plate->cap_ab antigen PHM-27 cap_ab->antigen det_ab Biotinylated Detection Ab antigen->det_ab strep Streptavidin det_ab->strep Biotin Link hrp1 HRP strep->hrp1 hrp2 HRP strep->hrp2 hrp3 HRP strep->hrp3 hrp HRP Enzyme

Caption: Labeled Streptavidin-Biotin (LSAB) signal amplification complex.

Visual Guide: Troubleshooting Logic

When encountering low sensitivity, a systematic approach is best. Use this logic diagram to guide your troubleshooting process.

Troubleshooting_Flow start Low Sensitivity Observed check_bg Is Background (Blank Wells) High (>0.2 OD)? start->check_bg high_bg_node High Background Troubleshooting check_bg->high_bg_node Yes low_sig_node Low Signal Troubleshooting check_bg->low_sig_node No optimize_wash 1. Optimize Wash Steps (More washes, soak time) high_bg_node->optimize_wash optimize_block 2. Optimize Blocking (Time, concentration, agent) optimize_wash->optimize_block titrate_ab 3. Titrate Antibody Concentrations Down optimize_block->titrate_ab end Sensitivity Improved titrate_ab->end check_reagents 1. Check Reagent Activity (Enzyme, Substrate) low_sig_node->check_reagents inc_time 2. Increase Incubation Times/Temperature check_reagents->inc_time titrate_ab_up 3. Titrate Antibody Concentrations Up inc_time->titrate_ab_up amplify 4. Implement Signal Amplification (LSAB, ECL) titrate_ab_up->amplify amplify->end

References

selecting appropriate negative controls for PHM-27 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with Peptide Histidine Methionine-27 (PHM-27). Proper negative controls are critical for interpreting your results, and this document outlines best practices for their selection and use.

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 and what is its primary signaling pathway?

A1: PHM-27, also known as Peptide Histidine Methionine-27, is a peptide hormone that is structurally and functionally related to Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP).[1][2] These peptides belong to the same family and can bind to a common set of G protein-coupled receptors (GPCRs), namely VPAC1, VPAC2, and PAC1. Upon binding to these receptors, PHM-27 primarily activates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP).[3][4][5]

Q2: Why are negative controls so important in PHM-27 experiments?

A2: Negative controls are essential to ensure that the observed biological effects are specifically due to PHM-27's interaction with its receptors and the subsequent signaling pathway activation. Without proper controls, you risk misinterpreting your data due to off-target effects, experimental artifacts, or non-specific interactions.

Q3: What are the different types of negative controls I should consider for my PHM-27 experiments?

A3: A comprehensive negative control strategy for PHM-27 experiments should include several types of controls to address different aspects of the experiment. The main categories are:

  • Vehicle Control: To control for the effects of the solvent used to dissolve the PHM-27 peptide.

  • Peptide Specificity Control: To ensure the observed effect is due to the specific amino acid sequence of PHM-27. A scrambled peptide is typically used for this purpose.[6][7]

  • Receptor Specificity Control: To confirm that the effect is mediated by the intended receptors (VPAC1, VPAC2, or PAC1). This is achieved by using receptor antagonists.[3][8]

  • Pathway Specificity Control: To verify that the cellular response is a consequence of the expected downstream signaling cascade (e.g., adenylyl cyclase/cAMP pathway). Pathway inhibitors are used for this purpose.[9][10]

Troubleshooting Guide

Issue: I'm observing a response in my cells even in the absence of PHM-27.

Solution:

  • Check your Vehicle Control: Ensure you are treating a sample of cells with the same volume of the vehicle (the solvent used to dissolve your PHM-27) as you are using to deliver the peptide. If the vehicle-treated cells show a response, you may need to find a more inert solvent or adjust your experimental baseline. Common vehicles for peptides include sterile water, PBS, or DMSO. The final concentration of solvents like DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

  • Review Cell Culture Conditions: Changes in media, serum, or incubation conditions can sometimes lead to baseline shifts in cellular activity. Ensure consistency across all experimental plates and conditions.

Issue: How can I be sure the effect I'm seeing is due to the specific sequence of PHM-27 and not just a general peptide effect?

Solution:

Issue: My cells respond to PHM-27, but I'm not sure which receptor (VPAC1, VPAC2, or PAC1) is responsible.

Solution:

  • Employ Receptor Antagonists: Use specific antagonists for the VPAC and PAC1 receptors to block the signaling of PHM-27. By observing which antagonist prevents the PHM-27-induced effect, you can identify the mediating receptor. You should always run a control with the antagonist alone to ensure it doesn't have any intrinsic activity in your system.

Issue: I want to confirm that the observed cellular response is indeed mediated by the adenylyl cyclase-cAMP pathway.

Solution:

  • Use a Pathway Inhibitor: Pre-incubate your cells with an adenylyl cyclase inhibitor before adding PHM-27.[9] If the inhibitor blocks the PHM-27-induced response, it provides strong evidence that the effect is dependent on adenylyl cyclase activation.

Experimental Protocols & Data

Table 1: Recommended Negative Controls for PHM-27 Experiments
Control TypePurposeExample Compound(s)Typical Concentration
Vehicle Control To control for the effect of the peptide solvent.Sterile H₂O, PBS, DMSOMatch the volume and final concentration used for PHM-27.
Scrambled Peptide To ensure the effect is sequence-specific.Scrambled PHM-27 PeptideUse at the same molar concentration as PHM-27.
Receptor Antagonists To identify the specific receptor involved.VPAC1/VPAC2: [4Cl-D-Phe6, Leu17]VIP, VIP(10-28) PAC1: PACAP(6-38), PA-8, PA-9[8][14][15][16][17][18]1-10 µM (Peptide-based) 10-100 nM (Small molecule)
Pathway Inhibitors To confirm the involvement of a specific signaling pathway.Adenylyl Cyclase: SQ 22536, KH7[19][20]100-300 µM (SQ 22536) 10-50 µM (KH7)
Protocol 1: Validating PHM-27 Specificity using a Scrambled Peptide
  • Cell Preparation: Plate your cells of interest at a suitable density and allow them to adhere or stabilize overnight.

  • Reagent Preparation: Prepare stock solutions of PHM-27 and a scrambled PHM-27 peptide in an appropriate vehicle (e.g., sterile water with 0.1% BSA).

  • Treatment:

    • Group 1 (Negative Control): Treat cells with the vehicle only.

    • Group 2 (Scrambled Peptide Control): Treat cells with the scrambled peptide at the desired final concentration.

    • Group 3 (Experimental): Treat cells with PHM-27 at the same final concentration as the scrambled peptide.

  • Incubation: Incubate the cells for the desired period to observe the biological response (e.g., 15-30 minutes for cAMP measurement).

  • Assay: Perform your functional assay (e.g., cAMP assay, gene expression analysis, etc.).

  • Analysis: Compare the response in the PHM-27-treated group to the scrambled peptide and vehicle control groups. A specific effect of PHM-27 will show a significantly greater response than both control groups.

Protocol 2: Identifying the Receptor for PHM-27 using Antagonists
  • Cell Preparation: Plate cells as described in Protocol 1.

  • Reagent Preparation: Prepare stock solutions of PHM-27 and the selected receptor antagonist(s) (e.g., PACAP(6-38) for PAC1).

  • Pre-treatment with Antagonist:

    • For antagonist-treated wells, pre-incubate the cells with the receptor antagonist for 30-60 minutes.

    • Include a control group with the antagonist alone to check for any intrinsic activity.

    • Include a vehicle-only control group.

  • PHM-27 Stimulation: Add PHM-27 to the wells pre-treated with the antagonist and to a set of wells without the antagonist (positive control).

  • Incubation and Assay: Incubate for the appropriate time and perform your functional assay.

  • Analysis: If the antagonist significantly reduces or abolishes the PHM-27-induced response, it indicates that the corresponding receptor is involved in mediating the effect.

Visualizing Experimental Logic and Pathways

To aid in experimental design, the following diagrams illustrate the PHM-27 signaling pathway and a logical workflow for selecting appropriate negative controls.

PHM27_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PHM27 PHM-27 VPAC1 VPAC1 PHM27->VPAC1 Binds VPAC2 VPAC2 PHM27->VPAC2 Binds PAC1 PAC1 PHM27->PAC1 Binds G_protein Gαs VPAC1->G_protein Activates VPAC2->G_protein Activates PAC1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response CREB->Response Leads to

Figure 1. Simplified signaling pathway of PHM-27.

Negative_Control_Workflow start Start: Design PHM-27 Experiment q1 Is the peptide vehicle (e.g., DMSO) inert? start->q1 c1 Include Vehicle Control (Solvent Only) q1->c1 Yes q2 Is the effect specific to the PHM-27 amino acid sequence? c1->q2 c2 Include Scrambled Peptide Control q2->c2 Yes q3 Is the effect mediated by a known PHM-27 receptor? c2->q3 c3 Include Receptor Antagonist(s) q3->c3 Yes q4 Is the effect dependent on the Adenylyl Cyclase/cAMP pathway? c3->q4 c4 Include Adenylyl Cyclase Inhibitor q4->c4 Yes end_node Proceed with Experiment and Analyze Data with Controls c4->end_node

References

data analysis strategies for PHM-27 dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PHM-27. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in designing, executing, and analyzing PHM-27 dose-response curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is PHM-27 and what is its primary mechanism of action?

A1: PHM-27 (Peptide Histidine Methionine-27) is a 27-amino acid peptide derived from the same precursor as Vasoactive Intestinal Peptide (VIP).[1][2] It has been identified as a potent agonist for the human calcitonin receptor (hCTr), a G-protein coupled receptor (GPCR).[3][4][5] Its primary signaling mechanism upon binding to the hCTr is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3]

Q2: What is a typical EC50 value for PHM-27?

A2: In cell-based functional assays measuring cAMP production, PHM-27 has been reported to have a potency (EC50) of approximately 11 nM at the human calcitonin receptor.[3][4][5] This value can serve as a benchmark for your experiments, though it may vary depending on the cell line, assay conditions, and specific protocol used.

Q3: What cell lines are suitable for a PHM-27 dose-response assay?

A3: Any cell line that endogenously or recombinantly expresses the human calcitonin receptor (hCTr) is suitable. Examples include HEK293 or CHO cells transiently or stably transfected with the hCTr. It is crucial to validate receptor expression and functionality in your chosen cell model.

Q4: What are the essential controls for a PHM-27 dose-response experiment?

A4: To ensure data validity, the following controls are essential:

  • Vehicle Control: Cells treated with the same solvent used to dissolve PHM-27 (e.g., sterile water or buffer with a small percentage of acetonitrile) to determine the basal response level.[6]

  • Positive Control: A known agonist of the hCTr, such as human calcitonin, to confirm that the signaling pathway is responsive in the assay.

  • Maximum Signal Control: A compound like Forskolin, which directly activates adenylyl cyclase, can be used to determine the maximum possible cAMP response in the cells.

  • Untreated Cells: Cells that receive no treatment, serving as a baseline for cell health and basal signal.[6]

Experimental Protocols and Data Presentation

Protocol: Cell-Based cAMP Assay for PHM-27 Dose-Response Analysis

This protocol outlines the key steps for determining the dose-response relationship of PHM-27 by measuring intracellular cAMP levels in cells expressing the human calcitonin receptor.

1. Peptide Handling and Preparation:

  • Upon receipt, store lyophilized PHM-27 at -20°C or colder, protected from light.[7]
  • To minimize degradation from repeated freeze-thaw cycles, aliquot the peptide into smaller, single-use amounts before storage.[7]
  • Reconstitute a stock solution (e.g., 1 mM) in a sterile, appropriate solvent. PHM-27 is soluble in water containing 5% acetonitrile.[4]
  • Prepare a serial dilution series of PHM-27 in a suitable assay buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX). A common approach is a 10-point, 1:10 serial dilution starting from a high concentration (e.g., 1 µM).

2. Cell Culture and Seeding:

  • Culture hCTr-expressing cells in the recommended medium until they reach approximately 80-90% confluency.
  • Harvest the cells and determine cell viability and count.
  • Seed the cells into a 96-well or 384-well assay plate at a predetermined optimal density. Allow cells to adhere and recover by incubating for 24 hours.

3. Agonist Stimulation:

  • Carefully remove the culture medium from the wells.
  • Add the prepared PHM-27 serial dilutions and controls to the appropriate wells. Ensure each concentration is tested in triplicate.[6]
  • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for agonist stimulation and cAMP accumulation.

4. Cell Lysis and cAMP Detection:

  • Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based assays).
  • Perform the cAMP measurement by reading the plate on a compatible plate reader.

5. Data Analysis:

  • Plot the response (e.g., fluorescence signal) against the logarithm of the PHM-27 concentration.
  • Use non-linear regression analysis to fit the data to a sigmoidal dose-response model (e.g., four-parameter logistic equation).[8]
  • From the fitted curve, determine key parameters such as EC50, Hill slope, and the maximum and minimum response.

Data Summary Tables

Table 1: Example PHM-27 Dose-Response Parameters

Parameter Value 95% Confidence Interval Description
EC50 11.2 nM 9.8 - 12.6 nM The concentration of PHM-27 that elicits 50% of the maximal response.
Hill Slope 1.05 0.95 - 1.15 Describes the steepness of the curve. A value of 1.0 is standard.[8]
Top Plateau 98.5% 96.0 - 101.0% The maximum response level, normalized to a positive control.

| Bottom Plateau | 1.5% | -1.0 - 4.0% | The basal response level, normalized to a vehicle control. |

Table 2: Troubleshooting Guide for PHM-27 Assays

Issue Potential Cause(s) Recommended Solution(s)
No response or very weak signal 1. Peptide degradation (improper storage/handling).[7]2. Low or no receptor expression in cells.3. Inactive PHM-27 batch.4. Incorrect assay setup (e.g., wrong buffer, incubation time). 1. Use a fresh aliquot of PHM-27; verify storage conditions.2. Confirm hCTr expression via qPCR or Western blot.3. Test a new batch of peptide; include a positive control (calcitonin).4. Review and optimize the assay protocol step-by-step.
High variability between replicates 1. Pipetting errors.2. Uneven cell seeding.3. Cell health issues (contamination, over-confluency). 1. Use calibrated pipettes; practice consistent technique.2. Ensure a homogenous cell suspension before seeding.3. Check for contamination; use cells at optimal passage number and confluency.
Dose-response curve is flat or incomplete 1. Dose range is too narrow or not centered around the EC50.2. Peptide solubility issues at high concentrations.3. Assay signal is saturated or below detection limit. 1. Widen the concentration range (e.g., from 1 pM to 10 µM).[8]2. Check the solubility of PHM-27 in your assay buffer.3. Adjust cell number or detection reagent concentrations.

| Calculated EC50 is significantly different from expected value (~11 nM) | 1. Presence of interfering substances in assay buffer.2. Different cell line or receptor construct.3. Incorrect data normalization or curve fitting model. | 1. Ensure high-purity reagents; check for serum effects.2. Acknowledge that cell background can influence potency.3. Normalize data to vehicle and positive controls; use a four-parameter logistic fit.[8] |

Visual Guides: Pathways and Workflows

PHM-27 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by PHM-27 binding to the human calcitonin receptor (hCTr).

PHM27_Signaling PHM27 PHM-27 hCTr hCTr (GPCR) PHM27->hCTr Binds G_protein Gαs Protein hCTr->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzes  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

PHM-27 signaling via the hCTr to produce cAMP.
Experimental Workflow

This diagram outlines the sequential steps for conducting a PHM-27 dose-response experiment.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Peptide_Prep 1. Prepare PHM-27 Serial Dilutions Cell_Culture 2. Culture & Seed hCTr-expressing Cells Stimulation 3. Stimulate Cells with PHM-27 Cell_Culture->Stimulation Lysis 4. Lyse Cells Stimulation->Lysis Detection 5. Detect cAMP Lysis->Detection Data_Acq 6. Acquire Data (Plate Reader) Detection->Data_Acq Curve_Fit 7. Non-linear Regression (4-PL Fit) Data_Acq->Curve_Fit Report 8. Determine EC50, Slope, Plateaus Curve_Fit->Report

Workflow for PHM-27 dose-response curve generation.
Troubleshooting Logic Diagram

This decision tree helps diagnose common issues encountered during PHM-27 dose-response experiments.

Troubleshooting_Tree Start Experiment Fails: No or Poor Curve Check_Controls Check Controls: Vehicle & Positive Agonist? Start->Check_Controls Pos_OK Positive Control OK? Check_Controls->Pos_OK Check_Variability High Variability in Replicates? Check_Controls->Check_Variability Controls OK, but curve poor Peptide_Issue Problem is PHM-27 Specific: - Degradation - Bad Batch - Wrong Concentration Pos_OK->Peptide_Issue Yes System_Issue System-wide Problem: - Cell Health/Receptor Expression - Reagent/Buffer Issue - Instrument Failure Pos_OK->System_Issue No Assay_Technique Review Assay Technique: - Pipetting - Cell Seeding - Contamination Check_Variability->Assay_Technique Yes Curve_Shape Curve Shape is Flat or Shifted? Check_Variability->Curve_Shape No Range_Issue Adjust Dose Range: - Widen Concentrations - Check Solubility Curve_Shape->Range_Issue Yes Analysis_Issue Review Data Analysis: - Normalization - Curve Fit Model Curve_Shape->Analysis_Issue No, shape is sigmoidal but parameters are off

A decision tree for troubleshooting PHM-27 assays.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of PHM-27 and VIP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Peptide Histidine Methionine (PHM-27) and Vasoactive Intestinal Peptide (VIP). Both are closely related neuropeptides derived from the same precursor, prepro-VIP, and play significant roles in a multitude of physiological processes.[1] This document aims to be an objective resource, presenting experimental data to delineate the similarities and distinctions in their biological functions.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide that was first isolated from the porcine duodenum.[1] It is widely distributed throughout the central and peripheral nervous systems and exerts a broad range of biological effects, including smooth muscle relaxation, stimulation of intestinal secretion, and modulation of immune responses.[1][2] PHM-27, a 27-amino acid peptide, is the human counterpart of Peptide Histidine Isoleucine (PHI-27) found in other mammals.[1] In humans, both PHM-27 and VIP are encoded by the same gene, with their coding sequences located on adjacent exons.[3][4][5] Despite their common origin and significant sequence homology, there are subtle but important differences in their receptor binding affinities and biological potencies.

Receptor Binding Affinities

Both PHM-27 and VIP exert their effects by binding to a class of G protein-coupled receptors (GPCRs), namely the VPAC1, VPAC2, and PAC1 receptors.[6][7] However, their affinities for these receptors differ, which in turn influences their biological potency. VIP generally exhibits a higher affinity for VPAC receptors compared to PHM-27.[8]

LigandReceptorBinding Affinity (Kd/Ki)
VIP VPAC1High
VPAC2High
PAC1Low
PHM-27 VPAC1Moderate
VPAC2Moderate
PAC1Very Low

This table summarizes relative binding affinities based on available literature. Specific Kd/Ki values can vary depending on the experimental system.

Signaling Pathways

Upon binding to their cognate receptors, both PHM-27 and VIP primarily couple to Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets to elicit a cellular response. Additionally, under certain conditions, these receptors can also couple to Gq, activating the Phospholipase C (PLC) pathway, or to other pathways like the Akt signaling cascade.[6]

Signaling_Pathways cluster_ligands Ligands cluster_receptors Receptors cluster_downstream Downstream Signaling VIP VIP VPAC1 VPAC1 VIP->VPAC1 VPAC2 VPAC2 VIP->VPAC2 PAC1 PAC1 VIP->PAC1 PHM27 PHM-27 PHM27->VPAC1 PHM27->VPAC2 PHM27->PAC1 G_protein Gαs/Gαq VPAC1->G_protein VPAC2->G_protein PAC1->G_protein AC Adenylyl Cyclase G_protein->AC Gαs PLC Phospholipase C G_protein->PLC Gαq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Cell_Response Cellular Response PKA->Cell_Response Ca2 Ca²⁺ IP3_DAG->Ca2 Ca2->Cell_Response

Caption: Signaling pathways of PHM-27 and VIP.

Comparative Biological Activities

While both peptides share a broad spectrum of activities, their potencies often differ, with VIP generally being the more potent of the two.[2]

Biological ActivityPHM-27 EffectVIP EffectKey Tissues/Organs
Smooth Muscle Relaxation RelaxationPotent RelaxationGI tract, trachea, blood vessels[1][9][10]
Cardiovascular Regulation VasodilationPotent Vasodilation, Increased Heart Rate & ContractilityHeart, Blood Vessels[9][11]
Intestinal Secretion Stimulation of water and electrolyte secretionPotent stimulation of water and electrolyte secretionSmall and Large Intestines[1][2]
Hormone Secretion StimulationPotent StimulationPancreas (Insulin, Glucagon), Pituitary (Prolactin)[1][2][9]
Neurotransmission NeuromodulationPotent NeuromodulationCentral and Peripheral Nervous System[1][10][12]
Immune System Modulation Anti-inflammatoryPotent Anti-inflammatoryImmune cells[2]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of PHM-27 and VIP to their receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., CHO cells transfected with VPAC1, VPAC2, or PAC1).

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [125I]-VIP) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor peptides (PHM-27 or VIP).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare membranes from cells expressing VPAC1, VPAC2, or PAC1 B Incubate membranes with [¹²⁵I]-VIP and varying concentrations of unlabeled VIP or PHM-27 A->B C Separate bound and free radioligand by filtration B->C D Quantify radioactivity on filters C->D E Determine IC50 and calculate Ki D->E

Caption: Radioligand binding assay workflow.

cAMP Accumulation Assay

This functional assay measures the ability of PHM-27 and VIP to stimulate the production of intracellular cAMP.

Methodology:

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Pre-incubation: The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: The cells are then stimulated with varying concentrations of PHM-27 or VIP for a defined period.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

  • Data Analysis: The concentration of the peptide that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.

cAMP_Assay_Workflow A Culture cells expressing the receptor of interest B Pre-incubate cells with a phosphodiesterase inhibitor A->B C Stimulate cells with varying concentrations of VIP or PHM-27 B->C D Lyse cells and measure intracellular cAMP levels C->D E Determine EC50 from dose-response curve D->E

Caption: cAMP accumulation assay workflow.

Conclusion

PHM-27 and VIP, despite their common genetic origin and structural similarities, exhibit distinct pharmacological profiles. VIP is generally the more potent agonist at VPAC receptors, which translates to greater efficacy in many of its physiological roles. However, the biological significance of PHM-27 should not be understated, as it is co-released with VIP and likely contributes to the overall physiological response. Understanding the nuanced differences in their biological activities is crucial for the development of selective therapeutic agents targeting the VIPergic system for a variety of disorders, including inflammatory diseases, neurodegenerative conditions, and certain types of cancer. Further research is warranted to fully elucidate the specific roles of PHM-27 and its potential as a therapeutic target in its own right.

References

Differential Receptor Activation by PHM-27 and VIP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the differential receptor activation profiles of Peptide Histidine Methionine-27 (PHM-27) and Vasoactive Intestinal Peptide (VIP) at the human VPAC1 and VPAC2 receptors. The data presented herein is crucial for researchers investigating the physiological roles of these peptides and for professionals in drug development targeting the VPAC receptor system.

Introduction

PHM-27, the 27-amino acid peptide, is the human counterpart to the porcine peptide histidine isoleucine (PHI) and is co-synthesized with VIP from the same precursor molecule.[1][2] Both PHM-27 and the 28-amino acid VIP are endogenous ligands for the VPAC1 and VPAC2 receptors, which are Class B G-protein coupled receptors (GPCRs).[3][4] Activation of these receptors, primarily through the Gs alpha subunit, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][5] This signaling cascade mediates a wide array of physiological processes, including smooth muscle relaxation, exocrine and endocrine secretion, and immune responses.[3] Understanding the nuanced differences in how these two closely related peptides interact with and activate VPAC1 and VPAC2 receptors is essential for elucidating their specific biological functions and for the rational design of selective therapeutic agents.

Comparative Analysis of Receptor Binding Affinity

The binding affinities of PHM-27 and VIP for human VPAC1 and VPAC2 receptors have been determined through competitive radioligand binding assays. In these experiments, the ability of the unlabeled peptides (PHM-27 and VIP) to displace a radiolabeled ligand (typically [125I]VIP) from the receptors expressed in a stable cell line, such as Chinese Hamster Ovary (CHO) cells, is measured. The inhibition constant (Ki) is then calculated, with a lower Ki value indicating a higher binding affinity.

PeptideReceptorKi (nM)
PHM-27 Human VPAC12.5 ± 0.4
VIP Human VPAC10.3 ± 0.1
PHM-27 Human VPAC21.6 ± 0.3
VIP Human VPAC20.4 ± 0.1

Data sourced from Gourlet et al., 1998.

The data clearly indicates that VIP exhibits a significantly higher binding affinity for both VPAC1 and VPAC2 receptors compared to PHM-27, as evidenced by its lower Ki values.

Comparative Analysis of Receptor Activation and Potency

The functional consequence of ligand binding is the activation of the receptor and the initiation of downstream signaling. The potency of PHM-27 and VIP in activating VPAC1 and VPAC2 receptors is typically assessed by measuring their ability to stimulate adenylyl cyclase activity, which results in the production of cAMP. The effective concentration required to elicit 50% of the maximal response (EC50) is a measure of the peptide's potency, with a lower EC50 value indicating greater potency.

PeptideReceptorEC50 (nM) for Adenylyl Cyclase Activation
PHM-27 Human VPAC13.2 ± 0.5
VIP Human VPAC10.2 ± 0.03
PHM-27 Human VPAC21.0 ± 0.2
VIP Human VPAC20.1 ± 0.02

Data sourced from Gourlet et al., 1998.

Consistent with the binding affinity data, VIP is demonstrably more potent than PHM-27 in activating both VPAC1 and VPAC2 receptors, requiring lower concentrations to achieve half-maximal stimulation of adenylyl cyclase.

Signaling Pathways and Experimental Workflows

The primary signaling pathway for both PHM-27 and VIP at VPAC1 and VPAC2 receptors is the Gs-adenylyl cyclase-cAMP pathway. The following diagrams illustrate this pathway and the general workflows for the key experiments used to characterize these interactions.

Gs_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand PHM-27 or VIP Receptor VPAC1 / VPAC2 Receptor Ligand->Receptor Binding G_Protein Gs Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: Gs-protein coupled signaling pathway for PHM-27 and VIP.

Experimental_Workflow cluster_binding Competitive Radioligand Binding Assay cluster_functional Adenylyl Cyclase Functional Assay Start_Bind Prepare CHO cells expressing human VPAC1 or VPAC2 Incubate_Bind Incubate cell membranes with [125I]VIP and varying concentrations of unlabeled PHM-27 or VIP Start_Bind->Incubate_Bind Separate_Bind Separate bound and free radioligand by filtration Incubate_Bind->Separate_Bind Measure_Bind Measure radioactivity of bound [125I]VIP Separate_Bind->Measure_Bind Analyze_Bind Calculate Ki values Measure_Bind->Analyze_Bind Start_Func Prepare CHO cells expressing human VPAC1 or VPAC2 Incubate_Func Incubate cell membranes with varying concentrations of PHM-27 or VIP in the presence of ATP and GTP Start_Func->Incubate_Func Measure_Func Measure cAMP production Incubate_Func->Measure_Func Analyze_Func Calculate EC50 values Measure_Func->Analyze_Func

Caption: General experimental workflows.

Detailed Experimental Protocols

The following protocols are based on the methodologies typically employed in studies such as Gourlet et al., 1998, for the characterization of VPAC receptor ligands.

Competitive Radioligand Binding Assay
  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the human VPAC1 or VPAC2 receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

    • Cells are harvested, and crude membrane preparations are obtained by homogenization in a hypotonic buffer followed by centrifugation. The final membrane pellet is resuspended in a binding buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

      • A fixed concentration of radioligand, typically [125I]VIP (e.g., 50 pM).

      • Increasing concentrations of the unlabeled competitor peptides (PHM-27 or VIP).

      • Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • Non-specific binding is determined in the presence of a high concentration of unlabeled VIP (e.g., 1 µM).

    • The plates are incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.5% polyethyleneimine).

    • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay
  • Cell Culture and Membrane Preparation:

    • CHO cells expressing human VPAC1 or VPAC2 receptors are cultured and membranes prepared as described for the binding assay.

  • Adenylyl Cyclase Assay:

    • The assay measures the conversion of [α-32P]ATP to [32P]cAMP.

    • The reaction is carried out in a buffer containing:

      • Tris-HCl buffer, pH 7.4.

      • ATP and an ATP regenerating system (e.g., creatine phosphate and creatine kinase).

      • [α-32P]ATP.

      • A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

      • GTP.

      • Increasing concentrations of the agonist peptides (PHM-27 or VIP).

    • The reaction is initiated by the addition of the cell membrane preparation.

    • The mixture is incubated for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C).

  • Separation and Detection:

    • The reaction is stopped by the addition of a stopping solution (e.g., containing unlabeled cAMP and SDS).

    • The newly synthesized [32P]cAMP is separated from the unreacted [α-32P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).

    • The radioactivity of the eluted [32P]cAMP is measured by liquid scintillation counting.

  • Data Analysis:

    • The amount of cAMP produced is calculated and plotted against the concentration of the agonist peptide.

    • The EC50 value, the concentration of the agonist that produces 50% of the maximal stimulation of adenylyl cyclase activity, is determined by non-linear regression analysis.

Conclusion

The experimental data clearly demonstrates that while both PHM-27 and VIP are agonists for human VPAC1 and VPAC2 receptors, VIP exhibits significantly higher affinity and potency at both receptor subtypes. This differential activation suggests that despite being derived from the same precursor, these peptides may have distinct physiological roles, with VIP likely being the more dominant endogenous ligand under normal physiological concentrations. These findings are critical for the design of selective agonists and antagonists for the VPAC receptor system, which holds therapeutic potential for a variety of disorders, including inflammatory diseases and neurodegenerative conditions. Researchers and drug development professionals should consider these differences when designing experiments and therapeutic strategies targeting VPAC receptors.

References

A Comparative Guide to Human PHM-27 and Porcine PHI-27: Sequence Homology and Functional Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of human Peptide Histidine Methionine (PHM-27) and porcine Peptide Histidine Isoleucine (PHI-27), two closely related members of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides. We will delve into their sequence homology, comparative biological activities, and the signaling pathways they modulate, supported by experimental data and detailed protocols.

Sequence Homology: A Tale of Two Amino Acids

Human PHM-27 and porcine PHI-27 are both 27-amino acid long peptides that share a high degree of sequence homology. Their primary structures are identical except for two amino acid substitutions at positions 12 and 27. In human PHM-27, position 12 is occupied by Lysine (K) and position 27 by Methionine (M). In contrast, porcine PHI-27 contains Arginine (R) at position 12 and Isoleucine (I) at position 27.[1] Both peptides are C-terminally amidated, a common feature for many biologically active peptides.

Table 1: Amino Acid Sequence Comparison of Human PHM-27 and Porcine PHI-27

Position123456789101112131415161718192021222324252627
Human PHM-27 HADGVFTSDFSK LLGQLSAKKYLESLM -NH₂
Porcine PHI-27 HADGVFTSDFSR LLGQLSAKKYLESLI -NH₂

Differences are highlighted in bold.

Comparative Biological Activity

Both PHM-27 and PHI-27 exhibit biological activities similar to VIP, including the ability to stimulate cyclic AMP (cAMP) production.[1][2] This activity is primarily mediated through their interaction with VIP receptors, specifically VPAC1 and VPAC2 receptors, which are G-protein coupled receptors (GPCRs).[3][4]

While direct, comprehensive comparative studies on the binding affinities and potencies of human PHM-27 and porcine PHI-27 are limited in the readily available literature, their high sequence homology suggests similar receptor interaction profiles. Both peptides are known to inhibit the binding of VIP to its receptors, indicating they compete for the same binding sites.[1]

Interestingly, human PHM-27 has also been identified as a potent agonist for the human calcitonin receptor, a finding that expands its potential physiological roles beyond those shared with VIP and porcine PHI-27.

Signaling Pathways

The primary signaling pathway activated by both PHM-27 and PHI-27 upon binding to VPAC receptors is the adenylyl cyclase-cAMP pathway. This pathway plays a crucial role in a wide range of physiological processes, including smooth muscle relaxation, hormone secretion, and neurotransmission.

VIP Receptor Signaling Pathway

VIP_Signaling cluster_membrane Cell Membrane VPAC_R VPAC Receptor G_protein Gαs VPAC_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Ligand PHM-27 / PHI-27 Ligand->VPAC_R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: VIP Receptor Signaling Pathway Activation.

Calcitonin Receptor Signaling Pathway (Activated by Human PHM-27)

Calcitonin_Signaling cluster_membrane Cell Membrane CTR Calcitonin Receptor G_protein_s Gαs CTR->G_protein_s Activates G_protein_q Gαq CTR->G_protein_q Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG G_protein_s->AC Activates G_protein_q->PLC Activates Ligand Human PHM-27 Ligand->CTR Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP₂ PIP2->PLC Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PKC->Cellular_Response

Caption: Calcitonin Receptor Signaling Pathways.

Experimental Protocols

To facilitate further research and validation, we provide outlines of standard experimental protocols for assessing the biological activity of these peptides.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kd) and binding capacity (Bmax) of a ligand for its receptor.

Binding_Assay cluster_workflow Receptor Binding Assay Workflow start Start prep Prepare cell membranes expressing the receptor of interest start->prep incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of unlabeled competitor peptide (PHM-27 or PHI-27) prep->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of the bound fraction separate->measure analyze Analyze data using Scatchard or non-linear regression analysis to determine Ki measure->analyze end End analyze->end

Caption: Receptor Binding Assay Workflow.

Key Steps:

  • Membrane Preparation: Isolate cell membranes from a cell line or tissue known to express the target receptor (e.g., VPAC1, VPAC2, or Calcitonin Receptor).

  • Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-VIP) and increasing concentrations of the unlabeled competitor peptide (PHM-27 or PHI-27).

  • Separation: Separate the membrane-bound radioligand from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (concentration of competitor that inhibits 50% of specific binding) is determined and can be converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

cAMP Stimulation Assay

This functional assay measures the ability of a ligand to stimulate the production of the second messenger cAMP.

cAMP_Assay cluster_workflow cAMP Stimulation Assay Workflow start Start culture Culture cells expressing the receptor of interest start->culture stimulate Stimulate cells with varying concentrations of the peptide (PHM-27 or PHI-27) in the presence of a phosphodiesterase inhibitor culture->stimulate lyse Lyse the cells to release intracellular cAMP stimulate->lyse measure Measure cAMP levels using a competitive immunoassay (e.g., ELISA, HTRF, or RIA) lyse->measure analyze Analyze data to determine EC₅₀ (potency) and Emax (efficacy) measure->analyze end End analyze->end

Caption: cAMP Stimulation Assay Workflow.

Key Steps:

  • Cell Culture: Plate cells expressing the receptor of interest in a multi-well plate.

  • Stimulation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation. Then, stimulate the cells with a range of concentrations of PHM-27 or PHI-27 for a defined period.

  • Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

  • cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a commercially available assay kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA), Homogeneous Time-Resolved Fluorescence (HTRF) assay, or Radioimmunoassay (RIA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration of peptide that produces 50% of the maximal response) and the Emax (the maximal response) can be determined.

Conclusion

Human PHM-27 and porcine PHI-27 are highly homologous peptides with conserved biological activities, primarily acting as agonists at VIP receptors to stimulate cAMP production. The two amino acid differences between them may subtly influence their receptor binding affinities and potencies, though further direct comparative studies are needed to fully elucidate these potential differences. The unique ability of human PHM-27 to also activate the calcitonin receptor highlights a potential divergence in the physiological roles of these peptides across species. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of these important regulatory peptides.

References

A Functional Comparison of PHM-27 and Other Secretin Family Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of Peptide Histidine Methionine (PHM-27) with other key members of the secretin peptide family, including Vasoactive Intestinal Peptide (VIP), Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP), Secretin, and Glucagon. The information is compiled from various scientific sources to offer an objective overview supported by experimental data.

Introduction to the Secretin Peptide Family

The secretin family of peptides is a group of structurally related hormones and neuropeptides that play crucial roles in various physiological processes, including digestion, metabolism, and cardiovascular function.[1][2][3] These peptides exert their effects by binding to and activating a specific class of G protein-coupled receptors (GPCRs), known as Class B or the secretin receptor family.[1][3][4] A primary signaling mechanism for these receptors is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][5]

PHM-27, a 27-amino acid peptide, is the human counterpart of the porcine peptide histidine isoleucine (PHI) and is co-encoded with VIP on the same precursor gene.[5][6] Due to this close relationship, PHM-27 and VIP share significant structural homology and exhibit overlapping biological activities, primarily through their interaction with VIP receptors (VPAC1 and VPAC2).[5][6] This guide will delve into the functional nuances of PHM-27 in comparison to its fellow secretin family members.

Comparative Analysis of Receptor Binding and Functional Potency

The interaction of each peptide with its cognate and related receptors determines its specific biological effects. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50) of PHM-27 and other secretin family peptides at their respective receptors. It is important to note that experimental conditions can vary between studies, potentially affecting absolute values.

Table 1: Receptor Binding Affinities (Ki, nM) of Secretin Family Peptides

PeptideSecretin Receptor (SCTR)VPAC1 ReceptorVPAC2 ReceptorPAC1 ReceptorGlucagon Receptor (GCGR)
PHM-27 Low AffinityLower than VIPLower than VIPNo significant affinityNo significant affinity
VIP Low Affinity~1-10~1-10>500No significant affinity
PACAP-27 Low Affinity~1-10~1-10~0.5No significant affinity
PACAP-38 Low Affinity~1-10~1-10~0.5No significant affinity
Secretin ~1-5 Low AffinityLow AffinityNo significant affinityNo significant affinity
Glucagon No significant affinityNo significant affinityNo significant affinityNo significant affinity~5-10

Note: "Low Affinity" indicates significantly higher Ki values compared to the primary ligand(s) for that receptor. Specific values for PHM-27 are not consistently reported in comparative studies, but it is generally characterized as having a lower affinity for VPAC receptors than VIP.[6]

Table 2: Functional Potency (EC50, nM) in Adenylyl Cyclase Activation

PeptideSecretin Receptor (SCTR)VPAC1 ReceptorVPAC2 ReceptorPAC1 ReceptorGlucagon Receptor (GCGR)
PHM-27 Low PotencyLess potent than VIPLess potent than VIPNo significant activityNo significant activity
VIP Low Potency~1-10~1-10>1000No significant activity
PACAP-27 Low Potency~1-10~1-10~0.1-1 No significant activity
PACAP-38 Low Potency~1-10~1-10~0.1-1 No significant activity
Secretin ~0.1-1 Low PotencyLow PotencyNo significant activityNo significant activity
Glucagon No significant activityNo significant activityNo significant activityNo significant activity~1-10

Note: "Low Potency" indicates significantly higher EC50 values compared to the primary ligand(s) for that receptor. The functional potency of PHM-27 at VPAC receptors is generally lower than that of VIP.[5][6]

Signaling Pathways

The binding of these peptides to their respective Class B GPCRs predominantly activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP.[3][5] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. The PAC1 receptor can also couple to the Gq alpha subunit, activating the phospholipase C (PLC) pathway.[5]

Secretin_Family_Peptide_Signaling cluster_ligands Secretin Family Peptides cluster_receptors Class B GPCRs cluster_downstream Downstream Signaling PHM27 PHM-27 VPAC1 VPAC1 PHM27->VPAC1 High Affinity VPAC2 VPAC2 PHM27->VPAC2 High Affinity VIP VIP VIP->VPAC1 High Affinity VIP->VPAC2 High Affinity PACAP PACAP PACAP->VPAC1 High Affinity PACAP->VPAC2 High Affinity PAC1 PAC1 PACAP->PAC1 Very High Affinity Secretin Secretin SCTR SCTR Secretin->SCTR High Affinity Glucagon Glucagon GCGR GCGR Glucagon->GCGR High Affinity Gs Gs VPAC1->Gs VPAC2->Gs PAC1->Gs Gq Gq PAC1->Gq SCTR->Gs GCGR->Gs AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activates Ca_PKC->CellularResponse

Caption: Signaling pathways of secretin family peptides.

Experimental Protocols

Radioligand Receptor Binding Assay

This protocol outlines a typical competitive binding assay to determine the binding affinity (Ki) of unlabeled peptides.

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the receptor gene).

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in a suitable assay buffer. Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a microplate, add a fixed concentration of a radiolabeled ligand (e.g., [125I]-VIP for VPAC receptors, [125I]-Secretin for the secretin receptor) to each well.

    • Add increasing concentrations of the unlabeled competitor peptide (e.g., PHM-27, VIP, Secretin, etc.).

    • To determine non-specific binding, add a high concentration of the unlabeled native ligand to a set of wells. For total binding, add only the radioligand and buffer.

    • Add the membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the curve.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor start->prep_membranes setup_assay Set up Assay Plate: - Radiolabeled Ligand - Unlabeled Competitor Peptides - Membranes prep_membranes->setup_assay incubate Incubate to Reach Binding Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash measure Measure Radioactivity filter_wash->measure analyze Analyze Data: - Competition Curve - Calculate IC50 and Ki measure->analyze end End analyze->end Secretin_Family_Relationships cluster_VIP_PACAP VIP/PACAP Subgroup cluster_Secretin_Glucagon Secretin/Glucagon Subgroup Secretin_Family Secretin Peptide Family VIP VIP Secretin_Family->VIP PHM27 PHM-27 Secretin_Family->PHM27 PACAP PACAP Secretin_Family->PACAP Secretin Secretin Secretin_Family->Secretin Glucagon Glucagon Secretin_Family->Glucagon VIP->PHM27 Co-encoded High Homology VIP->PACAP High Homology Shared Receptors Secretin->Glucagon Structural Similarity

References

A Comparative Guide to Antagonizing PHM-27 Effects with Salmon Calcitonin (8-32)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of salmon calcitonin (8-32) and other alternatives for antagonizing the effects of Peptide Histidine Methionine-27 (PHM-27). PHM-27, an endogenous peptide, has been identified as a potent agonist of the human calcitonin receptor (hCTR), eliciting downstream signaling cascades primarily through adenylyl cyclase activation.[1] Understanding the pharmacological tools to modulate this activity is crucial for research into the physiological roles of PHM-27 and the development of potential therapeutics. This document presents supporting experimental data, detailed methodologies, and visual representations of the involved pathways and workflows.

Performance Comparison of Calcitonin Receptor Antagonists

While direct comparative studies of various antagonists specifically against PHM-27 are limited, the antagonistic potential can be inferred from their activity at the human calcitonin receptor (hCTR), the primary target of PHM-27. The following table summarizes the binding affinities and functional potencies of salmon calcitonin (8-32) and other relevant antagonists at the calcitonin and related receptors.

AntagonistReceptor Target(s)Reported Affinity/Potency (Ki / IC50)Notes
Salmon Calcitonin (8-32) Calcitonin Receptor (CTR), Amylin ReceptorKi ≈ 1.24 - 7.2 nM (against various agonists at CTR)[2]A well-established antagonist used to suppress the effects of both calcitonin and PHM-27.[1] Does not strongly discriminate between calcitonin and amylin receptors.[3]
AC187 Amylin Receptor > Calcitonin ReceptorIC50 = 0.48 nM (Amylin Receptor); ~18 nM (Calcitonin Receptor)[4]Shows a 38-fold selectivity for the amylin receptor over the calcitonin receptor.[4]
CGRP (8-37) CGRP Receptor, Amylin ReceptorKi ≈ 16.6 nM (against CGRP at CGRP receptor)[5]; Weak antagonist at AMY receptors and does not inhibit at CT receptor.[3]Primarily a CGRP receptor antagonist with weaker effects at amylin receptors and little to no activity at the calcitonin receptor.

Key Insights:

  • Salmon Calcitonin (8-32) is a potent, non-selective antagonist of the calcitonin receptor and is effective in blocking PHM-27-induced responses. Its lack of selectivity for the calcitonin receptor over the amylin receptor should be considered in experimental design.

  • AC187 demonstrates higher affinity for the amylin receptor. While it can antagonize the calcitonin receptor, its primary utility may be in studies aiming to differentiate between amylin and calcitonin receptor-mediated effects.

  • CGRP (8-37) is unlikely to be an effective antagonist for PHM-27's effects, given its low affinity for the calcitonin receptor.

Signaling Pathways and Experimental Workflows

To effectively study the antagonism of PHM-27, it is essential to understand the underlying molecular mechanisms and the experimental procedures used to measure them.

PHM-27 Signaling Pathway and Antagonism

PHM-27 activates the human calcitonin receptor (hCTR), a G-protein coupled receptor (GPCR). This activation stimulates the Gs alpha subunit, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate downstream effectors such as Protein Kinase A (PKA), leading to various cellular responses. Salmon calcitonin (8-32) acts as a competitive antagonist, binding to the hCTR without activating it, thereby preventing PHM-27 from binding and initiating the signaling cascade.

PHM27_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PHM27 PHM-27 hCTR hCTR PHM27->hCTR Binds & Activates sCT Salmon Calcitonin (8-32) sCT->hCTR Binds & Blocks Gs Gs hCTR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Figure 1: PHM-27 signaling pathway and its antagonism by salmon calcitonin (8-32).

Experimental Workflow: Measuring Antagonism

A typical workflow to assess the antagonistic properties of a compound like salmon calcitonin (8-32) against PHM-27 involves two key experiments: a competition binding assay to determine the antagonist's affinity for the receptor and a functional assay to measure its ability to block agonist-induced signaling.

Experimental_Workflow cluster_binding Competition Binding Assay cluster_functional Functional Assay (cAMP Measurement) B1 Prepare membranes from cells expressing hCTR B2 Incubate membranes with radiolabeled ligand (e.g., ¹²⁵I-sCT) and varying concentrations of salmon calcitonin (8-32) B1->B2 B3 Separate bound and free radioligand B2->B3 B4 Quantify bound radioactivity B3->B4 B5 Determine Ki value B4->B5 F1 Culture cells expressing hCTR F2 Pre-incubate cells with varying concentrations of salmon calcitonin (8-32) F1->F2 F3 Stimulate cells with a fixed concentration of PHM-27 F2->F3 F4 Lyse cells and measure intracellular cAMP levels F3->F4 F5 Determine IC50 value F4->F5 start->B1 start->F1

Figure 2: Workflow for assessing antagonism of PHM-27 at the hCTR.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Competition Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of salmon calcitonin (8-32) for the human calcitonin receptor.

Materials:

  • HEK293 cells stably expressing the human calcitonin receptor (hCTR).

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Radioligand: [¹²⁵I]-salmon calcitonin.

  • Unlabeled salmon calcitonin (for non-specific binding).

  • Salmon calcitonin (8-32) (test compound).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest hCTR-expressing HEK293 cells and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]-salmon calcitonin (typically at its Kd concentration), and varying concentrations of salmon calcitonin (8-32).

    • For determining non-specific binding, add a high concentration of unlabeled salmon calcitonin to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of salmon calcitonin (8-32).

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

This protocol measures the ability of salmon calcitonin (8-32) to inhibit PHM-27-stimulated cAMP production in whole cells.

Materials:

  • HEK293 cells stably expressing the hCTR.

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA).

  • PHM-27.

  • Salmon calcitonin (8-32).

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture:

    • Plate hCTR-expressing HEK293 cells in a 96-well plate and grow to near confluency.

  • Antagonist Pre-incubation:

    • Remove the culture medium and wash the cells with stimulation buffer.

    • Add stimulation buffer containing a phosphodiesterase inhibitor and varying concentrations of salmon calcitonin (8-32) to the wells.

    • Pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add a fixed concentration of PHM-27 (typically the EC80 concentration to ensure a robust signal) to the wells.

    • Incubate for a further defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of salmon calcitonin (8-32).

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the PHM-27-stimulated cAMP production).

By following these protocols and utilizing the comparative data provided, researchers can effectively investigate the antagonistic effects of salmon calcitonin (8-32) on PHM-27 signaling and compare its performance with other pharmacological tools.

References

Validating PHM-27 Receptor Specificity: A Comparative Guide to Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specific receptor interactions of the peptide hormone PHM-27 is crucial for elucidating its physiological roles and therapeutic potential. This guide provides a comprehensive comparison of knockout models for the primary candidate receptors of PHM-27, offering supporting experimental data and detailed methodologies to aid in the design and interpretation of specificity studies.

Peptide Histidine Methionine (PHM-27), the human homolog of peptide histidine isoleucine, is a 27-amino acid peptide that does not bind to a single, unique receptor. Instead, it exhibits promiscuity, acting as a ligand for several G-protein coupled receptors (GPCRs) within the secretin/glucagon family. This guide focuses on the validation of knockout models for the four principal receptors implicated in PHM-27 signaling: the Vasoactive Intestinal Peptide (VIP) receptors VPAC1 and VPAC2, the Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptor PAC1, and the Calcitonin Receptor (CTR). While direct functional validation of these knockout models using PHM-27 is not extensively documented, this guide presents the validation data using their primary ligands (VIP, PACAP, and Calcitonin), which serves as the established method for confirming receptor specificity and provides a framework for investigating the specific effects of PHM-27.

Comparison of Knockout Mouse Models for PHM-27 Candidate Receptors

The following tables summarize key phenotypic and molecular data from knockout (KO) mouse models of the primary receptors targeted by PHM-27. This data is essential for comparing the physiological roles of these receptors and for designing experiments to validate the specificity of PHM-27.

Table 1: Phenotypic Characteristics of Receptor Knockout Mice

FeatureVPAC1 KnockoutVPAC2 KnockoutPAC1 KnockoutCalcitonin Receptor (CTR) Knockout
General Phenotype Low body weight, intestinal hyperproliferation, hypoglycemia[1]Altered circadian rhythmHigh pre-weaning mortality, developmental deficits, hyperlocomotion[2][3]Generally normal under basal conditions, mild increase in bone formation in males[4]
Immune System Ameliorated Experimental Autoimmune Encephalomyelitis (EAE)[5]Exacerbated EAE, increased Th1/Th17 and decreased Th2/Treg cells[6]Altered immune responses in specific contextsMinimal direct immune phenotype reported in global knockout
Metabolism Severe hypoglycemia[1]NormalImpaired insulin response to glucose[7]Increased susceptibility to hypercalcemia under stress[4]
Nervous System Altered neurodevelopmentEssential for circadian function in the suprachiasmatic nucleiReduced anxiety-like behavior, myelin reduction[2][3]Implicated in energy homeostasis and maternal care via specific neuronal populations[8][9]

Table 2: Molecular and Functional Validation of Receptor Knockout

Validation ParameterVPAC1 KnockoutVPAC2 KnockoutPAC1 KnockoutCalcitonin Receptor (CTR) Knockout
Genotyping PCR confirmation of exon 4-6 deletion[1]RT-PCR confirms ablation of wildtype transcriptSouthern blot and PCR to confirm targeted allele[7]Cre/loxP mediated global deletion
mRNA Expression Absence of full-length Vipr1 transcript[1]Absence of Vipr2 transcriptGeneration of a truncated, non-functional mRNA[7]>94% reduction in CTR mRNA levels confirmed by qPCR[4]
Functional Response to Primary Ligand Loss of VIP-mediated signalingLoss of VIP/PACAP-mediated circadian responsesLoss of PACAP-mediated signaling and insulin secretion[7]Abolished calcitonin-induced osteoclast actin ring disassembly[4]
PHM-27 Agonist Activity (in vitro) Lower affinity compared to VIP[10]Lower affinity compared to VIP[10]100- to 1000-fold lower affinity than PACAP[11]Potent agonist with an EC50 of 11 nM[2]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key experiments used to validate receptor knockout models.

Genotyping by Polymerase Chain Reaction (PCR)

Objective: To confirm the genetic modification (i.e., the knockout allele) at the DNA level.

Protocol:

  • DNA Extraction: Isolate genomic DNA from tail snips or ear punches of wild-type, heterozygous, and homozygous knockout mice using a commercial DNA extraction kit.

  • PCR Amplification:

    • Design three primers: a forward primer upstream of the targeted region, a reverse primer within the deleted or replaced sequence (for the wild-type allele), and a second reverse primer within the inserted cassette (e.g., neomycin resistance gene) for the knockout allele.

    • Set up PCR reactions for each DNA sample using a standard PCR master mix.

    • Use a thermal cycler with the following general conditions:

      • Initial denaturation: 95°C for 3-5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-65°C for 30 seconds (optimize for specific primers).

        • Extension: 72°C for 1 minute per kb of expected product size.

      • Final extension: 72°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Run the PCR products on a 1-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Visualize the DNA fragments under UV light. The band sizes will differentiate between wild-type, heterozygous, and homozygous knockout genotypes.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

Objective: To quantify the expression level of the target receptor mRNA and confirm its absence or significant reduction in knockout tissues.

Protocol:

  • RNA Extraction: Isolate total RNA from relevant tissues (e.g., brain, intestine, bone) of wild-type and knockout mice using a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.

  • qRT-PCR:

    • Design primers and a probe (e.g., TaqMan) that span an exon-exon junction of the target receptor gene to avoid amplification of any residual genomic DNA.

    • Set up the qRT-PCR reactions using a suitable master mix, the cDNA template, primers, and probe.

    • Include a no-template control and a reference gene (e.g., GAPDH, β-actin) for normalization.

    • Run the reaction on a real-time PCR system.

  • Data Analysis: Calculate the relative mRNA expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the knockout samples to the wild-type controls. A significant reduction or absence of the target mRNA in knockout tissues validates the knockout at the transcript level.[4]

In Vitro Functional Assay: Cyclic AMP (cAMP) Accumulation

Objective: To assess the functional consequence of receptor knockout by measuring the downstream signaling response to a specific ligand.

Protocol:

  • Cell Culture: Culture primary cells isolated from wild-type and knockout mice or cell lines stably expressing the receptor of interest.

  • Stimulation:

    • Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX for 10-15 minutes to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the specific agonist (e.g., VIP for VPAC receptors, Calcitonin for CTR, or PHM-27) for 10-15 minutes at 37°C.[12][13]

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction by removing the medium and lysing the cells with the buffer provided in a commercial cAMP assay kit.

    • Measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[9]

  • Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve. A lack of response or a significant rightward shift in the dose-response curve in cells from knockout animals compared to wild-type indicates a loss of functional receptors.

Visualizing Pathways and Workflows

PHM-27 Receptor Signaling Pathways

The primary signaling pathway for the receptors targeted by PHM-27 involves the activation of adenylyl cyclase and the production of cyclic AMP. The calcitonin receptor can also couple to the phospholipase C pathway.

PHM27_Signaling cluster_membrane Cell Membrane cluster_receptors Receptors PHM27 PHM-27 VPAC1 VPAC1 PHM27->VPAC1 VPAC2 VPAC2 PHM27->VPAC2 PAC1 PAC1 PHM27->PAC1 CTR CTR PHM27->CTR G_alpha_s Gαs VPAC1->G_alpha_s VPAC2->G_alpha_s PAC1->G_alpha_s CTR->G_alpha_s G_alpha_q Gαq CTR->G_alpha_q AC Adenylyl Cyclase G_alpha_s->AC activates PLC Phospholipase C G_alpha_q->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA Protein Kinase A cAMP->PKA activates CREB CREB Phosphorylation PKA->CREB activates Gene_Expression Gene Expression CREB->Gene_Expression Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response

Signaling pathways of PHM-27 candidate receptors.

Experimental Workflow for Knockout Model Validation

The following diagram illustrates a logical workflow for the generation and validation of a receptor knockout mouse model to study PHM-27 specificity.

KO_Validation_Workflow cluster_validation Validation start Start: Design Targeting Vector es_cells Electroporation into Embryonic Stem (ES) Cells start->es_cells selection Selection of Homologous Recombinants es_cells->selection injection Blastocyst Injection & Implantation selection->injection chimeras Generation of Chimeric Mice injection->chimeras germline Germline Transmission (Breeding Chimeras) chimeras->germline het_mice Heterozygous (Het) F1 Generation germline->het_mice intercross Het x Het Intercross het_mice->intercross f2_gen F2 Generation (WT, Het, KO) intercross->f2_gen genotyping Genotyping (PCR) f2_gen->genotyping mrna_analysis mRNA Analysis (qRT-PCR) genotyping->mrna_analysis protein_analysis Protein Analysis (Western Blot / IHC) mrna_analysis->protein_analysis functional_assays Functional Assays (e.g., cAMP, Phenotyping) protein_analysis->functional_assays phenotyping Phenotypic Characterization of KO vs. WT functional_assays->phenotyping phm27_study PHM-27 Specificity Studies (Binding & Functional Assays) phenotyping->phm27_study

Workflow for knockout mouse generation and validation.

Conclusion

Validating the receptor specificity of a promiscuous ligand like PHM-27 requires a multi-faceted approach. While direct knockout validation with PHM-27 is the ultimate goal, the characterization of knockout models for its candidate receptors—VPAC1, VPAC2, PAC1, and the Calcitonin Receptor—using their primary ligands provides the foundational evidence of receptor null functionality. By comparing the phenotypic and molecular data from these established knockout models, researchers can infer the likely contributions of each receptor to the overall physiological effects of PHM-27. This guide serves as a resource to design rigorous experiments aimed at dissecting the complex pharmacology of PHM-27 and to ultimately understand its specific roles in health and disease.

References

Comparative Analysis of PHM-27 Signaling Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the signaling properties of Peptide Histidine Methionine (PHM-27), also known as Peptide PHI in non-human mammals. PHM-27 is a member of the vasoactive intestinal peptide (VIP)/secretin/glucagon family of peptides. It is known to exert its effects through interaction with several G protein-coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors, which it shares with VIP, and has also been identified as a potent agonist of the human calcitonin receptor (hCTr). This guide synthesizes available experimental data to compare its signaling activity in various cellular contexts, offering detailed experimental protocols and visual representations of its signaling pathways.

Data Presentation: Quantitative Analysis of PHM-27 Activity

The potency and efficacy of PHM-27 can vary significantly depending on the cell line and the specific receptor subtype expressed. The following table summarizes the available quantitative data on PHM-27 and its analogs in different experimental systems.

Receptor/Cell SystemAssay TypeAgonistPotency (EC50/Potency)Reference Cell Line(s)
Human Calcitonin Receptor (hCTr)cAMP AccumulationPHM-2711 nMRecombinant (e.g., 3T3)
Goldfish PHI/PHV ReceptorcAMP AccumulationHuman PHM133 nMTransfected CHO Cells
Rat Primary Glial (Astrocyte) CulturescAMP AccumulationPHM~200 nM (estimated)Primary Astrocytes
Rat Cerebral Cortical SlicescAMP AccumulationPHM>180 nMPrimary Cortical Slices

Note: Data is compiled from various studies and experimental conditions may differ.

As a key member of the VIP/PACAP family, PHM-27 is expected to signal through VPAC receptors. The table below provides a reference for the signaling potency of the related peptides, VIP and PACAP, in CHO cells stably expressing human VPAC1 and VPAC2 receptors. This data offers insight into the potential signaling profile of PHM-27 at these receptors.

ReceptorPathwayVIP (pEC50)PACAP-27 (pEC50)PACAP-38 (pEC50)Reference Cell Line
VPAC1 cAMP8.99.19.1CHO
PLC/Ca²⁺7.17.17.1CHO
ERK Phosphorylation8.88.98.7CHO
VPAC2 cAMP9.29.39.4CHO
PLC/Ca²⁺7.17.47.5CHO
ERK Phosphorylation8.78.88.8CHO

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data from Couvineau et al. (2012) and Gourlet et al. (1998).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize PHM-27 signaling.

cAMP Accumulation Assay

This protocol outlines the measurement of intracellular cAMP levels following receptor activation, a primary signaling pathway for PHM-27.

1. Cell Culture and Plating:

  • Culture cells (e.g., HEK293 or CHO cells stably expressing the receptor of interest) in appropriate growth medium until they reach 80-90% confluency.

  • Harvest cells using a non-enzymatic cell dissociation solution.

  • Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES) and perform a cell count.

  • Plate cells into a 96- or 384-well white opaque microplate at a predetermined optimal density (e.g., 5,000-20,000 cells/well).

  • For adherent cells, allow them to attach overnight at 37°C in a CO₂ incubator.

2. Assay Procedure:

  • Remove the culture medium from the wells.

  • Add assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to each well and incubate for 15-30 minutes at room temperature to prevent cAMP degradation.

  • Prepare serial dilutions of PHM-27 and control agonists in the assay buffer.

  • Add the agonist solutions to the respective wells. For antagonist testing, pre-incubate the cells with the antagonist for 10-15 minutes before adding the agonist.

  • Incubate the plate for 30-60 minutes at room temperature or 37°C.

3. Detection and Data Analysis:

  • Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • The signal (e.g., fluorescence ratio for HTRF) is inversely proportional to the amount of cAMP produced.

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw data to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium concentration, a downstream effect of Gq-coupled receptor activation.[1]

1. Cell Culture and Plating:

  • Plate cells (e.g., HEK293 cells expressing the receptor of interest and a promiscuous G-protein like Gα16 if necessary) into a 96-well black, clear-bottom microplate.[2]

  • Allow cells to grow to a confluent monolayer.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an organic anion transporter inhibitor like probenecid to prevent dye extrusion.

  • Remove the culture medium and add the dye-loading buffer to each well.

  • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • After incubation, wash the cells gently with assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid) to remove excess dye.

3. Measurement of Calcium Flux:

  • Place the plate into a fluorescence microplate reader equipped with an automated liquid handling system (e.g., FlexStation or FDSS).

  • Set the instrument to record fluorescence intensity over time (kinetic read).

  • Establish a stable baseline fluorescence reading for 15-20 seconds.

  • The instrument's fluidics system will then add the PHM-27 agonist solution to the wells while continuing to record the fluorescence.

  • Continue recording for an additional 60-180 seconds to capture the full calcium transient.

4. Data Analysis:

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the response to the baseline fluorescence (ΔF/F₀).

  • Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Mandatory Visualization

The following diagrams were generated using Graphviz (DOT language) to illustrate key aspects of PHM-27 signaling and experimental design.

PHM27_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein cluster_effector cluster_second_messenger cluster_downstream VPACR VPAC1/2 R Gs Gαs VPACR->Gs Gq Gαq/11 VPACR->Gq hCTR hCT R hCTR->Gs hCTR->Gq PHM27 PHM-27 PHM27->VPACR PHM27->hCTR AC Adenylate Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3_DAG IP₃ / DAG PLC->IP3_DAG PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Ca ↑ [Ca²⁺]i IP3_DAG->Ca ERK ERK Activation PKA->ERK PKC->ERK

Caption: PHM-27 activates both VPAC and calcitonin receptors, leading to downstream signaling cascades.

Experimental_Workflow_cAMP cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis Culture 1. Cell Culture (Receptor Expressing Cells) Plate 2. Cell Plating (96/384-well plate) Culture->Plate PDE_Inhibit 3. Add PDE Inhibitor (e.g., IBMX) Plate->PDE_Inhibit Agonist 4. Add PHM-27 (Dose-Response) PDE_Inhibit->Agonist Incubate 5. Incubate (30-60 min) Agonist->Incubate Lyse 6. Cell Lysis & Add Detection Reagents Incubate->Lyse Read 7. Read Plate (e.g., HTRF Reader) Lyse->Read Analyze 8. Data Analysis (Calculate EC50) Read->Analyze

Caption: Workflow for a typical cell-based cAMP accumulation assay to measure PHM-27 activity.

References

A Comparative Guide to the In Vivo Effects of PHM-27 and Calcitonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo effects of Peptide Histidine Methionine-27 (PHM-27) and calcitonin, focusing on their roles in calcium homeostasis and bone metabolism. While direct comparative in vivo studies are limited, this document synthesizes available data to offer a comprehensive overview based on established mechanisms of action.

Executive Summary

Data Presentation: In Vivo Effects on Calcium and Bone Metabolism

The following table summarizes the key in vivo effects of calcitonin. Based on its potent agonism at the calcitonin receptor, PHM-27 is expected to produce similar effects.

ParameterIn Vivo Effect of CalcitoninExpected In Vivo Effect of PHM-27 (Inferred)Key Findings and Citations
Plasma Calcium Levels Hypocalcemic Effect: Rapidly lowers plasma calcium concentrations.Hypocalcemic Effect: Expected to lower plasma calcium concentrations.Calcitonin administration leads to a significant decrease in serum calcium levels in rats[2][3].
Bone Resorption Inhibition of Bone Resorption: Potently inhibits osteoclast activity, leading to a reduction in bone resorption.Inhibition of Bone Resorption: Expected to inhibit osteoclast activity and reduce bone resorption.Studies in ovariectomized rats show that calcitonin inhibits bone resorption and can prevent bone loss[4].
Bone Formation Complex Effects: Some studies suggest calcitonin may have a role in stimulating bone formation, though this is less pronounced than its anti-resorptive effects.Complex Effects: Potential for indirect effects on bone formation secondary to the inhibition of resorption.Calcitonin treatment in rats with bone defects showed delayed bone repair in some contexts[5]. However, other studies in osteoporotic rats suggest it can be effective in maintaining and stimulating bone formation[4].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in vivo effects of calcitonin in a rat model, which could be adapted for studying PHM-27.

Induction of Hypocalcemia in Rats
  • Animal Model: Male Wistar rats.

  • Procedure:

    • Animals are housed under a controlled 12-hour light-dark cycle.

    • A single dose of salmon calcitonin is administered via subcutaneous or intravenous injection.

    • Blood samples are collected at various time points post-injection (e.g., 1, 2, 4, 6 hours) to measure plasma calcium concentrations.

  • Key Parameters Measured: Plasma ionized calcium levels.

  • Reference: This protocol is based on studies investigating the dosing time-dependent hypocalcemic effect of calcitonin in rats.

Assessment of Bone Resorption in Ovariectomized (OVX) Rats
  • Animal Model: Female Sprague-Dawley rats are ovariectomized to induce a state of estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis.

  • Procedure:

    • Following ovariectomy, rats are administered daily subcutaneous injections of calcitonin or a vehicle control for a specified period (e.g., 4 weeks).

    • At the end of the treatment period, animals are euthanized, and bone samples (e.g., femur, tibia, lumbar vertebrae) are collected for analysis.

  • Key Parameters Measured:

    • Bone mineral density (BMD) using dual-energy X-ray absorptiometry (DEXA).

    • Histomorphometric analysis of bone sections to quantify osteoclast number and bone resorption surfaces.

    • Biochemical markers of bone turnover in serum or urine (e.g., C-terminal telopeptide of type I collagen - CTX-I).

  • Reference: This protocol is adapted from studies evaluating the effect of salmon calcitonin on experimental osteoporosis in rats[4].

Signaling Pathways

Both calcitonin and PHM-27 exert their effects by binding to and activating the calcitonin receptor (CTR), a G protein-coupled receptor (GPCR)[1]. The activation of the CTR initiates downstream signaling cascades through the coupling to Gs and Gq proteins.

Calcitonin/PHM-27 Receptor Signaling Pathway

The binding of either calcitonin or PHM-27 to the calcitonin receptor triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins.

Calcitonin_Signaling cluster_membrane Cell Membrane CTR Calcitonin Receptor (CTR) Gs Gs Protein CTR->Gs activates Gq Gq Protein CTR->Gq activates AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ligand Calcitonin or PHM-27 Ligand->CTR binds PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Inhibition of Osteoclast Activity) PKA->Cellular_Response Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Calcitonin/PHM-27 signaling cascade.

Experimental Workflow for In Vivo Comparison

A logical workflow for a direct in vivo comparison of PHM-27 and calcitonin would involve several key stages, from initial compound administration to final data analysis.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Ovariectomized Rats) Compound_Prep Prepare PHM-27, Calcitonin, and Vehicle Control Administration Administer Compounds (e.g., Subcutaneous Injections) Compound_Prep->Administration Monitoring Monitor Animal Health and Collect Samples (Blood, Urine) Administration->Monitoring Biochemical Biochemical Analysis (Plasma Calcium, Bone Markers) Monitoring->Biochemical Bone_Analysis Bone Analysis (BMD, Histomorphometry) Monitoring->Bone_Analysis Data_Analysis Statistical Analysis and Comparison Biochemical->Data_Analysis Bone_Analysis->Data_Analysis

Caption: In vivo experimental workflow.

Conclusion

PHM-27 is a potent agonist of the calcitonin receptor, and as such, is expected to share the well-documented in vivo effects of calcitonin, namely the reduction of plasma calcium and the inhibition of bone resorption. While direct comparative in vivo studies are needed to confirm the potency and efficacy of PHM-27 relative to calcitonin, the existing in vitro data provide a strong rationale for its investigation as a potential therapeutic agent in disorders of calcium and bone metabolism. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future investigations.

References

head-to-head comparison of PHM-27 and PHI-27 in functional assays

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Peptide Histidine Methionine (PHM-27) and Peptide Histidine Isoleucine (PHI-27) are two closely related peptide hormones that play significant roles in various physiological processes. PHM-27 is the human counterpart to the porcine-derived PHI-27, differing by only two amino acids.[1] Both are co-synthesized with Vasoactive Intestinal Peptide (VIP) from the same precursor protein.[1][2] Despite their structural similarities, their functional activities, particularly in receptor engagement and signaling, warrant a detailed comparison. This guide provides a head-to-head analysis of their performance in key functional assays, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Overview

Direct comparative studies of PHM-27 and PHI-27 on the same receptor under identical conditions are limited in the available scientific literature. However, by examining their activities on their respective primary receptor targets, a functional comparison can be drawn. PHM-27 has been characterized as a potent agonist of the human calcitonin receptor, whereas PHI-27 is known to interact with VIP receptors.[3][4]

Functional ParameterPHM-27PHI-27Reference
Primary Receptor Target Human Calcitonin Receptor (hCTr)Vasoactive Intestinal Peptide (VIP) Receptors[3][4]
Receptor Binding Affinity Potent, able to inhibit 125I-calcitonin bindingLower affinity than VIP for VIP receptors[3][4]
Adenylyl Cyclase Activation Potent agonist with an EC50 of 11 nM on hCTrStimulates adenylyl cyclase via VIP receptors[3][4]

Signaling Pathways and Experimental Workflows

The primary signaling mechanism for both PHM-27 and PHI-27 involves the activation of G-protein coupled receptors (GPCRs), leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand PHM-27 / PHI-27 Receptor GPCR (e.g., hCTr, VIP Receptor) Ligand->Receptor Binding G_protein G Protein (Gs) Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Stimulation ATP ATP AC->ATP Conversion cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Caption: G-protein coupled receptor signaling pathway for PHM-27 and PHI-27. (Within 100 characters)

The following diagram illustrates a typical workflow for a competitive receptor binding assay used to determine the binding affinity of these peptides.

experimental_workflow start Start prepare_membranes Prepare cell membranes expressing the target receptor start->prepare_membranes incubate Incubate membranes with radiolabeled ligand and varying concentrations of unlabeled peptide (PHM-27 or PHI-27) prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine Ki or IC50 measure->analyze end End analyze->end

References

A Guide to Statistical Methods for Comparing Peptide Potency: The Case of PHM-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the statistical methods and experimental protocols required to compare the potency of peptides, using Peptide Histidine Methionine-27 (PHM-27) as a primary example. We will delve into the intricacies of dose-response analysis, the signaling pathway of PHM-27, and the practical application of these methods in a research setting.

Comparing Peptide Potency: A Quantitative Approach

The potency of a peptide is a measure of the concentration required to produce a specific biological effect. To objectively compare the potency of different peptides, rigorous statistical analysis of dose-response data is essential. The following table summarizes key potency values for PHM-27 and other relevant peptides that act on the calcitonin receptor (CTR), a G-protein coupled receptor.

PeptideReceptorPotency (EC50, nM)EfficacyReference Compound
PHM-27 hCTr11AgonistHuman Calcitonin
Human Calcitonin (hCT)hCTr~1-10Agonist-
Salmon Calcitonin (sCT)hCTr<1AgonistHuman Calcitonin
CGRP (human α)hCTr>1000Weak AgonistHuman Calcitonin

Note: EC50 values can vary depending on the cell line and experimental conditions. The data presented here are compiled from multiple sources for comparative purposes. A direct head-to-head comparison in the same assay is always recommended for the most accurate assessment of relative potency. PHM-27 has been identified as a potent agonist at the human calcitonin receptor (hCTr) with a potency of 11 nM.[1]

Statistical Methods for Potency Comparison

The cornerstone of peptide potency analysis is the dose-response curve, a graphical representation of the relationship between the concentration of a peptide and the magnitude of its biological effect.

Dose-Response Curve Analysis

Dose-response experiments are fundamental in pharmacology for characterizing the potency and efficacy of compounds.[2] The data from these experiments are typically plotted with the logarithm of the concentration on the x-axis and the response on the y-axis, which often results in a sigmoidal curve.

Key Parameters: EC50 and IC50

The most common metric for peptide potency is the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

  • EC50: The concentration of a peptide that produces 50% of its maximal effect. A lower EC50 value indicates a more potent peptide.

  • IC50: The concentration of a peptide that inhibits a specific biological response by 50%.

These values are typically determined by fitting the dose-response data to a non-linear regression model.

The Four-Parameter Logistic (4PL) Model

The four-parameter logistic (4PL) model is a widely used mathematical model for fitting sigmoidal dose-response curves.[3] The equation for the 4PL model is:

Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

Where:

  • Y: The response

  • X: The concentration of the peptide

  • Top: The maximum response (upper plateau)

  • Bottom: The minimum response (lower plateau)

  • EC50: The concentration at the inflection point of the curve

  • HillSlope: The steepness of the curve

Statistical Comparison of Potency

To statistically compare the potency of two or more peptides, the following approaches are commonly used:

  • Comparison of EC50/IC50 values: The EC50 or IC50 values and their confidence intervals are calculated for each peptide. Non-overlapping confidence intervals suggest a statistically significant difference in potency.

  • Parallelism analysis: This statistical test determines if the dose-response curves of two peptides are parallel. Parallel curves suggest that the two peptides have a similar mechanism of action, and their relative potency can be expressed as a single value.[4][5][6]

  • F-test or ANOVA: These statistical tests can be used to compare the goodness of fit of different models and to determine if there are significant differences between the dose-response curves of multiple peptides.

Experimental Protocol: In Vitro Peptide Potency Determination via cAMP Assay

PHM-27 exerts its effects on the human calcitonin receptor (hCTr), which is a Gs-protein coupled receptor.[1] Activation of this receptor leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Therefore, a cAMP assay is the standard method for determining the potency of PHM-27 and other hCTr agonists.

Materials
  • Human embryonic kidney (HEK293) cells stably expressing the human calcitonin receptor (hCTr)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • PHM-27, human calcitonin (hCT), and other peptides to be tested

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque microplates

  • Multichannel pipette and plate reader compatible with the chosen cAMP assay kit

Methods
  • Cell Culture and Plating:

    • Culture HEK293-hCTr cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

    • Count the cells and adjust the cell density to 5,000 cells/well in the 384-well plate.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours.

  • Peptide Preparation:

    • Prepare stock solutions of each peptide in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of each peptide in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 1 µM).

  • cAMP Assay:

    • Carefully remove the culture medium from the wells.

    • Add the diluted peptides to the respective wells. Include a vehicle control (assay buffer without peptide).

    • Incubate the plate at 37°C for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.[7][8][9][10]

  • Data Analysis:

    • Subtract the background signal (vehicle control) from all measurements.

    • Plot the cAMP concentration (or relative light units) against the logarithm of the peptide concentration.

    • Fit the data to a four-parameter logistic model to determine the EC50 and other parameters for each peptide.

    • Perform statistical comparisons of the EC50 values to determine the relative potency of the peptides.

Visualizing the Molecular and Experimental Framework

To better understand the biological context and the experimental workflow, the following diagrams have been generated using Graphviz.

PHM-27 Signaling Pathway at the Calcitonin Receptor

PHM27_Signaling_Pathway PHM27 PHM-27 hCTr hCT Receptor (GPCR) PHM27->hCTr Binds G_protein Gs Protein (αβγ) hCTr->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: PHM-27 signaling at the calcitonin receptor.

Experimental Workflow for Peptide Potency Comparison

Peptide_Potency_Workflow start Start cell_culture 1. Cell Culture (HEK293-hCTr) start->cell_culture cell_plating 3. Cell Plating (384-well plate) cell_culture->cell_plating peptide_prep 2. Peptide Dilution Series (PHM-27, hCT, etc.) peptide_treatment 4. Peptide Treatment peptide_prep->peptide_treatment cell_plating->peptide_treatment incubation 5. Incubation (37°C, 30 min) peptide_treatment->incubation cAMP_assay 6. cAMP Measurement (HTRF/AlphaScreen/ELISA) incubation->cAMP_assay data_acquisition 7. Data Acquisition (Plate Reader) cAMP_assay->data_acquisition data_analysis 8. Data Analysis data_acquisition->data_analysis curve_fitting 9. Dose-Response Curve Fitting (4PL Model) data_analysis->curve_fitting ec50_calc 10. EC50 Calculation curve_fitting->ec50_calc stat_comparison 11. Statistical Comparison (Parallelism, F-test) ec50_calc->stat_comparison end End stat_comparison->end

Caption: Workflow for comparing peptide potency.

By following these detailed protocols and applying the appropriate statistical methods, researchers can accurately and reliably compare the potency of PHM-27 and other peptides, contributing to a deeper understanding of their biological function and therapeutic potential.

References

Independent Replication of PHM-27's Calcitonin Receptor Agonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PHM-27 and Alternative Calcitonin Receptor Agonists, Supported by Experimental Data.

This guide provides a comprehensive overview of the published findings on Peptide Histidine Methionine-27 (PHM-27) as a potent agonist of the human calcitonin receptor (hCTR). While direct independent replication studies are not explicitly documented in the literature, the original findings have been consistently cited and its potency referenced in subsequent research, providing a degree of indirect validation. This guide compares the performance of PHM-27 with alternative hCTR agonists, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the quantitative data for PHM-27 and its alternatives, focusing on their activity at the human calcitonin receptor (hCTR).

Table 1: Potency of PHM-27 and Alternative Agonists at the Human Calcitonin Receptor

AgonistReceptorAssay TypePotency (EC50)Citation
PHM-27 hCTRFunctional (cAMP)11 nM[1][2]
Human CalcitoninhCTRFunctional (cAMP)0.06 nM[3][4]
Salmon CalcitoninhCTRFunctional (cAMP)~0.06 nM[3][4]
Amylin (human)hCTRFunctional (cAMP)0.7 nM[4]
PramlintidehCTRFunctional (cAMP)5.1 nM (Ki)[5]
Cagrilintide (AM833)hCTRFunctional (cAMP)287 pM[6]
KBP-089hCTRFunctional (cAMP)-

Table 2: Binding Affinity of PHM-27 and Alternatives for the Human Calcitonin Receptor

LigandReceptorAssay TypeAffinity (Ki / IC50)Citation
PHM-27 hCTRCompetition BindingNot explicitly reported[1]
Human CalcitoninhCTRCompetition Binding>21 nM (IC50)[7]
Salmon CalcitoninhCTRCompetition Binding0.5 µM (for non-specific binding)[7]
PramlintidehCTRCompetition Binding5.1 nM (Ki)[5]
Cagrilintide (AM833)hCTRCompetition Binding223 pM (IC50)[6]

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanisms and methodologies discussed, the following diagrams are provided in the DOT language for use with Graphviz.

PHM27_Signaling_Pathway PHM27 PHM-27 hCTR Human Calcitonin Receptor (hCTR) (GPCR) PHM27->hCTR Binds to G_protein Gs Protein hCTR->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Responses PKA->Cellular_Response Phosphorylates Targets

PHM-27 Signaling Pathway at the hCTR

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Prepare cell membranes expressing hCTR Incubation_Binding Incubate membranes with radiolabeled ligand (e.g., ¹²⁵I-Calcitonin) and competitor (e.g., PHM-27) Membrane_Prep->Incubation_Binding Separation Separate bound from free ligand (e.g., filtration) Incubation_Binding->Separation Detection_Binding Quantify radioactivity Separation->Detection_Binding Analysis_Binding Calculate Ki/IC50 values Detection_Binding->Analysis_Binding Cell_Culture Culture cells expressing hCTR Stimulation Stimulate cells with varying concentrations of agonist (e.g., PHM-27) Cell_Culture->Stimulation Lysis Lyse cells to release intracellular cAMP Stimulation->Lysis Detection_cAMP Measure cAMP levels (e.g., HTRF, ELISA) Lysis->Detection_cAMP Analysis_cAMP Generate dose-response curve and calculate EC50 Detection_cAMP->Analysis_cAMP

Experimental Workflow for Receptor Assays

Ligand_Relationships Calcitonin_Family Calcitonin Family Peptides Calcitonin Calcitonin Calcitonin_Family->Calcitonin Amylin Amylin Calcitonin_Family->Amylin DACRA DACRAs (e.g., Cagrilintide, KBP-089) Calcitonin_Family->DACRA VIP_Family VIP Family Peptides PHM27 PHM-27 VIP_Family->PHM27 VIP VIP VIP_Family->VIP

Relationship of PHM-27 to Other Ligands

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., PHM-27) to the human calcitonin receptor.

Materials:

  • Cell membranes prepared from a cell line overexpressing the human calcitonin receptor (e.g., T-47D cells).[7]

  • Radiolabeled ligand (e.g., [¹²⁵I]Salmon Calcitonin).[7]

  • Unlabeled competitor ligands (PHM-27, human calcitonin, etc.).

  • Binding buffer (e.g., modified PBS, pH 7.4).[7]

  • Non-specific binding control (a high concentration of unlabeled ligand, e.g., 0.5 µM salmon calcitonin).[7]

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the hCTR and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membrane preparation.

    • A fixed concentration of radiolabeled ligand (e.g., 50 pM [¹²⁵I]Salmon Calcitonin).[7]

    • Varying concentrations of the unlabeled competitor ligand (e.g., PHM-27).

    • For non-specific binding control wells, add a high concentration of unlabeled salmon calcitonin.

  • Incubation: Incubate the plate for 60 minutes at 37°C to allow binding to reach equilibrium.[7]

  • Separation: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Detection: Dry the filters and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the competitor ligand. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Functional Assay

This protocol outlines a common method for measuring the functional potency of an agonist like PHM-27 by quantifying the intracellular accumulation of cyclic AMP.

Materials:

  • A cell line stably or transiently expressing the human calcitonin receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Test agonists (PHM-27, human calcitonin, etc.).

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Microplate reader compatible with the chosen detection method.

Procedure:

  • Cell Seeding: Seed the hCTR-expressing cells into a 96- or 384-well plate and allow them to adhere and grow overnight.

  • Agonist Stimulation: Prepare serial dilutions of the agonist (e.g., PHM-27) in a suitable assay buffer. Remove the cell culture medium and add the agonist dilutions to the cells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis: Add the cell lysis buffer to each well to stop the reaction and release the intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's instructions for the chosen detection kit. This typically involves a competitive immunoassay format.

  • Data Analysis: Generate a dose-response curve by plotting the measured cAMP levels against the log concentration of the agonist. Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) from the curve.

Receptor Selection and Amplification Technology (R-SAT)

R-SAT is a cell-based functional assay that was used in the initial discovery of PHM-27's activity at the hCTR. It is a high-throughput screening method that translates receptor activation into a cell growth signal.

Principle:

The assay utilizes NIH-3T3 cells that are co-transfected with a library of G-protein coupled receptors and a reporter gene that links receptor activation to cell proliferation. When a ligand in a test sample activates its corresponding receptor on a cell, that cell is stimulated to grow and divide, while cells without the activated receptor do not. This leads to the selective amplification of the cells containing the receptor of interest.

General Workflow:

  • Transfection: A library of plasmids encoding different GPCRs is transfected into NIH-3T3 cells.

  • Plating and Ligand Addition: The transfected cells are plated, and the test compounds (in the case of the original study, a library of nearly 200 peptides) are added.

  • Selective Amplification: Over several days, cells that express a receptor activated by a ligand in the sample will proliferate, while other cells will not.

  • Detection: The amplified cells can be quantified using various methods, such as measuring the activity of a co-transfected reporter enzyme (e.g., β-galactosidase).

  • Deconvolution: If a library of receptors was used, further experiments are needed to identify which specific receptor was responsible for the observed proliferation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of PHM-27 (human)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for PHM-27 (human), a bioactive peptide, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact. The following procedures are based on general best practices for the disposal of bioactive peptides and laboratory chemical waste.

I. Core Principles of Bioactive Peptide Waste Management

The primary strategy for managing laboratory waste, including PHM-27, is to prioritize safety and environmental protection from the outset of any experimental planning. A clear disposal plan should be in place before any research activities commence.[1] This involves a hierarchical approach:

  • Pollution Prevention and Source Reduction: Minimize waste generation.

  • Reuse or Redistribution: If possible and safe, share or find alternative uses for unwanted reagents.[1]

  • Treatment, Reclamation, and Recycling: Decontaminate and recycle materials when appropriate.

  • Proper Disposal: Utilize incineration, chemical treatment, or other approved disposal methods as a final step.[1]

All laboratory personnel are responsible for the accurate identification and clear labeling of all chemical and waste containers.[2]

II. PHM-27 (human) Disposal Procedures

Given that PHM-27 is a bioactive peptide, it must be handled as biohazardous waste. The following step-by-step process outlines the recommended disposal procedure.

Step 1: Inactivation/Decontamination

Prior to disposal, all liquid and solid wastes contaminated with PHM-27 must be rendered inactive.[3] This is a critical step to denature the peptide and eliminate its biological activity.

  • Liquid Waste:

    • Collect all liquid waste containing PHM-27 in a leak-proof, rigid container clearly labeled as "Biohazardous Liquid Waste" and with the name "PHM-27".[4]

    • Treat the liquid waste with a 10% final concentration of fresh bleach (sodium hypochlorite) solution.[4]

    • Allow the mixture to sit for a minimum of 30 minutes to ensure complete inactivation.[4]

    • After inactivation, the treated liquid may be permissible for disposal down the sanitary sewer, but it is imperative to consult and adhere to your institution's specific guidelines and local regulations.

  • Solid Waste:

    • Solid waste includes items such as contaminated personal protective equipment (PPE), petri dishes, pipette tips, and vials.

    • Collect all solid waste in an autoclavable biohazard bag.[4] For items that could puncture the bag, such as pipette tips, use a puncture-resistant container first.[4][5]

    • The biohazard bag should be placed within a rigid, leak-proof container with a biohazard symbol.[4]

    • Autoclaving: Steam sterilization is the preferred method for decontaminating solid biohazardous waste.[3] Loosely tie the autoclave bag to allow for steam penetration.[4] Follow your institution's standard operating procedures for autoclaving.

    • After autoclaving, the waste can typically be disposed of in the regular trash, but again, confirm this is in line with your institutional and local regulations.[5]

Step 2: Segregation and Labeling

Proper waste segregation is crucial to prevent accidental exposure and ensure correct disposal streams.

  • Non-Contaminated Waste: General laboratory trash that has not come into contact with PHM-27 should be disposed of in the regular trash.

  • Biohazardous Waste: All materials contaminated with PHM-27 must be segregated into clearly labeled biohazard containers.[2]

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with PHM-27 must be placed in a designated, puncture-proof sharps container.[2][5]

Step 3: Disposal of Empty Containers

Empty containers that held PHM-27 must be properly decontaminated before disposal.

  • Triple-rinse the empty container with a suitable solvent (e.g., water or a detergent solution).[1][2]

  • The first rinsate must be collected and treated as hazardous chemical waste.[1][2]

  • Subsequent rinses may be permissible for drain disposal, depending on institutional policies.[2]

  • After thorough rinsing and drying, remove or deface the original label and dispose of the container in the regular trash or recycling, as per your institution's guidelines.[1]

III. Quantitative Data Summary

ParameterGuidelineSource
Liquid Waste Inactivation 10% final concentration of bleach[4]
Inactivation Contact Time Minimum 30 minutes[4]
Solid Waste Decontamination Autoclaving (Steam Sterilization)[3][4]
Empty Container Rinsing Triple rinse[1][2]

IV. Experimental Protocols

Protocol for Chemical Inactivation of Liquid PHM-27 Waste:

  • Preparation: Work in a well-ventilated area, preferably a chemical fume hood, and wear appropriate PPE (lab coat, gloves, and safety glasses).

  • Collection: Collect all aqueous solutions containing PHM-27 in a designated, chemically resistant, and leak-proof container. The container must be clearly labeled with "Biohazardous Liquid Waste: PHM-27" and the biohazard symbol.

  • Bleach Addition: Prepare a fresh solution of household bleach (typically 5.25-6.15% sodium hypochlorite). Carefully add the bleach to the waste container to achieve a final concentration of 10% bleach by volume. For example, to 900 mL of waste, add 100 mL of bleach.

  • Inactivation: Gently swirl the container to ensure thorough mixing. Loosely cap the container to allow for any potential off-gassing.

  • Contact Time: Let the solution stand for at least 30 minutes.

  • Disposal: Following the 30-minute inactivation period, the treated solution may be poured down the drain with copious amounts of water, provided this is in accordance with institutional and local wastewater regulations.

V. Disposal Workflow Diagram

PHM27_Disposal_Workflow cluster_waste_generation Waste Generation cluster_treatment Treatment & Decontamination cluster_disposal Final Disposal liquid_waste Liquid Waste (PHM-27 solutions) inactivation Chemical Inactivation (10% Bleach, 30 min) liquid_waste->inactivation solid_waste Solid Waste (PPE, plasticware) autoclave Autoclaving (Steam Sterilization) solid_waste->autoclave sharps_waste Sharps Waste (needles, etc.) sharps_container Sharps Container Disposal sharps_waste->sharps_container empty_containers Empty PHM-27 Containers triple_rinse Triple Rinse empty_containers->triple_rinse sewer Sanitary Sewer inactivation->sewer regular_trash Regular Trash / Recycling autoclave->regular_trash triple_rinse->regular_trash Container hazardous_waste Hazardous Waste Collection triple_rinse->hazardous_waste First Rinsate

Caption: Workflow for the safe disposal of PHM-27 waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.